Z-VDVAD-FMK
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H46N5O11F |
|---|---|
Molecular Weight |
695.73 |
Synonyms |
methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-4-methoxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate |
Origin of Product |
United States |
Foundational & Exploratory
Z-VDVAD-FMK: A Technical Guide to its Mechanism of Action as a Caspase-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-VDVAD-FMK (Benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone) is a highly specific, cell-permeable, and irreversible inhibitor of caspase-2.[1] This synthetic peptide mimics the substrate binding site of caspase-2, allowing it to covalently bind to the catalytic site of the enzyme, thereby preventing its activation and subsequent downstream signaling.[1][2] This guide provides an in-depth overview of the mechanism of action of this compound, its role in modulating apoptotic pathways, and detailed protocols for its application in experimental settings.
Introduction to Caspase-2 and Apoptosis
Caspases are a family of cysteine-aspartic proteases that play a crucial role in the initiation and execution of apoptosis, or programmed cell death. Caspase-2 is considered an initiator caspase, activated in response to various cellular stresses, including DNA damage and cytotoxic insults. Its activation is a key event in the apoptotic signaling cascade, leading to the activation of downstream executioner caspases and ultimately, cell death.
Mechanism of Action of this compound
This compound functions as an irreversible inhibitor of caspase-2 through a targeted covalent modification of the enzyme's active site.[1] The fluoromethylketone (FMK) group on the C-terminus of the peptide forms a stable thioether bond with the cysteine residue in the catalytic pocket of caspase-2. This covalent binding permanently inactivates the enzyme, preventing it from cleaving its downstream substrates.[2]
The peptide sequence, Val-Asp-Val-Ala-Asp, is specifically designed to be recognized by the substrate-binding pocket of caspase-2, conferring a high degree of selectivity for this particular caspase.[1]
Quantitative Data
| Cell Line/System | Apoptotic Stimulus | Effective Concentration of this compound | Observed Effect | Reference |
| Human Microvascular Endothelial Cells (HMEC-1) | Thrombin | 2 µM | Inhibition of Rho-kinase activity | [3] |
| Cardiac Myocytes | Lovastatin | Not specified | Reduction in apoptosis | [3] |
| Jurkat T-lymphocytes | Doxorubicin | 100 µM | Prevention of nuclear apoptosis | [3] |
| Bovine Brain Microvessel Endothelial Cells | Oxyhemoglobin | Not specified | Reduction in caspase-2 and -3 activities, DNA ladders, and PARP cleavage | [1] |
Signaling Pathways
This compound intervenes in the caspase-2 mediated apoptotic signaling pathway. The following diagrams illustrate the mechanism of this compound action and the broader context of the caspase-2 signaling cascade.
Experimental Protocols
Caspase-2 Activity Assay (Fluorometric)
This protocol describes a general method for measuring caspase-2 activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound (for inhibitor control)
-
Cell Lysis Buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, 1 mM PMSF, 10 µg/mL pepstatin A, 20 µg/mL leupeptin, 10 µg/mL aprotinin)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Caspase-2 substrate (e.g., Ac-VDVAD-AFC)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with the apoptosis-inducing agent. For the inhibitor control group, pre-incubate cells with the desired concentration of this compound for 1-2 hours before adding the apoptotic stimulus.
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute at 4°C. Collect the supernatant (cell lysate).
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well black microplate, add 50 µg of protein lysate per well and adjust the volume to 50 µL with Assay Buffer.
-
Substrate Addition: Add 50 µL of 2X Assay Buffer containing the caspase-2 substrate (e.g., Ac-VDVAD-AFC at a final concentration of 50 µM) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
Western Blot Analysis of Caspase-2 Activation
This protocol outlines the detection of pro-caspase-2 and its cleaved (active) fragments by Western blotting.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against caspase-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in the caspase activity assay protocol. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for caspase-2 overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the band corresponding to pro-caspase-2 and the appearance of cleaved fragments in the apoptosis-induced sample, which is prevented in the this compound treated sample, indicates inhibition of caspase-2 activation.
Conclusion
This compound is a valuable research tool for investigating the role of caspase-2 in apoptosis and other cellular processes. Its high specificity and irreversible mode of action make it a potent inhibitor for dissecting the intricacies of caspase-2-mediated signaling pathways. The experimental protocols provided in this guide offer a framework for the effective use of this compound in a laboratory setting. Further characterization of its inhibitory constants will provide an even more precise understanding of its interaction with caspase-2.
References
Z-VDVAD-FMK: A Technical Guide to a Specific Caspase-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Z-VDVAD-FMK is a synthetic, cell-permeable, and irreversible peptide inhibitor highly specific for caspase-2. Its function is central to the study of apoptosis, or programmed cell death, by allowing for the targeted inhibition of a key initiator caspase. By covalently binding to the active site of caspase-2, this compound effectively blocks the downstream signaling cascade that leads to apoptosis, making it an invaluable tool for dissecting the intricate mechanisms of cell death. This guide provides a comprehensive overview of its mechanism of action, inhibitory specificity, experimental applications, and the signaling pathways it modulates.
Mechanism of Action
This compound, which stands for benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethyl ketone, is designed to mimic the substrate recognition sequence of caspase-2. The fluoromethylketone (FMK) moiety forms a covalent thioether bond with the cysteine residue in the active site of the caspase, leading to its irreversible inactivation. This targeted inhibition allows researchers to investigate the specific roles of caspase-2 in various apoptotic pathways.
Data Presentation: Inhibitory Profile
| Caspase Target | Inhibitor | Reported IC50/Ki |
| Caspase-2 | This compound | Potent inhibitor (specific values not consistently reported) |
| Caspase-1 | Z-VAD-FMK | 3.07 µM[1] |
| Caspase-3 | Z-VAD-FMK | - |
| Caspase-6 | Z-VAD-FMK | 6.78 µM[1] |
| Caspase-7 | Z-VAD-FMK | 4.11 µM[1] |
| Caspase-8 | Z-VAD-FMK | 5.42 µM[1] |
| Caspase-9 | Z-VAD-FMK | 10.66 µM[1] |
| Caspase-10 | Z-VAD-FMK | 9.52 µM[1] |
Note: The provided IC50 values are for the pan-caspase inhibitor Z-VAD-FMK and are intended to offer a general reference for caspase inhibition. This compound is designed for greater selectivity towards caspase-2.
Experimental Protocols
Inhibition of Etoposide-Induced Apoptosis in Cell Culture
This protocol describes the use of this compound to inhibit apoptosis induced by the topoisomerase II inhibitor, etoposide, in a human monocytic cell line (U937).
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Etoposide (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture U937 cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells at a density of 2 x 10^5 cells/mL in 6-well plates and allow them to acclimate for 24 hours.
-
Inhibitor Pre-treatment: Pre-incubate the cells with this compound at a final concentration of 2 µM for 1 hour before inducing apoptosis.[2][3] A vehicle control (DMSO) should be run in parallel.
-
Apoptosis Induction: Add etoposide to the cell cultures at a final concentration of 50 µM to induce apoptosis.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes and wash twice with cold PBS.
-
Apoptosis Assessment (Annexin V/PI Staining):
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
-
Data Analysis: Quantify the percentage of apoptotic (Annexin V positive) and necrotic (Annexin V and PI positive) cells.
Signaling Pathways and Experimental Workflows
Caspase-2 Activation via the PIDDosome
Genotoxic stress, such as that induced by etoposide, can lead to the activation of caspase-2 through the formation of a protein complex known as the PIDDosome. This complex consists of the p53-induced protein with a death domain (PIDD), the adaptor protein RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain), and pro-caspase-2. The proximity of pro-caspase-2 molecules within the PIDDosome facilitates their auto-activation through dimerization and subsequent cleavage.
Caption: Activation of Caspase-2 via the PIDDosome complex.
Caspase-2 Downstream Signaling to Mitochondria
Once activated, caspase-2 can initiate the mitochondrial pathway of apoptosis by cleaving the pro-apoptotic Bcl-2 family member, Bid. Truncated Bid (tBid) then translocates to the mitochondria, where it promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of downstream executioner caspases. This compound intervenes by directly inhibiting the catalytic activity of active caspase-2, thus preventing the cleavage of Bid and the subsequent apoptotic cascade.
Caption: Downstream signaling of Caspase-2 leading to apoptosis.
Experimental Workflow for Assessing Apoptosis Inhibition
The following diagram outlines a typical experimental workflow for investigating the inhibitory effect of this compound on apoptosis.
Caption: Experimental workflow for apoptosis inhibition assay.
References
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]
- 3. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
Z-VDVAD-FMK: An In-depth Technical Guide for Researchers
An essential tool for the specific inhibition of caspase-2, Z-VDVAD-FMK (Benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone) serves as a critical component in the study of apoptosis and other caspase-2-mediated cellular processes. This guide provides a comprehensive overview of its biochemical properties, mechanism of action, and detailed protocols for its use in experimental settings.
Core Concepts and Mechanism of Action
This compound is a synthetic, cell-permeable peptide that acts as a highly specific and irreversible inhibitor of caspase-2. Its design is based on the preferred substrate recognition sequence of caspase-2, Val-Asp-Val-Ala-Asp (VDVAD). The C-terminal fluoromethylketone (FMK) group forms a covalent bond with the cysteine residue in the active site of caspase-2, leading to its irreversible inactivation. The N-terminal benzyloxycarbonyl (Z) group enhances the molecule's cell permeability, allowing it to effectively reach its intracellular target.
While this compound is primarily recognized for its specificity towards caspase-2, some studies have indicated that it may also exhibit inhibitory activity against other caspases, such as caspase-3 and caspase-7, although with significantly less potency.[1] This cross-reactivity should be considered when designing and interpreting experiments.
Biochemical and Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this compound is crucial for its proper handling, storage, and use in experimental protocols.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₆FN₅O₁₁ | [2] |
| Molecular Weight | 695.73 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥98% | [2] |
| CAS Number | 210344-92-6 | [3] |
| Solubility | Soluble in DMSO (≥34.8 mg/mL) | [2] |
| Storage | Store as a solid at -20°C for up to 1 year. Store stock solutions in DMSO at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [3] |
Quantitative Data: Inhibitory Activity
| Caspase Target | This compound IC50 | Z-VAD-FMK IC50 (for comparison) | Reference |
| Caspase-2 | Specific Inhibitor | Not specified as primary target | [3] |
| Caspase-1 | - | 3.07 µM | [4] |
| Caspase-3 | Cross-reactivity reported | Low nanomolar range | [1][5] |
| Caspase-6 | - | 6.78 µM | [4] |
| Caspase-7 | Cross-reactivity reported | 4.11 µM | [1][4] |
| Caspase-8 | - | 5.42 µM | [4] |
| Caspase-9 | - | 10.66 µM | [4] |
| Caspase-10 | - | 9.52 µM | [4] |
Note: The lack of specific IC50 values for this compound across a full caspase panel in publicly available literature underscores the need for researchers to empirically determine the optimal concentration for their specific experimental system.
Signaling Pathways and Experimental Workflows
Caspase-2 Activation via the PIDDosome
Caspase-2 is an initiator caspase that is primarily activated through a large protein complex known as the PIDDosome.[6][7] This complex assembles in response to cellular stress signals, such as DNA damage. The core components of the PIDDosome are:
-
PIDD1 (p53-induced death domain protein 1): A scaffold protein that undergoes autoprocessing.
-
RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain): An adaptor protein that bridges PIDD1 and pro-caspase-2.
-
Pro-caspase-2: The inactive zymogen of caspase-2.
The assembly of the PIDDosome brings multiple pro-caspase-2 molecules into close proximity, facilitating their dimerization and subsequent auto-activation through proteolytic cleavage.
Caspase-2 Mediated Apoptosis
Once activated, caspase-2 can initiate the intrinsic pathway of apoptosis by cleaving the pro-apoptotic protein Bid into its truncated form, tBid.[8] tBid then translocates to the mitochondria, where it promotes the oligomerization of Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of executioner caspases (e.g., caspase-3 and -7).
References
- 1. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Caspase-2 Cleavage of BID Is a Critical Apoptotic Signal Downstream of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 8. Dissecting caspase-2-mediated cell death: from intrinsic PIDDosome activation to chemical modulation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Z-VDVAD-FMK in Apoptosis Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis, or programmed cell death, is a fundamental biological process critical for tissue homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Central to the execution of apoptosis is a family of cysteine proteases known as caspases. The study of specific caspase functions has been greatly advanced by the development of selective inhibitors. This technical guide provides an in-depth exploration of Z-VDVAD-FMK, a specific inhibitor of caspase-2, and its role in elucidating apoptosis pathways. We will delve into its mechanism of action, compare its specificity with the widely used pan-caspase inhibitor Z-VAD-FMK, present key quantitative data, and provide detailed experimental protocols for its application in apoptosis research.
Introduction to Caspase-2 and this compound
Caspases are synthesized as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade. They are broadly categorized into initiator caspases (e.g., caspase-2, -8, -9, -10) and executioner caspases (e.g., caspase-3, -6, -7). Initiator caspases are activated within large protein complexes in response to pro-apoptotic signals, and they, in turn, cleave and activate the executioner caspases, which are responsible for the systematic dismantling of the cell.
Caspase-2 holds a unique and somewhat enigmatic position among the initiator caspases. While it is the most evolutionarily conserved caspase, its necessity in many apoptotic paradigms has been debated. Emerging evidence, however, points to its crucial role in specific apoptotic pathways, particularly those initiated by genotoxic stress, as well as in non-apoptotic functions like cell cycle regulation and tumor suppression.
This compound (Benzyloxycarbonyl-Valyl-Aspartyl(O-Methyl)-Valyl-Alanyl-Aspartyl(O-Methyl)-fluoromethyl ketone) is a synthetic peptide that acts as a specific and irreversible inhibitor of caspase-2.[1] Its peptide sequence is designed to mimic the substrate recognition site of caspase-2, allowing it to bind to the enzyme's active site. The fluoromethyl ketone (FMK) moiety then forms a covalent bond with the catalytic cysteine residue, leading to irreversible inhibition. This specificity makes this compound an invaluable tool for dissecting the precise role of caspase-2 in cellular processes.
Mechanism of Action and Specificity
The inhibitory action of this compound is attributed to its peptidyl fluoromethyl ketone structure. These inhibitors function by forming a stable thioether linkage with the active site cysteine of the caspase, thereby irreversibly blocking its proteolytic activity.
Specificity Profile
This compound is primarily recognized as a specific inhibitor of caspase-2.[2] However, like many peptide-based inhibitors, its specificity is not absolute. Some studies have indicated that at higher concentrations, it can also inhibit other caspases, notably the executioner caspases-3 and -7.[3] This cross-reactivity is an important consideration when designing experiments and interpreting results.
Comparison with the Pan-Caspase Inhibitor Z-VAD-FMK
Z-VAD-FMK (Benzyloxycarbonyl-Valyl-Alanyl-Aspartyl(O-Methyl)-fluoromethyl ketone) is a broad-spectrum, irreversible pan-caspase inhibitor.[4] It is widely used to determine if a particular cell death process is caspase-dependent. However, its broad activity can mask the contributions of individual caspases.
There is conflicting information regarding the efficacy of Z-VAD-FMK against caspase-2. Some sources report that it potently inhibits human caspases-1 through -10, with the notable exception of caspase-2. Conversely, other studies utilize Z-VAD-FMK to inhibit apoptosis in experimental systems where caspase-2 is implicated, suggesting at least some level of efficacy. This discrepancy highlights the importance of using more specific inhibitors like this compound when investigating the role of caspase-2.
Quantitative Data on Caspase Inhibition
The potency of caspase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). While extensive quantitative data is available for Z-VAD-FMK, specific IC50 values for this compound across a panel of caspases are less commonly reported in publicly available literature. The following tables summarize the available quantitative and qualitative data.
| Inhibitor | Target Caspase(s) | IC50 / Effective Concentration | Reference(s) |
| This compound | Caspase-2 (primary) | Not widely reported | [2] |
| Caspase-3, -7 (secondary) | Not widely reported | [3] | |
| In cellulo effective concentration | 2-100 µM | [2] | |
| Z-VAD-FMK | Pan-caspase (except possibly Caspase-2) | 0.0015 - 5.8 mM (in vitro) | [4] |
| In cellulo effective concentration | 10-100 µM | [3] |
Table 1: Inhibitor Specificity and Potency
The Role of this compound in Apoptosis Signaling Pathways
This compound is instrumental in dissecting the upstream activation and downstream consequences of caspase-2 activity.
Caspase-2 Activation via the PIDDosome
In response to certain cellular stresses, particularly genotoxic damage, caspase-2 is activated through the formation of a large multi-protein complex known as the PIDDosome. This complex consists of the p53-induced protein with a death domain (PIDD1), the adaptor protein RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain), and pro-caspase-2. The assembly of the PIDDosome brings pro-caspase-2 molecules into close proximity, facilitating their dimerization and subsequent auto-activation.
Downstream Targets and Mitochondrial Apoptosis
Once activated, caspase-2 can initiate the intrinsic (mitochondrial) pathway of apoptosis. A key substrate of caspase-2 is the BH3-only protein Bid. Cleavage of Bid by caspase-2 generates a truncated form, tBid, which translocates to the mitochondria. At the mitochondrial outer membrane, tBid interacts with and activates the pro-apoptotic proteins Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytosol, and the subsequent activation of the apoptosome and executioner caspases (caspase-9 and -3). This compound, by inhibiting caspase-2, can block this entire downstream cascade.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the role of this compound in apoptosis.
General Experimental Workflow
A typical workflow for studying the effect of this compound on apoptosis involves inducing apoptosis in a cell line of interest in the presence or absence of the inhibitor and then assessing various apoptotic markers.
Protocol for Annexin V and Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cell culture medium
-
Apoptosis-inducing agent (e.g., etoposide, staurosporine)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. Allow cells to adhere overnight if applicable.
-
Pre-treat the designated wells with the desired concentration of this compound (e.g., 20-50 µM) for 1-2 hours.
-
Add the apoptosis-inducing agent to the appropriate wells. Include vehicle controls (DMSO) for both the inhibitor and the inducing agent.
-
Incubate for the desired period (e.g., 6-24 hours).
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells. For suspension cells, collect by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate at room temperature in the dark for 15 minutes.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol for Western Blotting of Cleaved PARP
Cleavage of PARP (poly(ADP-ribose) polymerase) by executioner caspases is a hallmark of apoptosis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cleaved PARP, anti-total PARP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Treat and harvest cells as described in section 5.2.
-
Lyse the cell pellets in ice-cold lysis buffer on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved PARP (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total PARP and a loading control like β-actin to ensure equal protein loading.
Conclusion
This compound is a powerful and specific tool for investigating the role of caspase-2 in apoptosis and other cellular processes. Its ability to irreversibly inhibit caspase-2 allows researchers to delineate the upstream activation mechanisms and downstream signaling cascades mediated by this unique initiator caspase. By employing the experimental approaches outlined in this guide, scientists can further unravel the complex and context-dependent functions of caspase-2, paving the way for a better understanding of diseases associated with dysregulated apoptosis and the development of novel therapeutic strategies. When using this compound, it is crucial to consider its potential for off-target effects at higher concentrations and to include appropriate controls, such as the pan-caspase inhibitor Z-VAD-FMK, to ensure robust and reliable data.
References
Z-VDVAD-FMK: A Technical Guide to Target Specificity and Binding
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the target specificity and binding characteristics of Z-VDVAD-FMK (carbobenzoxy-Val-Asp-Val-Ala-Asp-fluoromethylketone), a synthetic peptide inhibitor of caspases. This document is intended for researchers, scientists, and drug development professionals working in the fields of apoptosis, inflammation, and cancer biology. We will delve into its primary targets, compare its inhibitory profile with the related pan-caspase inhibitor Z-VAD-FMK, discuss known off-target effects, and provide detailed experimental protocols for assessing its activity.
Introduction to this compound
This compound is a cell-permeable, irreversible inhibitor of caspases, a family of cysteine-aspartic proteases that play critical roles in programmed cell death (apoptosis) and inflammation. The fluoromethylketone (FMK) moiety forms a covalent bond with the catalytic cysteine residue in the active site of the caspase, leading to irreversible inhibition. This compound is widely recognized as a specific inhibitor of caspase-2.[1][2]
Target Specificity and Binding Affinity
For comparative purposes, the inhibitory profile of the well-characterized pan-caspase inhibitor, Z-VAD-FMK, is presented below. Z-VAD-FMK is known to potently inhibit a broad range of caspases, with the notable exception of caspase-2.[3]
Data Presentation: Caspase Inhibition Profiles
Table 1: Inhibitory Profile of this compound (Qualitative)
| Target Enzyme | Inhibition Status | Citation |
| Caspase-2 | Inhibitor | [1][2] |
| Caspase-3 | Also Inhibited | [2] |
| Caspase-7 | Also Inhibited | [2] |
Table 2: IC50 Values for Z-VAD-FMK Inhibition of Various Caspases
| Target Enzyme | IC50 (µM) |
| Caspase-1 | 3.07 |
| Caspase-6 | 6.78 |
| Caspase-7 | 4.11 |
| Caspase-8 | 5.42 |
| Caspase-9 | 10.66 |
| Caspase-10 | 9.52 |
Note: This data is for Z-VAD-FMK and is provided for comparative context. A similar comprehensive, quantitative dataset for this compound is not currently available.
Off-Target Effects: A Critical Consideration
A significant consideration when using peptide-based caspase inhibitors is the potential for off-target effects. The related compound, Z-VAD-FMK, has been shown to be a potent inhibitor of the enzyme peptide:N-glycanase (NGLY1).[4][5][6] This off-target inhibition of NGLY1 can induce cellular autophagy, a process of cellular self-digestion.[4][5][6] This finding complicates the interpretation of studies using Z-VAD-FMK, as observed effects may be due to NGLY1 inhibition and subsequent autophagy rather than caspase inhibition.
Crucially, there is currently no direct evidence to confirm or refute whether this compound shares this off-target activity against NGLY1. Researchers using this compound should be aware of this potential and consider appropriate controls to validate that their observed effects are indeed caspase-2 dependent.
Signaling Pathways
This compound primarily targets caspase-2, an initiator caspase that can be activated through various signaling pathways, most notably in response to DNA damage. The activation of caspase-2 often occurs within a large protein complex known as the PIDDosome.
Experimental Protocols
In Vitro Fluorometric Caspase Activity Assay for IC50 Determination
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound for a specific caspase using a fluorogenic substrate.
Materials:
-
Recombinant active caspase enzyme (e.g., caspase-2)
-
Fluorogenic caspase substrate (e.g., Ac-VDVAD-AFC for caspase-2)
-
This compound
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
DMSO (for dissolving inhibitor)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in DMSO. A typical starting concentration might be 1 mM. Further dilute these stock solutions in Assay Buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%) to avoid solvent effects.
-
Prepare Enzyme Solution: Dilute the recombinant active caspase to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Set up Assay Plate:
-
Blank wells: Add Assay Buffer only.
-
Control wells (no inhibitor): Add the diluted enzyme solution and an equivalent volume of DMSO (without inhibitor) as used in the inhibitor wells.
-
Inhibitor wells: Add the diluted enzyme solution and the various dilutions of this compound.
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic caspase substrate to all wells to a final concentration of 10-50 µM.
-
Kinetic Measurement: Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Determine the initial reaction velocity (V_0_) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. invivogen.com [invivogen.com]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-VDVAD-FMK: An In-Depth Technical Guide to its Application in Cell Death Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. Dysregulation of these pathways is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis, a major form of programmed cell death. Z-VDVAD-FMK is a synthetic, cell-permeable, and irreversible peptide inhibitor that has been instrumental in elucidating the specific roles of certain caspases in apoptotic signaling. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in cell death studies, with a focus on experimental protocols and data interpretation.
Core Concepts: Mechanism and Specificity
This compound (Benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone) is primarily recognized as a specific inhibitor of caspase-2.[1][2] It also exhibits inhibitory activity against the effector caspases, caspase-3 and caspase-7.[1] The fluoromethylketone (FMK) moiety forms an irreversible covalent bond with the cysteine residue in the active site of these caspases, thereby blocking their proteolytic activity. This inhibition prevents the downstream cleavage of cellular substrates that ultimately leads to the morphological and biochemical hallmarks of apoptosis.
While often described as a caspase-2 inhibitor, it is crucial to acknowledge its effects on caspases-3 and -7 for accurate experimental design and interpretation. The inhibitor's peptide sequence (Val-Asp-Val-Ala-Asp) mimics the cleavage site recognized by caspase-2, conferring its primary specificity.
Physicochemical Properties and Handling
Proper handling and storage of this compound are critical for maintaining its activity and ensuring experimental reproducibility.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₄₆FN₅O₁₁ | [1] |
| Molecular Weight | 695.73 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO (≥34.8 mg/mL) | [1][3] |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (Stock Solution in DMSO) | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [2] |
Quantitative Data: Inhibitory Activity
Precise IC50 values for this compound against its target caspases are not consistently reported across the literature, with many sources describing it qualitatively as a "special" or "specific" caspase-2 inhibitor. For the purpose of this guide, we will present typical working concentrations used to achieve effective inhibition of apoptosis in cell culture, which implicitly reflect its functional potency. It is highly recommended that researchers perform a dose-response experiment to determine the optimal concentration for their specific cell type and experimental conditions.
| Parameter | Cell Line(s) | Concentration Range | Effect | Reference(s) |
| Inhibition of Apoptosis | Jurkat T-lymphocytes | 100 µM | Prevention of morphological features of apoptosis | [2] |
| Inhibition of Apoptosis | HMEC-1 | 2 µM | Inhibition of Thrombin-induced Rho-kinase activity | [2] |
| Reduction of DNA Loss | - | 100 µM | Significant reduction in Lovastatin-induced DNA loss | [2] |
| General Apoptosis Inhibition | Various | 10 - 100 µM | Recommended range for inhibiting apoptosis in cell culture | [4] |
Signaling Pathways
Caspase-2-Mediated Apoptosis
This compound is a key tool for investigating the caspase-2-mediated apoptotic pathway. Caspase-2 is considered an initiator caspase that can be activated in response to various cellular stresses, most notably DNA damage. A primary mechanism of caspase-2 activation involves its recruitment to a large protein complex called the PIDDosome.[5][6]
The PIDDosome assembles in response to DNA damage and consists of the p53-induced protein with a death domain (PIDD1), the adaptor protein RAIDD (receptor-interacting protein-associated ICH-1/CED-3 homologous protein with a death domain), and pro-caspase-2.[5][6][7] The proximity-induced dimerization of pro-caspase-2 within this complex leads to its auto-activation.[8]
Once active, caspase-2 can cleave the BH3-only protein Bid, generating a truncated form (tBid).[7] tBid then translocates to the mitochondria, where it promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the subsequent activation of the downstream executioner caspases, such as caspase-3 and -7, culminating in apoptosis.
Crosstalk with Pyroptosis
Pyroptosis is a pro-inflammatory form of programmed cell death distinct from apoptosis and is primarily mediated by inflammatory caspases such as caspase-1, -4, and -5.[9] These caspases cleave Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent cell lysis.[10]
While this compound's primary targets are not the inflammatory caspases, its inhibition of caspases-3 and -7 has implications for the regulation of pyroptosis. Recent studies have revealed a crosstalk mechanism where active caspase-3 can cleave GSDMD at a different site (Asp87) than the inflammatory caspases.[11] This cleavage by caspase-3 inactivates GSDMD, thereby preventing pore formation and pyroptosis.[11] Therefore, in experimental systems where both apoptotic and pyroptotic pathways may be active, inhibition of caspase-3 by this compound could potentially prevent this GSDMD inactivation, indirectly promoting a pyroptotic phenotype. Researchers should be mindful of this potential off-target effect when interpreting results in the context of pyroptosis.
Experimental Protocols
General Experimental Workflow for Studying Apoptosis Inhibition
This workflow outlines the general steps for investigating the role of caspase-2 in apoptosis using this compound.
Detailed Protocol: Western Blot for Cleaved PARP
This protocol provides a detailed methodology for assessing the inhibition of apoptosis by this compound through the detection of cleaved Poly (ADP-ribose) polymerase (PARP), a well-established substrate of activated caspase-3.
Materials:
-
Cell line of interest (e.g., Jurkat)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Etoposide, Staurosporine)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cleaved PARP, anti-total PARP, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight if applicable.
-
Pre-treatment:
-
Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 10, 50, 100 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate for 1-2 hours at 37°C and 5% CO₂.
-
-
Induction of Apoptosis:
-
Add the apoptosis-inducing agent to the wells at a pre-determined optimal concentration. Include a negative control well with no inducing agent.
-
Incubate for the desired time period (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved PARP (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total PARP and a loading control like GAPDH.
-
Expected Results: In cells treated with the apoptosis-inducing agent alone, a distinct band corresponding to cleaved PARP (approximately 89 kDa) should be visible. In cells pre-treated with this compound, the intensity of the cleaved PARP band should be significantly reduced in a dose-dependent manner, indicating the inhibition of caspase-3 activity and apoptosis.
Conclusion
This compound is a valuable pharmacological tool for dissecting the intricate signaling pathways of programmed cell death. Its primary specificity for caspase-2, along with its inhibitory effects on caspases-3 and -7, allows researchers to probe the roles of these key proteases in apoptosis and their crosstalk with other cell death modalities like pyroptosis. By employing the detailed protocols and understanding the underlying signaling networks presented in this guide, researchers can effectively utilize this compound to advance our understanding of cell death in health and disease, and to aid in the development of novel therapeutic strategies. It is imperative, however, for researchers to be cognizant of its multi-caspase inhibitory profile and potential off-target effects to ensure robust and accurate interpretation of their experimental findings.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. rupress.org [rupress.org]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. Cleavage of GSDMD by inflammatory caspases determines pyroptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactome | CASP3 cleaves GSDMD [reactome.org]
The Caspase-2 Inhibitor Z-VDVAD-FMK: A Technical Guide for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Z-VDVAD-FMK, a selective and irreversible inhibitor of caspase-2, in the study of neurodegenerative disease models. As the intricate signaling pathways of apoptosis and neuroinflammation continue to be unraveled, the role of specific caspases in neuronal cell death has become a critical area of investigation. This compound serves as a vital tool for dissecting the precise contribution of caspase-2 to the pathology of diseases such as Alzheimer's, Parkinson's, and Huntington's. This document provides a comprehensive overview of its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to empower researchers in their quest for novel therapeutic interventions.
Core Principles: Mechanism of Action
This compound (Benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone) is a synthetic peptide that functions as a highly specific, cell-permeable, and irreversible inhibitor of caspase-2.[1] Its inhibitory action is achieved through the fluoromethylketone (FMK) moiety, which covalently modifies the active site cysteine residue of caspase-2, thereby preventing its catalytic activity.[2]
Caspase-2 is an initiator caspase, playing a crucial role in the early stages of certain apoptotic signaling cascades.[3] Its activation is implicated in response to various cellular stressors, including DNA damage, oxidative stress, and endoplasmic reticulum (ER) stress, all of which are contributing factors in neurodegenerative diseases.[4][5] By specifically blocking caspase-2, this compound allows researchers to delineate its downstream effects and its necessity in different pathological contexts.
Quantitative Data: Inhibitor Profile
The following table summarizes the available quantitative data for this compound and the related pan-caspase inhibitor, Z-VAD-FMK, for comparative purposes. It is important to note that while this compound is designed for caspase-2 selectivity, its activity against other caspases should be considered in experimental design.
| Inhibitor | Target | IC50 (µM) | Cell Permeability | Mode of Inhibition |
| This compound | Caspase-2 | Data not consistently reported in searched literature | Yes | Irreversible |
| Caspase-3 | Inhibitory activity reported[1] | |||
| Caspase-7 | Inhibitory activity reported[1] | |||
| Z-VAD-FMK | Pan-Caspase | 0.0015 - 5.8 (in vitro)[6] | Yes | Irreversible |
| Caspase-1 | 3.07[7] | |||
| Caspase-6 | 6.78[7] | |||
| Caspase-7 | 4.11[7] | |||
| Caspase-8 | 5.42[7] | |||
| Caspase-9 | 10.66[7] | |||
| Caspase-10 | 9.52[7] |
Note: IC50 values can vary depending on the assay conditions. Researchers should consult specific product datasheets for lot-specific activity.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in neurodegenerative disease models. Below are representative protocols for in vitro and in vivo studies.
In Vitro Protocol: Primary Cortical Neuron Culture
This protocol outlines the use of this compound to investigate its neuroprotective effects in a primary neuronal culture model of neurodegeneration.
1. Materials:
-
This compound (e.g., from BPS Bioscience, MedChemExpress)
-
DMSO (cell culture grade)
-
Primary cortical neurons (e.g., from embryonic day 18 rat or mouse)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated culture plates or coverslips
-
Neurotoxic insult (e.g., Amyloid-beta oligomers for Alzheimer's model, MPP+ for Parkinson's model)
-
Cell viability assays (e.g., MTT, LDH release)
-
Apoptosis detection kits (e.g., TUNEL staining, Annexin V/PI)
-
Antibodies for Western blotting (e.g., cleaved caspase-3, PARP)
2. Stock Solution Preparation:
-
Dissolve this compound in sterile DMSO to create a 10 mM stock solution.[1]
-
Aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.
3. Experimental Procedure:
-
Plate primary cortical neurons on poly-D-lysine coated plates at a suitable density and culture for 7-10 days to allow for maturation.
-
Prepare working solutions of this compound by diluting the stock solution in pre-warmed complete culture medium. A typical final concentration range to test is 1-100 µM.[8]
-
Pre-treat the neuronal cultures with this compound or a vehicle control (DMSO at the same final concentration) for 1-2 hours.
-
Introduce the neurotoxic insult (e.g., 10 µM Amyloid-beta oligomers or 500 µM MPP+) to the cultures.
-
Incubate for the desired time period (e.g., 24-48 hours).
-
Assess neuroprotection using various endpoints:
-
Cell Viability: Perform MTT or LDH assays according to the manufacturer's instructions.
-
Apoptosis: Conduct TUNEL staining or flow cytometry with Annexin V/PI staining.
-
Western Blotting: Lyse the cells and perform Western blot analysis for cleaved caspase-3 and cleaved PARP to confirm the inhibition of the apoptotic cascade.
-
In Vivo Protocol: Mouse Model of Huntington's Disease (R6/2)
This protocol provides a general framework for the in vivo administration of a caspase inhibitor in a transgenic mouse model of Huntington's disease. Specific dosages and administration routes for this compound may require optimization.
1. Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline with a low percentage of DMSO and a solubilizing agent like Tween-80)
-
R6/2 transgenic mice and wild-type littermates
-
Administration equipment (e.g., intraperitoneal injection needles, osmotic mini-pumps)
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Histological and biochemical analysis reagents
2. Dosing and Administration:
-
Prepare the dosing solution of this compound in the appropriate vehicle. The final concentration should be calculated based on the desired dosage (e.g., mg/kg body weight).
-
Administer this compound to the R6/2 mice via a chosen route, such as intraperitoneal (i.p.) injection or continuous infusion using osmotic mini-pumps. A suggested starting dose for a similar pan-caspase inhibitor, Z-VAD-FMK, in a mouse model was a total of 0.5 mg per mouse administered i.p. in two doses.[9]
-
Treatment should begin at a pre-symptomatic or early symptomatic stage and continue for a defined period.
3. Assessment of Efficacy:
-
Behavioral Analysis: Perform a battery of behavioral tests (e.g., rotarod for motor coordination) at regular intervals to assess functional improvements.
-
Histopathological Analysis: At the end of the treatment period, perfuse the animals and collect brain tissue. Perform immunohistochemistry to assess neuronal survival, huntingtin aggregate formation, and markers of apoptosis in the striatum and cortex.
-
Biochemical Analysis: Homogenize brain tissue to perform Western blotting for levels of cleaved caspases and other relevant proteins.
Signaling Pathways and Visualizations
Understanding the signaling context in which caspase-2 operates is crucial for interpreting experimental results. The following diagrams, generated using the DOT language for Graphviz, illustrate the putative roles of caspase-2 in Alzheimer's, Parkinson's, and Huntington's diseases.
Alzheimer's Disease: Caspase-2 in Amyloid-beta and Tau Pathology
In the context of Alzheimer's disease, cellular stressors such as amyloid-beta (Aβ) oligomers and endoplasmic reticulum (ER) stress can lead to the activation of caspase-2.[5] Activated caspase-2 can then cleave the microtubule-associated protein Tau, generating a truncated form (ΔTau) that is prone to aggregation and contributes to synaptic dysfunction.[10][11]
Parkinson's Disease: Caspase-2 in Dopaminergic Neuron Apoptosis
In Parkinson's disease, mitochondrial dysfunction and oxidative stress are key pathological features that can trigger the intrinsic apoptotic pathway.[4] Caspase-2 has been implicated as an early initiator caspase in this process, potentially activated upstream of the mitochondria, leading to the activation of downstream executioner caspases and subsequent apoptosis of dopaminergic neurons.[12]
Huntington's Disease: Caspase-2 and Mutant Huntingtin
In Huntington's disease, the mutant huntingtin (mHtt) protein is a key driver of pathology. Caspase-2, along with other caspases, has been shown to cleave mHtt.[5][8] This cleavage can generate toxic N-terminal fragments that are more prone to aggregation and contribute to neuronal dysfunction and cell death.[13]
Conclusion
This compound is an invaluable tool for researchers investigating the role of caspase-2 in the complex pathologies of neurodegenerative diseases. By providing a means to selectively inhibit this initiator caspase, it allows for a more nuanced understanding of the apoptotic and other signaling pathways that contribute to neuronal loss. The protocols and pathway diagrams presented in this guide offer a starting point for the rigorous and reproducible use of this compound in Alzheimer's, Parkinson's, and Huntington's disease models. Further research to elucidate the precise IC50 values of this compound against a full panel of caspases and to optimize in vivo delivery and efficacy will undoubtedly enhance its utility and contribute to the development of targeted neuroprotective therapies.
References
- 1. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Caspases in Alzheimer’s Disease: Mechanism of Activation, Role, and Potential Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase Cleavage of Mutant Huntingtin Precedes Neurodegeneration in Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. View of Apoptosis and its Role in Parkinson’s Disease | Exon Publications [exonpublications.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeting caspase-2 interactions with tau in Alzheimer’s disease and related dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased Caspase-2, Calpain Activations and Decreased Mitochondrial Complex II Activity in Cells Expressing Exogenous Huntingtin Exon 1 Containing CAG Repeat in the Pathogenic Range - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Huntington’s Disease: Mechanisms of Pathogenesis and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
The Application of Z-VDVAD-FMK in Cancer Cell Apoptosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Z-VDVAD-FMK is a potent and specific, cell-permeable, irreversible inhibitor of caspase-2. As an initiator caspase, caspase-2 plays a critical role in the upstream regulation of apoptotic signaling pathways in response to various cellular stresses, including DNA damage. Its unique position in the apoptotic cascade makes it a compelling target for investigation in cancer biology and therapeutics. This technical guide provides a comprehensive overview of the application of this compound in studying and modulating cancer cell apoptosis. It details the underlying molecular mechanisms, provides quantitative data on its efficacy, outlines detailed experimental protocols for its use, and visualizes the key signaling pathways and experimental workflows.
Introduction to this compound and Caspase-2 in Apoptosis
Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis. They are broadly categorized into initiator caspases (e.g., caspase-2, -8, -9) and executioner caspases (e.g., caspase-3, -6, -7). Initiator caspases are activated by specific upstream signals and are responsible for activating the executioner caspases, which in turn cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caspase-2 is a highly conserved initiator caspase that is activated in response to cellular stressors such as DNA damage, cytotoxic drugs, and heat shock.[1][2] Its activation often occurs upstream of the mitochondria, playing a crucial role in the intrinsic apoptotic pathway.[3] this compound (Benzyloxycarbonyl-Valyl-Aspartyl(O-Methyl)-Valyl-Alanyl-Aspartyl(O-Methyl)-Fluoromethylketone) is a synthetic peptide that mimics the caspase-2 cleavage site and irreversibly binds to its active site, thereby inhibiting its proteolytic activity.[3] While it is a specific inhibitor of caspase-2, it has been reported to also exhibit inhibitory activity against caspases-3 and -7 at higher concentrations.[3]
Mechanism of Action of this compound
This compound functions by covalently modifying the catalytic cysteine residue within the active site of caspase-2. The fluoromethylketone (FMK) moiety forms a stable thioether bond with the cysteine, leading to irreversible inhibition of the enzyme's activity.[4] By inhibiting caspase-2, this compound blocks the downstream signaling events that are dependent on its activation.
The primary activation platform for caspase-2 in response to DNA damage is the PIDDosome, a large protein complex.[2][5] This complex consists of the p53-induced protein with a death domain (PIDD1), the adaptor protein RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain), and pro-caspase-2.[1][5] The formation of the PIDDosome leads to the dimerization and auto-activation of pro-caspase-2.[2]
Activated caspase-2 can then cleave various downstream substrates, a key one being the BH3-only protein Bid.[6][7][8] Cleavage of Bid generates a truncated form, tBid, which translocates to the mitochondria and induces mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, leading to the activation of the apoptosome and downstream executioner caspases, ultimately culminating in apoptosis.[9] this compound, by inhibiting caspase-2, prevents the cleavage of Bid and the subsequent mitochondrial-mediated apoptotic cascade.[6]
Quantitative Data on this compound in Cancer Cell Lines
The effective concentration of this compound can vary depending on the cell line, the apoptotic stimulus, and the duration of treatment. While specific IC50 values for this compound are not extensively reported in a comparative manner across numerous cancer cell lines, the literature provides a range of effective working concentrations.
| Cell Line | Apoptotic Stimulus | This compound Concentration | Observed Effect | Reference |
| Jurkat (Human T-cell leukemia) | Doxorubicin (1 µM) | 100 µM | Prevented nuclear apoptosis | [10] |
| Jurkat (Human T-cell leukemia) | Etoposide | Not specified | Refractory to cytochrome c release | [3] |
| Bovine brain microvessel endothelial cells | Oxyhemoglobin | Not specified | Reduced caspase-2 and -3 activities, DNA ladders, and PARP cleavage | [3] |
| U937 (Human monocytic) | 7-ketocholesterol | Not specified | Altered lipid profile, suggesting a link between caspase activity and lipid accumulation | [11] |
| Human Granulosa Cell Lines (GC1a, HGL5, COV434) | Etoposide (50 µg/ml) | 50 µM | Protected cells from etoposide-induced cell death | [12] |
| 5637 and BFTC 905 (Urothelial carcinoma) | Doxorubicin and Vorinostat | 40 µM | Inhibited cleavage of caspase-3, -8, and PARP | [13] |
It is crucial to perform a dose-response curve to determine the optimal concentration for each specific experimental system.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound to study cancer cell apoptosis.
Western Blot Analysis of Caspase-2 and Bid Cleavage
This protocol is designed to detect the inhibition of caspase-2 activation and its downstream substrate cleavage.
Materials:
-
Cancer cells of interest
-
Apoptosis-inducing agent (e.g., Doxorubicin, Etoposide)
-
This compound (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-caspase-2 (pro- and cleaved forms), anti-Bid, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with the desired concentration of this compound (e.g., 20-100 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Apoptosis Induction: Add the apoptosis-inducing agent to the cells and incubate for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Expected Results: In apoptotic cells, a decrease in pro-caspase-2 and the appearance of its cleaved fragments should be observed, along with the cleavage of Bid. Pre-treatment with this compound should inhibit or reduce the cleavage of both caspase-2 and Bid.
Flow Cytometry Analysis of Apoptosis (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cells of interest
-
Apoptosis-inducing agent
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the apoptosis-inducing agent in the presence or absence of this compound as described in the Western Blot protocol.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour of staining.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Expected Results: Treatment with an apoptosis-inducing agent should increase the percentage of Annexin V-positive cells. Pre-treatment with this compound is expected to significantly reduce this percentage, demonstrating its anti-apoptotic effect.
Caspase-2 Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of caspase-2 in cell lysates.
Materials:
-
Cancer cells of interest
-
Apoptosis-inducing agent
-
This compound
-
Caspase-2 Fluorometric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and a caspase-2 substrate like Ac-VDVAD-AFC)
-
Fluorometric microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells as previously described and prepare cell lysates according to the assay kit's instructions.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Setup:
-
In a 96-well black microplate, add 50-100 µg of protein lysate to each well.
-
Add reaction buffer and the caspase-2 substrate to each well.
-
For inhibitor control wells, add this compound to the lysate before adding the substrate.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) at various time points.
-
Expected Results: Lysates from apoptotic cells should show a significant increase in fluorescence over time, indicating caspase-2 activity. The presence of this compound in the reaction should abolish or greatly reduce this fluorescence signal.
Signaling Pathways and Experimental Workflows
Visualizing the complex molecular interactions and experimental procedures is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Combination Therapies and Synergistic Effects
The inhibition of initiator caspases like caspase-2 can potentially sensitize cancer cells to conventional chemotherapeutic agents. Studies have explored the use of caspase inhibitors in combination with drugs like doxorubicin. For instance, in Jurkat cells, doxorubicin treatment activates multiple caspases, including caspase-2.[14] The use of this compound in such contexts can help elucidate the specific contribution of the caspase-2 pathway to the drug's efficacy. Furthermore, the combination of Z-VAD-FMK, a pan-caspase inhibitor, with doxorubicin and vorinostat in urothelial carcinoma cells demonstrated the caspase-dependent nature of the synergistic apoptotic effect.[13] While more research is needed to fully understand the synergistic potential of this compound with various anti-cancer drugs, it serves as an invaluable tool to dissect the mechanisms of drug-induced apoptosis.
Off-Target Effects and Considerations
While this compound is a specific inhibitor of caspase-2, it is important to consider potential off-target effects, especially at higher concentrations. As mentioned, it can also inhibit caspases-3 and -7.[3] Moreover, the related pan-caspase inhibitor, Z-VAD-FMK, has been shown to have off-target effects, including the inhibition of other proteases like cathepsins and calpains, and can also induce autophagy in some cell lines.[15][16][17] Therefore, it is crucial to include appropriate controls in experiments, such as using the lowest effective concentration of the inhibitor and validating key findings with alternative approaches like siRNA-mediated knockdown of caspase-2.
Conclusion
This compound is an indispensable tool for researchers investigating the role of caspase-2 in cancer cell apoptosis. Its ability to specifically inhibit this initiator caspase allows for the detailed dissection of apoptotic signaling pathways, particularly the PIDDosome-mediated intrinsic pathway. By understanding the mechanism of action of this compound and employing rigorous experimental protocols, scientists can gain valuable insights into the complex regulation of apoptosis in cancer and explore novel therapeutic strategies targeting this fundamental cellular process. This guide provides the foundational knowledge and practical methodologies to effectively utilize this compound in advancing cancer research.
References
- 1. rupress.org [rupress.org]
- 2. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. rndsystems.com [rndsystems.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Caspase-2 Cleavage of BID Is a Critical Apoptotic Signal Downstream of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Caspase-2–induced Apoptosis Requires Bid Cleavage: A Physiological Role for Bid in Heat Shock–induced Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effects of caspase inhibitors (z-VAD-fmk, this compound) on Nile Red fluorescence pattern in 7-ketocholesterol-treated cells: investigation by flow cytometry and spectral imaging microscopy [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Doxorubicin treatment activates a Z-VAD-sensitive caspase, which causes deltapsim loss, caspase-9 activity, and apoptosis in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. centaur.reading.ac.uk [centaur.reading.ac.uk]
Z-VDVAD-FMK and Its Role in Ischemic Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ischemic events, such as stroke and myocardial infarction, trigger a complex cascade of cellular and molecular events leading to tissue damage and cell death. A key player in this process is the family of caspases, cysteine-aspartic proteases that execute the apoptotic cell death program. Among these, caspase-2 has emerged as a critical initiator caspase activated in response to cellular stress, including ischemia. This technical guide provides an in-depth overview of the caspase-2 inhibitor Z-VDVAD-FMK and its potential therapeutic effects in ischemic injury models. We will explore the underlying signaling pathways, summarize available quantitative data on caspase inhibition in ischemia, and provide detailed experimental methodologies. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug development for ischemic diseases.
Introduction to Caspase-2 in Ischemic Injury
Ischemic cell death is a major contributor to the pathology of various cardiovascular and cerebrovascular diseases. The cellular response to ischemia involves a complex interplay of necrotic and apoptotic pathways. Apoptosis, or programmed cell death, is mediated by a family of enzymes called caspases. Caspase-2 is a highly conserved initiator caspase that is activated in response to various stress signals, including DNA damage and oxidative stress, both of which are hallmarks of ischemic injury.[1]
Upon activation, caspase-2 can initiate the apoptotic cascade through several mechanisms, including the cleavage of Bid (BH3 interacting-domain death agonist), which in turn leads to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors.[2] Given its position at the apex of a stress-induced apoptotic pathway, inhibition of caspase-2 presents a promising therapeutic strategy to mitigate ischemic tissue damage. This compound is a specific, cell-permeable, and irreversible inhibitor of caspase-2, making it a valuable tool for investigating the role of this enzyme in ischemic injury and for developing potential neuroprotective and cardioprotective therapies.[3]
Signaling Pathways
The PIDDosome: The Activating Platform for Caspase-2
In response to cellular stress such as DNA damage, a key event in ischemia, caspase-2 is activated through a multi-protein complex known as the PIDDosome.[4][5] This complex consists of three core components:
-
PIDD1 (p53-induced protein with a death domain): Acts as a molecular scaffold.
-
RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain): An adaptor protein that links PIDD1 to pro-caspase-2.
-
Pro-caspase-2: The inactive zymogen of caspase-2.
The assembly of the PIDDosome is a critical step in the activation of caspase-2, leading to its dimerization and subsequent auto-catalytic processing into its active form.[6][7]
Figure 1: PIDDosome Activation Pathway.
Downstream Effects of Caspase-2 Activation
Once activated, caspase-2 can trigger a cascade of events leading to apoptosis. A key substrate of caspase-2 is Bid. Cleavage of Bid to its truncated form, tBid, facilitates its translocation to the mitochondria, where it promotes the release of cytochrome c.[2][8] Cytochrome c then participates in the formation of the apoptosome, leading to the activation of executioner caspases, such as caspase-3, and ultimately, cell death.
Figure 2: Downstream Signaling of Caspase-2.
Quantitative Data on Caspase Inhibition in Ischemic Models
While specific quantitative data for this compound in ischemic injury models is limited in the current literature, studies using the pan-caspase inhibitor Z-VAD-FMK provide valuable insights into the potential efficacy of targeting caspases in these conditions. It is important to note that Z-VAD-FMK has been reported to not potently inhibit caspase-2, suggesting that its protective effects may be mediated through other caspases or that the role of caspase-2 may be model-dependent.[2][9]
Table 1: Effects of Z-VAD-FMK on Infarct Volume in Rodent Models of Focal Cerebral Ischemia
| Animal Model | Ischemia/Reperfusion Duration | Z-VAD-FMK Dose and Administration | Infarct Volume Reduction (%) | Reference |
| Mouse (MCAO) | 2 hr / 18 hr | 27 ng (i.c.v.) + MK-801 (0.3 mg/kg) | 29 | [10] |
| Rat (MCAO) | 90 min / 22.5 hr | 200 ng (i.c.v.) x 3 doses | Significant reduction | [11][12] |
| Rat (MCAO) | 2 hr / 24 hr | Not specified | Significant reduction | [13][14] |
Table 2: Effects of Z-VAD-FMK on Neurological Deficits and Other Outcomes
| Animal Model | Outcome Measure | Z-VAD-FMK Treatment | Result | Reference |
| Mouse (MCAO) | Neurological function | 27 ng (i.c.v.) + MK-801 (0.3 mg/kg) | Enhanced function | [10] |
| Rat (Islet Transplantation) | Graft function | 10 mg/kg (s.c.) for 5 days | Significantly improved | [15] |
| Rat (Endotoxic Shock) | Mortality | 20 µg/g (i.p.) | Significantly reduced | [16][17] |
Experimental Protocols
Detailed experimental protocols for the administration of this compound in ischemic models are not extensively published. However, based on protocols for the related compound Z-VAD-FMK and general practices in the field, a potential experimental design can be outlined.
Animal Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
A widely used model to mimic human stroke is the transient MCAO model in rodents.[18]
-
Animals: Male Wistar rats (250-300g) or C57BL/6 mice (20-25g).
-
Anesthesia: Isoflurane (2-3% for induction, 1-1.5% for maintenance) in a mixture of N₂O and O₂.
-
Surgical Procedure:
-
A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA and its branches are ligated.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The filament is left in place for the desired duration of ischemia (e.g., 90 minutes).
-
Reperfusion is initiated by withdrawing the filament.
-
-
Physiological Monitoring: Body temperature, blood pressure, and blood gases should be monitored and maintained within physiological ranges.
Administration of this compound
-
Vehicle: this compound is typically dissolved in dimethyl sulfoxide (DMSO) and then diluted in saline or phosphate-buffered saline (PBS).[11]
-
Route of Administration:
-
Intracerebroventricular (i.c.v.): This route delivers the inhibitor directly to the brain, bypassing the blood-brain barrier. A common coordinate for i.c.v. injection in rats is 1.0 mm posterior and 1.5 mm lateral to the bregma, at a depth of 3.5 mm.[11]
-
Intraperitoneal (i.p.) or Subcutaneous (s.c.): These routes are less invasive but the ability of this compound to cross the blood-brain barrier needs to be considered.
-
-
Dosage and Timing:
-
The optimal dose needs to be determined empirically. Based on in vitro studies and doses used for other caspase inhibitors, a starting range of 1-10 mg/kg for systemic administration or 10-100 ng for i.c.v. administration could be explored.
-
Timing of administration is critical. Treatment can be initiated before, during, or after the ischemic insult to model different clinical scenarios (prophylactic vs. therapeutic). Multiple dosing regimens may also be more effective.[11][12]
-
Outcome Measures
-
Infarct Volume: 24-48 hours post-MCAO, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Neurological Deficit Scoring: A battery of behavioral tests can be used to assess neurological function before and after ischemia.
-
Biochemical Assays: Brain tissue can be harvested for Western blotting or ELISA to measure levels of activated caspases, cleaved Bid, cytochrome c, and other markers of apoptosis and inflammation.
-
Histology: Immunohistochemistry can be used to detect apoptotic cells (e.g., TUNEL staining) and assess neuronal survival.
Figure 3: Experimental Workflow for MCAO Model.
Discussion and Future Directions
The inhibition of caspases, particularly initiator caspases like caspase-2, holds significant promise for the treatment of ischemic injuries. The available data, primarily from studies using the pan-caspase inhibitor Z-VAD-FMK, demonstrate that this approach can reduce infarct size and improve functional outcomes in animal models of ischemia.[10][12][13][14][15] However, the specific contribution of caspase-2 to these protective effects remains to be fully elucidated.
A study on neonatal hypoxic-ischemic brain injury showed that genetic deficiency of caspase-2 significantly reduced cerebral infarction and white matter injury, providing strong evidence for the involvement of caspase-2 in this specific context.[1] This finding underscores the potential of a selective caspase-2 inhibitor like this compound as a therapeutic agent.
Future research should focus on several key areas:
-
Direct evaluation of this compound in various ischemic injury models: Quantitative studies are needed to determine the dose-dependent efficacy of this compound on infarct volume, neurological function, and biomarkers of apoptosis and inflammation.
-
Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its ability to cross the blood-brain barrier, is crucial for its clinical translation.
-
Combination therapies: Investigating the synergistic effects of this compound with other neuroprotective agents, such as NMDA receptor antagonists or anti-inflammatory drugs, could lead to more effective treatment strategies.[10]
-
Elucidation of non-apoptotic roles of caspase-2: Emerging evidence suggests that caspases may have functions beyond apoptosis.[19] Exploring these non-canonical roles in the context of ischemia could reveal novel therapeutic targets.
Conclusion
This compound, as a specific inhibitor of caspase-2, represents a targeted approach to mitigating the detrimental effects of apoptosis in ischemic injury. While direct in vivo evidence for its efficacy in ischemia is still emerging, the established role of caspase-2 in stress-induced cell death and the protective effects observed with broader caspase inhibition provide a strong rationale for its further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and conduct studies that will further clarify the therapeutic potential of this compound in the fight against ischemic diseases.
References
- 1. Genetic inhibition of caspase-2 reduces hypoxic-ischemic and excitotoxic neonatal brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase-2 Cleavage of BID Is a Critical Apoptotic Signal Downstream of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The PIDDosome, DNA-damage-induced apoptosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Inhibitor of PIDDosome Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NPM1 directs PIDDosome-dependent caspase-2 activation in the nucleolus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PIDDosome activates p53 in response to supernumerary centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. invivogen.com [invivogen.com]
- 10. Synergistic effects of caspase inhibitors and MK-801 in brain injury after transient focal cerebral ischaemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. | BioWorld [bioworld.com]
- 16. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 17. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Animal models of focal ischemic stroke: brain size matters [frontiersin.org]
- 19. The Role of Caspase Family in Acute Brain Injury: The Potential Therapeutic Targets in the Future - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Z-VDVAD-FMK: A Technical Guide for Researchers
An In-depth Exploration of a Selective Caspase-2 Inhibitor for Apoptosis Research
Abstract
Z-VDVAD-FMK (Benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone) is a potent and specific, irreversible inhibitor of caspase-2, an initiator caspase implicated in the apoptotic signaling pathway. This technical guide provides a comprehensive overview of the discovery, development, and applications of this compound for researchers, scientists, and drug development professionals. The document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use, and outlines its synthesis. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate understanding.
Introduction
Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis, or programmed cell death. These enzymes are synthesized as inactive zymogens and, upon activation, orchestrate a cascade of proteolytic events leading to cellular dismantling. Caspase-2 holds a unique position as an initiator caspase, with roles in stress-induced apoptosis. To elucidate the precise functions of caspase-2, specific inhibitors are invaluable tools. This compound was developed as a selective inhibitor to probe the role of caspase-2 in various apoptotic pathways. Its peptide sequence is designed to mimic the substrate recognition site of caspase-2, while the fluoromethylketone (FMK) moiety forms an irreversible covalent bond with the catalytic cysteine residue in the enzyme's active site.
Mechanism of Action
This compound functions as an irreversible inhibitor of caspase-2.[1] The specificity of the inhibitor is conferred by its pentapeptide sequence, Val-Asp-Val-Ala-Asp, which is recognized by the substrate-binding pocket of caspase-2. The fluoromethylketone group acts as a reactive electrophile that forms a stable thioether linkage with the cysteine residue in the active site of the caspase, thereby permanently inactivating the enzyme. While primarily targeting caspase-2, it has been noted that at higher concentrations, this compound may also inhibit other caspases, such as caspase-3 and -7.[1]
The inhibition of caspase-2 by this compound has been shown to block downstream apoptotic events. For instance, in etoposide-induced apoptosis, treatment with this compound can prevent the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway.[1]
Quantitative Data
| Caspase | Z-VAD-FMK IC50 (µM) |
| Caspase-1 | 3.07 |
| Caspase-1 (activated with Asc) | 1.00 |
| Caspase-6 | 6.78 |
| Caspase-7 | 4.11 |
| Caspase-8 (activated with FADD + Fas) | 5.42 |
| Caspase-9 (activated with Apaf) | 10.66 |
| Caspase-10 (activated with FADD) | 9.52 |
| Data from a study on Z-VAD-FMK, provided for comparative context.[2] |
In cell-based assays, this compound has been shown to be effective at concentrations in the low micromolar range. For example, 2 µM of this compound was sufficient to inhibit Rho-kinase activity in HMEC-1 cells, while 100 µM was used to reduce Lovastatin-induced apoptosis.
Experimental Protocols
Caspase-2 Activity Assay (Fluorometric)
This protocol describes the measurement of caspase-2 activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Dithiothreitol (DTT)
-
Caspase-2 substrate (e.g., VDVAD-AFC)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Seed cells in a 96-well plate and treat with the apoptosis-inducing agent in the presence or absence of varying concentrations of this compound for the desired time.
-
Lyse the cells by adding Cell Lysis Buffer and incubating on ice.
-
Determine the protein concentration of the cell lysates.
-
In a new 96-well black microplate, add an equal amount of protein from each lysate.
-
Prepare the reaction mixture by adding 2X Reaction Buffer with DTT to each well.
-
Initiate the reaction by adding the caspase-2 substrate VDVAD-AFC.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) at various time points.[3]
Western Blot Analysis of Caspase-2 Cleavage
This protocol outlines the detection of the cleaved (active) form of caspase-2 by Western blotting.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody (anti-caspase-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells as described in the caspase activity assay protocol.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-caspase-2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol describes the quantification of apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Treat cells with the apoptosis-inducing agent in the presence or absence of this compound.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.[4]
-
Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Synthesis of this compound
The synthesis of peptidyl fluoromethylketones like this compound is a multi-step process that can be achieved through solid-phase peptide synthesis (SPPS). A general strategy involves the synthesis of the peptide backbone on a resin, followed by the introduction of the fluoromethylketone moiety and subsequent cleavage from the resin.
An improved method for the synthesis of peptidyl-fluoromethyl ketones involves the initial coupling of an aspartate fluoromethyl ketone to a linker, which is then mounted onto a resin. Standard Fmoc-based solid-phase peptide synthesis is then used to elongate the peptide chain. The N-terminus is protected with a benzyloxycarbonyl (Z) group. The side chain of the aspartic acid residues can be protected as methyl esters. Finally, the completed peptide is cleaved from the resin and purified.[5]
Visualizations
Caption: Inhibition of the Caspase-2-mediated apoptotic pathway by this compound.
Caption: Workflow for Western Blot analysis of Caspase-2 cleavage.
Caption: Workflow for apoptosis detection by flow cytometry using Annexin V and PI.
References
- 1. CaspACE™ FITC-VAD-FMK In Situ Marker [promega.kr]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. content.abcam.com [content.abcam.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03046A [pubs.rsc.org]
Methodological & Application
Z-VDVAD-FMK: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-VDVAD-FMK (Benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethyl ketone) is a highly specific, irreversible inhibitor of caspase-2.[1] Caspase-2, a member of the cysteine-aspartic protease family, is a key initiator caspase involved in the apoptotic signaling cascade in response to various cellular stresses, including DNA damage.[2][3] Its unique role in the early stages of apoptosis makes it a critical target for research in areas such as neurodegenerative diseases, cancer, and ischemic injury.[4][5] this compound exerts its inhibitory effect by covalently binding to the catalytic site of caspase-2, thereby preventing the downstream activation of effector caspases and the subsequent execution of apoptosis.[6][7] While specific for caspase-2, some cross-reactivity with caspases 3 and 7 has been reported.[5] These application notes provide a comprehensive overview of the use of this compound in cell culture, including detailed experimental protocols and data presentation.
Mechanism of Action
This compound is a cell-permeable peptide that acts as an irreversible inhibitor of caspase-2. The fluoromethylketone (FMK) moiety forms a covalent bond with the cysteine residue in the active site of the caspase, leading to its inactivation.[8] By inhibiting caspase-2, this compound can block the apoptotic pathway at an early stage, preventing the cleavage of downstream substrates such as BID and the subsequent release of cytochrome c from the mitochondria.[6]
Data Presentation
The effective concentration of this compound can vary depending on the cell type and the apoptotic stimulus. The following table summarizes reported working concentrations and their observed effects in various cell lines.
| Cell Line | Apoptotic Stimulus | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Jurkat (human T-cell leukemia) | Doxorubicin (1 µM) | 100 µM | 22 hours | Prevention of nuclear apoptosis | [1] |
| HMEC-1 (human microvascular endothelial cells) | Thrombin | 2 µM | Not specified | Inhibition of Rho-kinase activity | [1] |
| Bovine brain microvessel endothelial cells | Oxyhemoglobin | Not specified | Not specified | Reduction of cell detachment, caspase-2 and -3 activities, DNA ladders, and PARP cleavage | [5] |
| Human Granulosa Cells (GC1a, HGL5, COV434) | Etoposide (50 µg/ml) | 50 µM | 48 hours | Protection from etoposide-induced cell death | [4] |
| HeLa Cells | Diazaborine (DZ) | Not specified | Not specified | No modulation of DZ-induced DNA fragmentation | [9] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
Protocol:
-
Prepare a 2-5 mM stock solution of this compound by dissolving the appropriate amount of the powder in sterile DMSO.[8]
-
Gently vortex to ensure the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Cell Viability Assay (WST-1 or CCK8)
This protocol is a general guideline for assessing the protective effect of this compound against an apoptotic stimulus.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Apoptotic stimulus (e.g., etoposide, staurosporine)
-
This compound stock solution
-
WST-1 or CCK8 reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight to allow for attachment.[10]
-
The next day, treat the cells with the desired concentrations of the apoptotic stimulus.
-
Simultaneously, treat a parallel set of wells with both the apoptotic stimulus and different concentrations of this compound (a typical starting range is 10-100 µM).[8] Include appropriate controls: untreated cells, cells treated with the apoptotic stimulus only, and cells treated with this compound only.
-
Incubate the plate for the desired period (e.g., 24-48 hours).[4][10]
-
Following incubation, add 10 µL of WST-1 or CCK8 reagent to each well.[10]
-
Incubate the plate for an additional 1-4 hours at 37°C in the dark.
-
Measure the absorbance at 450 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage relative to the untreated control.
Western Blot for PARP Cleavage
This protocol allows for the detection of the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, and the assessment of this compound's inhibitory effect.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Apoptotic stimulus
-
This compound stock solution
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Proteinase and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to the desired confluency.
-
Treat the cells with the apoptotic stimulus in the presence or absence of this compound for the desired time.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system. The full-length PARP will appear at ~116 kDa, and the cleaved fragment at ~89 kDa.[11][12]
-
Probe the same membrane for a loading control to ensure equal protein loading.
Mandatory Visualizations
Caption: General experimental workflow for evaluating the anti-apoptotic effects of this compound.
Caption: Simplified signaling pathway of caspase-2 activation and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 7. Caspase-2 - Wikipedia [en.wikipedia.org]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Optimal Concentration of Z-VDVAD-FMK for Apoptosis Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the caspase-2 inhibitor, Z-VDVAD-FMK, for the effective inhibition of apoptosis in experimental settings. This document outlines the optimal concentration ranges, detailed experimental protocols for key assays, and a description of the relevant signaling pathways.
Introduction
This compound is a highly specific, cell-permeable, and irreversible inhibitor of caspase-2.[1] Caspase-2 is an initiator caspase that plays a crucial role in certain apoptotic pathways, often triggered by cellular stress signals such as DNA damage.[2][3] By specifically targeting caspase-2, this compound serves as a valuable tool for elucidating the role of this particular caspase in apoptosis and for developing therapeutic strategies that modulate programmed cell death.
Data Presentation
The optimal working concentration of this compound is highly dependent on the cell type, the nature of the apoptotic stimulus, and the duration of treatment. A dose-response experiment is always recommended to determine the most effective concentration for a specific experimental model.[4]
| Cell Line/Type | Apoptotic Stimulus | Effective Concentration | Incubation Time | Reference |
| HMEC-1 | Thrombin | 2 µM | Not Specified | [1] |
| Human Granulosa Cells (GC1a, HGL5, COV434) | Etoposide (50 µg/ml) | 50 µM | 48 hours | [5] |
| Jurkat T cells | Doxorubicin (1 µM) | 100 µM | Not Specified | [1] |
| Cardiomyocytes | Lovastatin | 100 µM | Not Specified | [1] |
| Molt-4 T-lymphoma cells | AHPN (a retinoid) | 10-100 µM | 24 hours | [3] |
| Primary T cells | FasL | 50-100 µM | 16 hours | [6] |
Note on Cross-Reactivity and Off-Target Effects: While this compound is designed as a specific caspase-2 inhibitor, some studies on the related pan-caspase inhibitor, Z-VAD-FMK, have indicated potential off-target effects on other cysteine proteases like cathepsins and calpains, as well as non-protease enzymes such as NGLY1.[1][7] Although this compound is expected to be more selective, researchers should be aware of potential cross-reactivity with other caspases, particularly at higher concentrations. It is advisable to include appropriate controls to validate the specificity of the observed effects.
Signaling Pathways and Experimental Workflow
Caspase-2 Signaling Pathway
The following diagram illustrates a simplified model of the caspase-2 activation pathway in response to DNA damage, a process that can be inhibited by this compound.
Caption: Caspase-2 signaling pathway initiated by DNA damage.
General Experimental Workflow
The following diagram outlines a general workflow for assessing the efficacy of this compound in inhibiting apoptosis.
Caption: General experimental workflow for apoptosis inhibition studies.
Experimental Protocols
Protocol 1: Caspase-2 Activity Assay (Fluorometric)
This protocol is adapted for the use of this compound as an inhibitor in a fluorometric caspase-2 activity assay.
Materials:
-
Cells of interest
-
Apoptotic stimulus
-
This compound (reconstituted in DMSO)
-
Caspase Assay Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA)
-
Caspase-2 Substrate (e.g., Ac-VDVAD-AFC)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Pre-incubate cells with varying concentrations of this compound (e.g., 1-100 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Induce apoptosis by adding the desired stimulus. Include an untreated control group.
-
Incubate for the desired period.
-
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Caspase Assay Lysis Buffer.
-
Incubate on ice for 10-20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Caspase-2 Activity Measurement:
-
Determine the protein concentration of the cytosolic extracts.
-
In a 96-well black microplate, add 50 µg of protein extract per well and adjust the volume with Assay Buffer.
-
Add the Caspase-2 substrate (Ac-VDVAD-AFC) to a final concentration of 50 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at regular intervals (e.g., every 15 minutes for 1-2 hours) using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in fluorescence over time).
-
Compare the rates of the this compound-treated groups to the vehicle control to determine the extent of caspase-2 inhibition.
-
Protocol 2: Annexin V Staining for Flow Cytometry
This protocol details the detection of apoptosis via the externalization of phosphatidylserine after treatment with an apoptotic stimulus in the presence or absence of this compound.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or 7-AAD
-
10X Annexin V Binding Buffer (0.1 M HEPES, pH 7.4; 1.4 M NaCl; 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your cell population, including a group pre-treated with the optimal concentration of this compound.
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle cell dissociation method (e.g., Trypsin-EDTA), and collect the supernatant containing any detached cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide.
-
-
Flow Cytometry Analysis:
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This protocol is for the detection of DNA fragmentation, a hallmark of late-stage apoptosis, and can be used to assess the inhibitory effect of this compound.
Materials:
-
Treated and control cells on slides or in suspension
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL Reaction Mixture (containing TdT and a labeled dUTP, e.g., Br-dUTP or a fluorescently labeled dUTP)
-
Wash Buffer (e.g., PBS)
-
(Optional) Antibody against the label (e.g., anti-BrdU-FITC) if an indirect method is used.
-
(Optional) Counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Fixation and Permeabilization:
-
Harvest cells and fix them with Fixation Solution for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Incubate the cells in Permeabilization Solution for 2-5 minutes on ice.
-
Wash the cells with PBS.
-
-
TUNEL Staining:
-
Prepare the TUNEL Reaction Mixture according to the manufacturer's instructions.
-
Resuspend the cells in the TUNEL Reaction Mixture.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells twice with Wash Buffer.
-
-
Detection (if using an indirect method):
-
If using Br-dUTP, incubate the cells with a fluorescently labeled anti-BrdU antibody for 30 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Analysis:
-
(Optional) Counterstain the nuclei with DAPI.
-
Analyze the cells by fluorescence microscopy or flow cytometry. TUNEL-positive cells will exhibit fluorescence, indicating DNA fragmentation.[9]
-
By following these protocols and considering the provided data, researchers can effectively utilize this compound to investigate the role of caspase-2 in apoptosis and related cellular processes.
References
- 1. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. z-fa-fmk.com [z-fa-fmk.com]
- 6. benchchem.com [benchchem.com]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. Caspase-2 - Wikipedia [en.wikipedia.org]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols for Dissolving Z-VDVAD-FMK in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of Z-VDVAD-FMK, a specific caspase-2 inhibitor, in dimethyl sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the inhibitor's stability and efficacy in experimental settings.
Introduction
This compound is a synthetic peptide that acts as an irreversible inhibitor of caspase-2, an enzyme involved in the apoptotic signaling pathway. Due to its hydrophobic nature, this compound is insoluble in aqueous solutions and requires an organic solvent, such as DMSO, for reconstitution. Proper dissolution and storage are paramount to maintain its biological activity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 695.73 g/mol | [1][2][3][4] |
| Molecular Formula | C₃₂H₄₆FN₅O₁₁ | [1][3][4][5] |
| Appearance | White to off-white solid | [4] |
| Solubility in DMSO | >10 mM[1], ≥34.8 mg/mL[5], 250 mg/mL (359.33 mM)[4] |
Experimental Protocol: Reconstitution of this compound in DMSO
This protocol outlines the steps for preparing a stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO (newly opened recommended)[4]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before use. This prevents condensation from forming inside the vials.
-
Determine Required Volume: Calculate the volume of DMSO required to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.001 g / 695.73 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 143.7 µL
-
-
Reconstitution:
-
Aseptically add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Enhancing Solubility (if necessary): If the compound does not fully dissolve, the following steps can be taken:
-
Visual Inspection: Visually inspect the solution to ensure that the powder has completely dissolved and the solution is clear.
Storage and Stability
Proper storage of the this compound stock solution is critical to maintain its inhibitory activity.
-
Short-term Storage: For use within a month, the stock solution can be stored at -20°C.[4]
-
Long-term Storage: For storage up to six months, it is recommended to store the stock solution at -80°C.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[4]
-
Stability: Solutions of this compound in DMSO are considered unstable over the long term. It is best practice to prepare fresh solutions for critical experiments.[2][5]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the role of caspase-2 in apoptosis and the experimental workflow for dissolving this compound.
Caption: Role of this compound in the Caspase-2 Apoptotic Pathway.
Caption: Workflow for Dissolving this compound in DMSO.
References
Application Notes and Protocols for Z-VDVAD-FMK Stability in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-VDVAD-FMK is a specific, cell-permeable, and irreversible inhibitor of caspase-2.[1] Caspase-2, the most evolutionarily conserved member of the caspase family, plays a crucial role in apoptotic and non-apoptotic signaling pathways, including tumor suppression and cell cycle regulation.[2][3] As a fluoromethyl ketone (FMK)-derivatized peptide, this compound acts by covalently binding to the active site of caspase-2, thereby preventing its proteolytic activity. Understanding the stability of this compound in cell culture media is critical for designing and interpreting experiments accurately, particularly for long-term studies. This document provides detailed application notes and protocols to assess the stability and efficacy of this compound in a cell culture setting.
Data Presentation
The following tables provide a structured format for researchers to summarize their experimental findings on the stability and efficacy of this compound.
Table 1: Stability of this compound in Cell Culture Media
| Time (hours) | Concentration in Media (µM) - Cell-Free | % Remaining - Cell-Free | Concentration in Media (µM) - With Cells | % Remaining - With Cells |
| 0 | 100% | 100% | ||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| 48 |
Table 2: Functional Efficacy of this compound Over Time
| Pre-incubation Time with this compound (hours) | Apoptotic Stimulus | Caspase-2 Activity (RFU/µg protein) | % Inhibition of Caspase-2 Activity | Apoptosis Marker (e.g., % Annexin V positive cells) | % Reduction in Apoptosis |
| 0.5 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
Signaling Pathways and Experimental Workflows
Caspase-2 Activation Pathway
Caspase-2 is an initiator caspase that is primarily activated through proximity-induced dimerization within a large protein complex known as the PIDDosome.[5][6][7] This complex forms in response to cellular stresses like genotoxic damage.[6] The core components of the PIDDosome are the p53-induced protein with a death domain (PIDD), the adaptor protein RAIDD, and pro-caspase-2.[5][8] Upon assembly, pro-caspase-2 molecules are brought into close proximity, facilitating their dimerization and subsequent auto-activation.[4][7] Activated caspase-2 can then cleave downstream substrates, such as Bid, to initiate the mitochondrial apoptotic pathway.[7][9]
Experimental Workflow for Assessing this compound Stability
This workflow outlines the steps to determine the chemical stability of this compound in cell culture media over time using liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Media by LC-MS
This protocol provides a method to quantify the degradation of this compound in cell culture media over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Sterile, low-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C.
-
Preparation of Working Solutions: On the day of the experiment, thaw a stock aliquot. Spike the stock solution into pre-warmed (37°C) cell culture medium (both with and without 10% FBS) to a final concentration of 20 µM. Ensure the final DMSO concentration is non-toxic to cells (typically <0.1%).
-
Time-Course Incubation: Aliquot 100 µL of the this compound-containing media into sterile, low-binding microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Sample Collection and Processing: At each time point, remove the designated tube. To quench the reaction and precipitate proteins, add 200 µL of ice-cold acetonitrile with 0.1% formic acid.
-
Vortex vigorously for 30 seconds and incubate at -20°C for at least 20 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at >13,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to an HPLC vial for LC-MS analysis.
-
LC-MS Analysis: Analyze the samples using a suitable LC-MS method to quantify the amount of intact this compound. A C18 column is typically used for peptide separation.
-
Data Analysis: Calculate the peak area of this compound at each time point. The percentage of remaining this compound is calculated relative to the peak area at time 0.
Protocol 2: Assessment of this compound Functional Stability by Caspase-2 Activity Assay
This protocol determines the effective inhibitory concentration of this compound over time by measuring its ability to inhibit caspase-2 activity in cell lysates.
Materials:
-
Cells of interest
-
This compound
-
Apoptosis-inducing agent (e.g., etoposide)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
Caspase-2 fluorogenic substrate (e.g., Ac-VDVAD-AFC)
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate. Allow cells to adhere and grow to the desired confluency.
-
Add this compound to the culture medium at the desired concentration (e.g., 20 µM) and incubate for various pre-incubation times (e.g., 0.5, 2, 4, 8, 12, 24 hours) before inducing apoptosis.
-
Induction of Apoptosis: After the pre-incubation period, add the apoptosis-inducing agent (e.g., etoposide at a pre-determined optimal concentration) and incubate for a further 4-6 hours. Include appropriate controls (untreated cells, cells with apoptosis inducer only, cells with this compound only).
-
Cell Lysis: Harvest the cells and prepare cell lysates according to the manufacturer's protocol for the caspase activity assay.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Caspase-2 Activity Assay: In a black 96-well plate, add equal amounts of protein from each lysate.
-
Add the caspase-2 fluorogenic substrate (Ac-VDVAD-AFC) to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC) at regular intervals for 1-2 hours.
-
Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence over time). Normalize the caspase-2 activity to the protein concentration. The percentage of inhibition is calculated by comparing the activity in this compound-treated samples to the apoptosis inducer-only control.
Concluding Remarks
The stability of this compound in cell culture media is a critical parameter that can influence experimental outcomes. Due to the lack of extensive published data, it is imperative for researchers to empirically determine its stability under their specific experimental conditions. The protocols provided herein offer robust methodologies for assessing both the chemical and functional stability of this compound. By carefully characterizing the behavior of this inhibitor, researchers can enhance the reliability and reproducibility of their findings in the study of caspase-2-mediated cellular processes.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. The Role of Caspase-2 in Regulating Cell Fate [mdpi.com]
- 3. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 5. rupress.org [rupress.org]
- 6. The PIDDosome, a protein complex implicated in activation of caspase-2 in response to genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Z-VDVAD-FMK Treatment of Jurkat Cells
Introduction
Z-VDVAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor highly effective in preventing apoptosis.[1][2] It functions by binding to the catalytic site of caspase proteases, thereby inhibiting their activity and blocking the apoptotic cascade.[2][3] This makes this compound an invaluable tool for studying the mechanisms of programmed cell death. Jurkat cells, a human T-lymphocyte cell line, are a widely used model for studying apoptosis, particularly the extrinsic pathway initiated by Fas ligand or TNF-α.[4][5] This document provides a detailed protocol for the treatment of Jurkat cells with this compound to inhibit apoptosis, along with relevant quantitative data and pathway diagrams.
Data Presentation
Table 1: Recommended Working Concentrations of this compound in Jurkat Cells
| Application | Concentration Range | Notes | Reference |
| Inhibition of FasL-induced apoptosis | 50 - 100 µM | Effectively blocks apoptosis and activation of caspase-8 and caspase-3. | [5] |
| Inhibition of Doxorubicin-induced apoptosis | Not specified, but used in combination with other inhibitors | This compound prevents morphological features of apoptosis. | [6] |
| General apoptosis inhibition | 10 - 100 µM | Recommended range for inhibiting various caspase-mediated apoptotic pathways. | [1][2] |
| Inhibition of THC-induced apoptosis | 20 µM | Used for pre-treatment before apoptosis induction. | [7] |
| Inhibition of Staurosporine-induced apoptosis | 50 µM | Co-incubated with the apoptosis-inducing agent. | [2] |
Table 2: Summary of Experimental Conditions and Observations
| Apoptosis Inducer | This compound Concentration | Incubation Time | Key Observations | Reference |
| Anti-Fas antibody (20 ng/ml) | 10 µM, 50 µM | 8 hours | Dose-dependent inhibition of caspase activity. | [8] |
| FasL | 50 µM, 100 µM | 16 hours | Effectively blocked apoptosis and activation of caspases. | [5] |
| Doxorubicin | Not specified | Not specified | Prevented morphological features of apoptosis but not cell death in some contexts.[6] | [6] |
| Staurosporine (1 µM) | 50 µM | 5 hours | Inhibition of caspase-8 activity. | [2] |
| 2-chloro-2'-deoxyadenosine (2CdA) (5 µM) | 100 µM | 18 hours | Inhibition of apoptosis. | [9] |
| Granulysin (50 µM) | 100 µM | 1, 5, 12 hours | Inhibition of mitochondrial membrane potential loss. | [10] |
Experimental Protocols
Materials
-
Jurkat cells (e.g., clone E6-1, ATCC TIB-152)[11]
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (pan-caspase inhibitor)[1]
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Apoptosis-inducing agent (e.g., anti-Fas antibody, staurosporine, doxorubicin)
-
Phosphate Buffered Saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
Flow cytometer
Methods
1. Cell Culture and Maintenance
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[11]
-
Passage cells every 2-3 days to maintain a cell density of 1 x 10⁵ to 1 x 10⁶ cells/mL.
2. Preparation of this compound Stock Solution
-
Dissolve this compound in sterile DMSO to prepare a stock solution of 2-5 mM.[2]
-
Aliquot the stock solution into single-use vials and store at -20°C to avoid repeated freeze-thaw cycles.[2]
3. This compound Treatment and Apoptosis Induction
-
Seed Jurkat cells at a density of approximately 1 x 10⁶ cells/mL in appropriate cell culture plates or flasks.[4]
-
Prepare the desired final concentration of this compound by diluting the stock solution in the cell culture medium. A final concentration between 20 µM and 100 µM is generally effective.
-
For pre-treatment: Add this compound to the cell culture and incubate for a specific period (e.g., 30 minutes to 2 hours) before adding the apoptosis-inducing agent.[8]
-
For co-treatment: Add this compound and the apoptosis-inducing agent to the cell culture simultaneously.[2]
-
Include appropriate controls:
-
Untreated cells (negative control)
-
Cells treated with the apoptosis-inducing agent only (positive control)
-
Cells treated with this compound only (to assess any cytotoxic effects of the inhibitor)
-
Cells treated with the vehicle (DMSO) only
-
-
Incubate the cells for the desired period (e.g., 4 to 24 hours) depending on the apoptosis inducer and experimental goals.
4. Assessment of Apoptosis
Apoptosis can be assessed using various methods, including:
-
Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry:
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.[11]
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
-
Western Blotting for Caspase Cleavage:
-
Lyse the cells to extract proteins.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies specific for pro-caspases (e.g., pro-caspase-3, pro-caspase-8) and their cleaved, active forms.
-
-
Cell Viability Assays (e.g., MTT, Trypan Blue Exclusion):
-
Perform these assays to determine the percentage of viable cells after treatment.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. invivogen.com [invivogen.com]
- 4. Induction of apoptosis in cells | Abcam [abcam.com]
- 5. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin treatment activates a Z-VAD-sensitive caspase, which causes deltapsim loss, caspase-9 activity, and apoptosis in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dp.univr.it [dp.univr.it]
Application Notes and Protocols for Z-VDVAD-FMK in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-VDVAD-FMK is a specific, cell-permeable, and irreversible inhibitor of caspase-2. Caspase-2, a member of the caspase family of proteases, plays a significant, though complex, role in neuronal apoptosis (programmed cell death). Its activation is implicated in various neurodegenerative conditions and neuronal damage models. Understanding and modulating the activity of caspase-2 is therefore of great interest in neuroscience research and for the development of novel therapeutics for neurological disorders. These application notes provide a comprehensive overview of the use of this compound in primary neuron cultures, including its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
This compound is a synthetic peptide that mimics the cleavage site of caspase-2 substrates. The fluoromethylketone (FMK) group forms a covalent bond with the active site of caspase-2, leading to its irreversible inhibition. While it is designed to be specific for caspase-2, like many kinase and protease inhibitors, some off-target effects on other caspases, particularly at higher concentrations, cannot be entirely ruled out. For comparison, the widely used pan-caspase inhibitor, Z-VAD-FMK, blocks a broader range of caspases and can be used as a control to differentiate between specific caspase-2-mediated effects and general caspase-dependent apoptosis.[1]
Applications in Neuroscience Research
-
Investigating the role of caspase-2 in neuronal apoptosis: this compound can be used to determine if a specific apoptotic stimulus in primary neurons activates a caspase-2-dependent pathway.
-
Neuroprotection studies: Researchers can assess the potential of this compound to protect primary neurons from various insults, such as oxidative stress, excitotoxicity, growth factor withdrawal, and exposure to neurotoxic agents like β-amyloid.
-
Target validation: For drug development purposes, this compound can be used to validate caspase-2 as a therapeutic target for neurodegenerative diseases.
-
Dissecting apoptotic signaling pathways: By specifically inhibiting caspase-2, its position and interactions within the broader apoptotic signaling network in neurons can be elucidated.
Data Presentation
The following table summarizes quantitative data from studies using this compound and the related pan-caspase inhibitor Z-VAD-FMK in primary neuron cultures.
| Inhibitor | Cell Type | Apoptotic Stimulus | Concentration | Incubation Time | Observed Effect | Reference |
| This compound | Bovine brain microvessel endothelial cells | Oxyhemoglobin | Not specified | Not specified | Significantly reduced caspase-2 and -3 activities, DNA ladders, and PARP cleavage. | |
| This compound | Human monocytic U937 cells | 7-ketocherol | Not specified | Not specified | Altered lipid profile, suggesting a link between caspase activity and polar lipid accumulation.[2] | |
| Z-VAD-FMK | Primary cortical neurons | Serum deprivation | 100 µM | 24 hours | Did not significantly prevent cell death, in contrast to other pan-caspase inhibitors like Q-VD-OPH.[3] | |
| Z-VAD-FMK | Primary cortical neurons | AF64A (cholinergic neurotoxin) | 100 µM | 48-72 hours | Completely prevented the increase in LDH release.[4] | |
| Z-VAD-FMK | Primary cortical neurons | Oxygen-glucose deprivation (OGD) | 100 µM | Not specified | Attenuated neuronal apoptosis.[5] | |
| Z-VAD-FMK | Primary cortical neurons | Staurosporine | Not specified | Not specified | Attenuated apoptosis.[5] | |
| Z-VAD-FMK | PC12 cells (neuronal cell line) | Methylcyclopentadienyl Manganese Tricarbonyl | Dose-dependent | 3 hours | Prevented the appearance of the 41 kDa catalytically active PKCδ fragment.[6] |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant E18 rat
-
Hank's Balanced Salt Solution (HBSS), ice-cold
-
0.25% Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold HBSS.
-
Isolate the embryos from the uterine horns and decapitate them.
-
Under a dissecting microscope, carefully dissect the cortices from the embryonic brains in a fresh dish of ice-cold HBSS.
-
Transfer the dissected cortices to a sterile conical tube and wash twice with HBSS.
-
Aspirate the HBSS and add 0.25% Trypsin-EDTA. Incubate at 37°C for 15 minutes.
-
Neutralize the trypsin by adding an equal volume of media containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium and count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density on Poly-D-lysine coated plates or coverslips.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, perform a half-media change to remove cellular debris. Continue to perform half-media changes every 3-4 days.
Protocol 2: Induction of Apoptosis and Treatment with this compound
This protocol provides a general framework for inducing apoptosis in primary cortical neurons and assessing the neuroprotective effects of this compound.
Materials:
-
Primary cortical neuron cultures (DIV 7-10)
-
Apoptotic stimulus (e.g., Staurosporine, Etoposide, β-amyloid oligomers)
-
This compound (stock solution in DMSO)
-
Neurobasal medium
-
Reagents for apoptosis assessment (e.g., Hoechst 33342, Propidium Iodide, Annexin V-FITC, Caspase-3/7 activity assay kit)
Procedure:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10-20 mM). Store at -20°C.
-
On the day of the experiment, thaw the this compound stock solution and dilute it to the desired final concentrations in pre-warmed Neurobasal medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Pre-treat the primary neuron cultures with the different concentrations of this compound or vehicle control for 1-2 hours at 37°C.
-
Following pre-treatment, add the apoptotic stimulus to the culture medium.
-
Incubate the cultures for the desired period (e.g., 6, 12, or 24 hours) at 37°C.
-
After the incubation period, assess neuronal apoptosis and viability using one or more of the following methods:
-
Nuclear Morphology: Stain the cells with Hoechst 33342 and Propidium Iodide. Apoptotic cells will exhibit condensed or fragmented nuclei (pyknosis and karyorrhexis) when viewed under a fluorescence microscope. Propidium Iodide will stain the nuclei of late apoptotic or necrotic cells with compromised membrane integrity.
-
Annexin V Staining: Use an Annexin V-FITC apoptosis detection kit to identify early apoptotic cells, where phosphatidylserine is translocated to the outer leaflet of the plasma membrane.
-
Caspase Activity Assay: Measure the activity of downstream effector caspases like caspase-3/7 using a fluorometric or colorimetric assay kit.
-
LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death and membrane damage.
-
MTT or PrestoBlue Assay: Assess cell viability by measuring the metabolic activity of the neurons.
-
Visualizations
Caption: Caspase-2 signaling pathway in neuronal apoptosis.
Caption: Experimental workflow for this compound in primary neurons.
References
- 1. invivogen.com [invivogen.com]
- 2. Effects of caspase inhibitors (z-VAD-fmk, this compound) on Nile Red fluorescence pattern in 7-ketocholesterol-treated cells: investigation by flow cytometry and spectral imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase-3-Dependent Proteolytic Cleavage of Protein Kinase Cδ Is Essential for Oxidative Stress-Mediated Dopaminergic Cell Death after Exposure to Methylcyclopentadienyl Manganese Tricarbonyl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Z-VDVAD-FMK in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-VDVAD-FMK is a specific and irreversible inhibitor of caspase-2.[1][2] Caspase-2 is a highly conserved member of the caspase family of proteases and has been implicated in the regulation of apoptosis induced by various stimuli such as stress and DNA damage.[3][4][5] As an initiator caspase, it can activate downstream executioner caspases, leading to programmed cell death.[4] The targeted inhibition of caspase-2 by this compound allows for the investigation of its specific roles in various physiological and pathological processes in vivo.
These application notes provide a detailed protocol for the in vivo administration of this compound in mouse models, based on established methodologies for similar peptide-based caspase inhibitors. Due to the limited availability of direct in vivo administration protocols for this compound, the following recommendations are largely extrapolated from studies utilizing the well-characterized pan-caspase inhibitor, Z-VAD-FMK.
Data Presentation: In Vivo Administration of a Related Caspase Inhibitor (Z-VAD-FMK) in Mice
The following table summarizes quantitative data from studies that have successfully used the pan-caspase inhibitor Z-VAD-FMK in mice. This information serves as a valuable reference for designing in vivo experiments with this compound.
| Parameter | Details | Mouse Strain | Experimental Model | Reference |
| Dosage | 10 mg/kg | CD1 | Preterm delivery | [6] |
| 5, 10, or 20 µg/g (equivalent to 5, 10, or 20 mg/kg) | C57BL/6 | Endotoxic shock | [7][8] | |
| 2 mg/kg | - | Tumor xenografts | [9] | |
| 100 nM/mouse | Balb/c | Adriamycin-induced apoptosis | [10] | |
| Administration Route | Intraperitoneal (i.p.) | CD1, C57BL/6, Balb/c | Preterm delivery, Endotoxic shock, Adriamycin-induced apoptosis | [6][7][8][10] |
| Intravenous (i.v.) | C57BL/6 | Endotoxic shock | [7] | |
| Vehicle | DMSO/PBS | CD1 | Preterm delivery | [6] |
| Saline | C57BL/6 | Endotoxic shock | [7][8] | |
| Not specified | - | Tumor xenografts | [9] | |
| Treatment Schedule | Single dose 30 minutes prior to stimulus | CD1 | Preterm delivery | [6] |
| Pre-treatment 2 hours prior to stimulus | C57BL/6 | Endotoxic shock | [7][8] | |
| 30 minutes after stimulus | Balb/c | Adriamycin-induced apoptosis | [10] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile, pyrogen-free polypropylene tubes
-
Sterile syringes and needles
Procedure:
-
Reconstitution of this compound:
-
This compound is soluble in DMSO.[2] It is insoluble in water and ethanol.[2]
-
Prepare a stock solution by dissolving this compound powder in sterile DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Gently vortex or sonicate in a water bath at 37°C to ensure complete dissolution.[2]
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of the Working Solution for Injection:
-
For intraperitoneal injection, the DMSO stock solution should be diluted in a suitable vehicle such as sterile PBS or saline to a final concentration that is well-tolerated by the animals.
-
Important: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally less than 5-10%) to avoid solvent toxicity.
-
Example Dilution: To prepare a 1 mg/mL working solution for a 10 mg/kg dose in a 25g mouse (requiring 0.25 mg in a 250 µL injection volume), you would need a final concentration of 1 mg/mL. To achieve this from a 10 mg/mL DMSO stock with a final DMSO concentration of 10%, you would mix 25 µL of the 10 mg/mL stock with 225 µL of sterile PBS.
-
Prepare the working solution fresh on the day of injection.
-
In Vivo Administration Protocol
Animals:
-
Use mice of the desired strain, age, and sex as required by the experimental design.
-
Allow mice to acclimatize to the animal facility for at least one week before the experiment.
-
All animal procedures should be performed in accordance with institutional guidelines and regulations.
Procedure for Intraperitoneal (i.p.) Injection:
-
Dosage Calculation:
-
Based on the data for Z-VAD-FMK, a starting dose range of 2-20 mg/kg body weight for this compound is recommended. The optimal dose should be determined empirically for each specific experimental model.
-
Calculate the required volume of the working solution based on the mouse's body weight and the desired dose.
-
-
Injection:
-
Properly restrain the mouse.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the internal organs.
-
Insert a 25-27 gauge needle at a 15-20 degree angle and inject the calculated volume of the this compound working solution.
-
Administer a vehicle control (e.g., DMSO/PBS solution without the inhibitor) to a separate group of animals.
-
-
Timing and Frequency of Administration:
-
The timing of administration will depend on the experimental design. In many models, the inhibitor is given as a pre-treatment, typically 30 minutes to 2 hours before the inducing stimulus.[6][7][8]
-
The frequency of administration (single or multiple doses) will also depend on the specific research question and the half-life of the compound in vivo, which may need to be determined experimentally.
-
Mandatory Visualization
Caption: Caspase-2 signaling pathway in apoptosis.
Caption: In vivo experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. mdpi.com [mdpi.com]
- 4. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Pretreatment with Pancaspase Inhibitor (Z-VAD-FMK) Delays but Does Not Prevent Intraperitoneal Heat-Killed Group B Streptococcus-Induced Preterm Delivery in a Pregnant Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis with Z-VDVAD-FMK Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is implicated in a variety of diseases, including cancer and neurodegenerative disorders. A key family of proteases that execute apoptosis are caspases. Caspase-2, the most evolutionarily conserved caspase, is considered an initiator caspase, acting upstream in the apoptotic signaling cascade.[1][2] Its activation is a critical event in response to certain cellular stresses, such as DNA damage and heat shock.[2]
Z-VDVAD-FMK is a specific, cell-permeable inhibitor of caspase-2.[3][4] It covalently binds to the active site of caspase-2, thereby inhibiting its activity and blocking the downstream apoptotic events it mediates. The use of this compound in conjunction with flow cytometry allows for the precise investigation of caspase-2's role in apoptotic pathways and the evaluation of therapeutic agents that may target this process. This document provides detailed protocols for the treatment of cells with this compound and subsequent analysis of apoptosis by flow cytometry.
Principle of the Assay
This protocol utilizes a fluorochrome-labeled inhibitor of caspases (FLICA) that contains the VDVAD peptide sequence recognized by active caspase-2. The reagent, typically FITC-VDVAD-FMK, is a cell-permeable and non-toxic molecule that covalently binds to the active center of caspase-2.[5] When apoptosis is induced, caspase-2 is activated, and the FITC-VDVAD-FMK reagent binds to it. The resulting fluorescent signal within the cell is directly proportional to the amount of active caspase-2 and can be quantified using flow cytometry. By comparing the fluorescence intensity of cells treated with an apoptosis inducer in the presence and absence of the unlabeled caspase-2 inhibitor this compound, the specific contribution of caspase-2 to the apoptotic process can be determined.
Signaling Pathway
Caption: Caspase-2 signaling pathway in apoptosis.
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis.
Detailed Experimental Protocols
Materials
-
Cells of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Etoposide, Staurosporine)
-
This compound (caspase-2 inhibitor)
-
FITC-VDVAD-FMK (or other fluorescently-labeled VDVAD-FMK)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Wash Buffer (e.g., PBS with 1% BSA)
-
Propidium Iodide (PI) or other viability dye (optional)
-
Flow cytometer
Protocol 1: Cell Treatment
-
Cell Seeding: Seed cells in appropriate culture plates or flasks at a density that will allow for exponential growth during the treatment period.
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store aliquots at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in complete culture medium to the desired final concentration (e.g., 20-100 µM).
-
Add the this compound-containing medium to the cells designated for the inhibitor treatment group.
-
For the control and apoptosis-induced groups, add an equivalent volume of medium containing the same final concentration of DMSO (vehicle control).
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
-
-
Induction of Apoptosis:
-
Prepare the apoptosis-inducing agent at the desired final concentration in complete culture medium.
-
Add the apoptosis inducer to the designated "apoptosis-induced" and "inhibitor + apoptosis-induced" wells.
-
Add an equivalent volume of complete culture medium to the "untreated control" wells.
-
Incubate the cells for the predetermined time required to induce apoptosis (this should be optimized for your cell type and inducer).
-
-
Experimental Groups:
-
Untreated Control: Cells treated with vehicle (DMSO) only.
-
Apoptosis Inducer Control: Cells treated with the apoptosis-inducing agent.
-
Inhibitor Control: Cells treated with this compound only.
-
Inhibitor + Apoptosis Inducer: Cells pre-treated with this compound followed by the apoptosis-inducing agent.
-
Protocol 2: Staining and Flow Cytometry Analysis
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
For adherent cells, collect the culture supernatant (containing detached apoptotic cells) and then detach the remaining adherent cells using a gentle method like trypsinization or scraping. Combine all cells and centrifuge.
-
-
Staining with FITC-VDVAD-FMK:
-
Prepare the FITC-VDVAD-FMK staining solution according to the manufacturer's instructions. A typical final concentration is around 1 µl of reagent per 300 µl of cell suspension.[5]
-
Resuspend the cell pellets from each experimental group in the FITC-VDVAD-FMK staining solution.
-
Incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
After incubation, add an excess of Wash Buffer to each tube and centrifuge the cells.
-
Carefully aspirate the supernatant.
-
Repeat the wash step to ensure the removal of any unbound fluorescent probe.
-
-
Viability Staining (Optional but Recommended):
-
To distinguish between apoptotic and necrotic cells, a viability dye such as Propidium Iodide (PI) can be used.
-
Resuspend the washed cell pellets in a suitable buffer (e.g., PBS) containing PI at the recommended concentration.
-
Incubate for 5-10 minutes on ice, protected from light, immediately before flow cytometry analysis.
-
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for detecting the fluorochromes used (e.g., a blue laser for FITC and PI).
-
Collect a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Set up appropriate gates to exclude debris and cell aggregates.
-
-
Data Analysis:
-
Create dot plots or histograms to visualize the data.
-
For single-color analysis (FITC-VDVAD-FMK only), a histogram of fluorescence intensity will show a shift in the apoptotic population.
-
For dual-color analysis (FITC-VDVAD-FMK and PI), a quadrant plot can be used to differentiate between:
-
Live cells (FITC-negative, PI-negative)
-
Early apoptotic cells (FITC-positive, PI-negative)
-
Late apoptotic/necrotic cells (FITC-positive, PI-positive)
-
Necrotic cells (FITC-negative, PI-positive)
-
-
Quantify the percentage of cells in each quadrant for all experimental groups.
-
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison between the different treatment conditions.
| Treatment Group | % Live Cells (FITC-/PI-) | % Early Apoptotic Cells (FITC+/PI-) | % Late Apoptotic/Necrotic Cells (FITC+/PI+) |
| Untreated Control | |||
| Apoptosis Inducer | |||
| This compound Only | |||
| This compound + Apoptosis Inducer |
Note: The values in the table are placeholders and should be replaced with experimental data.
Troubleshooting
-
High background fluorescence: Ensure adequate washing steps to remove unbound FITC-VDVAD-FMK. Optimize the concentration of the staining reagent.
-
Low signal in apoptotic sample: The apoptosis induction time may be too short or the inducer concentration too low. The FITC-VDVAD-FMK reagent may have degraded; ensure proper storage.
-
This compound does not inhibit apoptosis: The concentration of the inhibitor may be too low, or the pre-incubation time may be insufficient. Alternatively, the apoptotic pathway induced may be caspase-2 independent.
-
High percentage of PI-positive cells in the untreated control: This may indicate that the cell culture is unhealthy or that the cell harvesting procedure was too harsh.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the role of caspase-2 in apoptosis using the specific inhibitor this compound and flow cytometry. By carefully following these procedures and optimizing them for your specific experimental system, researchers can gain valuable insights into the molecular mechanisms of programmed cell death and assess the efficacy of potential therapeutic interventions that target the caspase-2 pathway.
References
Troubleshooting & Optimization
troubleshooting Z-VDVAD-FMK not inhibiting apoptosis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with Z-VAD-FMK, a broad-spectrum caspase inhibitor, failing to prevent apoptosis in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Z-VAD-FMK?
Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[1][2] It functions by binding to the catalytic site of most caspases, a family of cysteine proteases that are central to the apoptotic process, thereby preventing their activity and blocking the apoptotic cascade.[2][3] The O-methylation of the aspartic acid residue enhances its stability and cell permeability.[2]
Q2: My cells are still dying after treatment with Z-VAD-FMK. What are the possible reasons?
There are several potential reasons why Z-VAD-FMK may not be inhibiting cell death in your experimental setup:
-
Activation of Caspase-Independent Cell Death Pathways: Your experimental model might be inducing a form of programmed cell death that does not rely on caspases.[4][5] These alternative pathways include necroptosis, a regulated form of necrosis, and apoptosis-inducing factor (AIF)-mediated cell death.[6][7][8]
-
Suboptimal Inhibitor Concentration: The concentration of Z-VAD-FMK may be too low to effectively inhibit all caspase activity in your specific cell type and under your experimental conditions.[9]
-
Improper Timing of Treatment: For optimal efficacy, Z-VAD-FMK should be added to the cell culture concurrently with the apoptosis-inducing agent.[2][10]
-
Inhibitor Instability: Improper storage or handling of Z-VAD-FMK can lead to its degradation and loss of activity.[1][11][12]
-
Induction of Necroptosis by Z-VAD-FMK: In some cellular contexts, particularly in response to stimuli like TNF-α or TLR agonists, the inhibition of caspases by Z-VAD-FMK can paradoxically trigger necroptosis.[13][14][15]
Q3: How can I determine if a caspase-independent cell death pathway is activated in my experiment?
To investigate the involvement of caspase-independent pathways, you can:
-
Analyze for Markers of Necroptosis: Perform western blotting to detect the phosphorylation of key necroptosis proteins like RIPK1 and MLKL.[15]
-
Assess Mitochondrial Membrane Permeabilization: Measure the mitochondrial membrane potential using dyes like DiOC6. A loss of mitochondrial membrane potential in the presence of Z-VAD-FMK can suggest caspase-independent mitochondrial dysfunction.[16]
-
Inhibit Necroptosis: Use specific inhibitors of necroptosis, such as Necrostatin-1 (an inhibitor of RIPK1), in combination with Z-VAD-FMK to see if cell death is rescued.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot experiments where Z-VAD-FMK is not inhibiting apoptosis.
Step 1: Verify Experimental Parameters
Your first step should be to confirm the basics of your experimental setup.
| Parameter | Recommendation | Rationale |
| Z-VAD-FMK Concentration | Perform a dose-response curve to determine the optimal concentration for your cell line and stimulus. Typical starting concentrations range from 10 µM to 100 µM.[1] | The effective concentration is highly cell-line dependent.[9] |
| Timing of Addition | Add Z-VAD-FMK at the same time as the apoptotic inducer.[2] | Simultaneous addition ensures that caspases are inhibited as soon as they are activated. |
| Positive Control | Include a positive control where Z-VAD-FMK is known to inhibit apoptosis (e.g., staurosporine-induced apoptosis in Jurkat cells). | This will validate the activity of your Z-VAD-FMK stock. |
| Negative Control | Include a vehicle control (e.g., DMSO) to ensure the solvent is not causing cytotoxicity.[17] | High concentrations of solvents like DMSO can be toxic to cells. |
Step 2: Assess Z-VAD-FMK Quality and Storage
Ensure the integrity of your inhibitor.
| Parameter | Recommendation | Rationale |
| Storage | Store the powdered form at -20°C for up to 3 years.[1] Store stock solutions in single-use aliquots at -80°C for up to 1 year or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1][12] | Z-VAD-FMK can degrade with improper storage, leading to loss of inhibitory activity. |
| Solvent | Use fresh, anhydrous DMSO to prepare stock solutions.[1] | Moisture-absorbing DMSO can reduce the solubility and stability of Z-VAD-FMK. |
Step 3: Investigate Alternative Cell Death Pathways
If the above steps do not resolve the issue, consider the possibility of caspase-independent cell death.
Experimental Protocols
Protocol 1: Caspase Activity Assay
This protocol allows for the direct measurement of caspase activity in cell lysates to confirm the inhibitory effect of Z-VAD-FMK.
Materials:
-
Cells treated with apoptotic inducer +/- Z-VAD-FMK
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Induce apoptosis in your cells in the presence or absence of Z-VAD-FMK.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in Lysis Buffer on ice for 20 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the extracts.
-
In a 96-well black plate, add 50 µg of protein extract to each well and adjust the volume with Lysis Buffer.
-
Add the fluorogenic caspase substrate to each well to a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the substrate used.
Protocol 2: Western Blotting for Apoptosis and Necroptosis Markers
This protocol is used to detect key proteins involved in apoptotic and necroptotic signaling.
Materials:
-
Cells treated with apoptotic inducer +/- Z-VAD-FMK
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-RIPK1, anti-p-MLKL, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells as required and harvest.
-
Lyse cells in RIPA buffer on ice.
-
Quantify protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[18]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.[18]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[18]
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.[18]
Signaling Pathway Diagrams
The following diagrams illustrate the canonical caspase-dependent apoptosis pathway and the alternative necroptosis pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 3. invivogen.com [invivogen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A caspase-independent apoptosis pathway | The Scientist [the-scientist.com]
- 7. Alternative cell death mechanisms in development and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. rndsystems.com [rndsystems.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Caspase-independent cell death: An anti-cancer double whammy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 18. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Z-VDVAD-FMK off-target effects and autophagy induction
Welcome to the technical support center for Z-VDVAD-FMK. This resource provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects and autophagy-related considerations when using this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary intended target?
This compound is a synthetic peptide that acts as an irreversible inhibitor of caspase-2, an initiator cysteine protease involved in the mitochondrial pathway of apoptosis.[1][2][3] Its peptide sequence, Val-Asp(OMe)-Val-Ala-Asp(OMe), is designed to mimic the preferred cleavage motif of caspase-2.[2] The fluoromethyl ketone (FMK) group forms a covalent bond with the catalytic cysteine residue in the enzyme's active site, leading to irreversible inhibition.[2][4] By inhibiting caspase-2, this compound can block downstream events such as cytochrome c release from the mitochondria.[2][3] While specific for caspase-2, it also shows cross-reactivity with executioner caspases-3 and -7.[2][3]
Q2: I observe an increase in autophagy markers like LC3-II after this compound treatment. Does this mean it truly induces autophagy?
Observing an increase in LC3-II protein levels or GFP-LC3 puncta alone is not sufficient to conclude that this compound induces autophagy.[5] An accumulation of LC3-II can signify one of two things:
-
Induction of Autophagy: An increase in the formation of autophagosomes.
-
Impaired Autophagic Flux: A blockage in the degradation pathway, where autophagosomes are formed but fail to fuse with lysosomes or their contents are not degraded.[5][6]
Several studies show that pan-caspase inhibitors like Z-VAD-FMK (a related compound) can impair autophagic flux by inhibiting lysosomal proteases, leading to a buildup of autophagosomes and LC3-II.[6] Therefore, it is crucial to perform an autophagic flux assay to distinguish between these two possibilities.[5][7]
Q3: What are the known off-target effects of this compound and related pan-caspase inhibitors?
While designed to target caspases, this compound and the widely used pan-caspase inhibitor Z-VAD-FMK are known to inhibit other cysteine proteases. This lack of specificity can lead to unintended cellular effects.[8][9][10] Key off-targets include:
-
Lysosomal Cysteine Proteases: Notably, Cathepsin B and calpains are inhibited by Z-VAD-FMK.[6][10][11] These proteases are essential for the degradation of autophagosomal cargo after fusion with the lysosome.[6]
-
Peptide: N-glycanase (NGLY1): Z-VAD-FMK has been shown to inhibit NGLY1, an enzyme involved in ER-associated degradation (ERAD) of misfolded glycoproteins.[4][11][12] Inhibition of NGLY1 has been proposed as a direct mechanism for inducing autophagosome formation, separate from the effects on lysosomal function.[4][11][12]
Q4: How do these off-target effects lead to the observed changes in autophagy markers?
There are two primary mechanisms by which off-target effects of this compound (and related inhibitors) can cause an accumulation of autophagy markers:
-
Impaired Autophagic Flux via Cathepsin Inhibition: By inhibiting essential lysosomal enzymes like Cathepsin B, the inhibitor prevents the breakdown of autophagosomes and their contents (including LC3-II and the cargo receptor p62).[6] This traffic jam in the autophagy pathway leads to the accumulation of LC3-II and p62, which can be mistakenly interpreted as autophagy induction.[6] This is considered a blockage of autophagic clearance.[6]
-
Autophagy Induction via NGLY1 Inhibition: A separate proposed mechanism suggests that inhibiting NGLY1 directly upregulates the formation of autophagosomes.[4][11][12] In this scenario, the inhibitor is genuinely inducing the initial stages of autophagy, and studies supporting this mechanism suggest that autophagic flux is not impaired.[11][12]
These two distinct off-target effects complicate the interpretation of experimental results.
Q5: Are there alternative caspase inhibitors that do not induce autophagy?
Yes. For researchers wishing to inhibit caspases without the confounding off-target effect of autophagy induction via NGLY1 inhibition, Q-VD-OPh is a recommended alternative.[4][11][12] Studies have shown that Q-VD-OPh, a more potent and stable pan-caspase inhibitor, does not inhibit NGLY1 and consequently does not induce the formation of autophagosomes in the same manner as Z-VAD-FMK.[4][11][12]
Troubleshooting Guide
Problem: I used this compound to block apoptosis, but I'm still observing cell death.
-
Possible Cause: The observed cell death may be non-apoptotic. This compound is specific to caspase-mediated apoptosis. However, by inhibiting caspases, it can sometimes shift the cell death pathway towards other forms of programmed cell death, such as necroptosis.[8][13] Necroptosis is a caspase-independent pathway that can be induced by stimuli like TNF-α in the presence of caspase inhibitors.[13]
-
Solution:
-
Assess Necroptosis: Check for markers of necroptosis, such as the phosphorylation of RIP1 kinase.[13]
-
Use Necroptosis Inhibitors: Perform co-treatment experiments with a necroptosis inhibitor, such as Necrostatin-1, to see if cell death is rescued.[13]
-
Check for Off-Target Cytotoxicity: At high concentrations (e.g., >100 μM) or with prolonged exposure, the inhibitor itself may induce cytotoxicity through off-target effects.[14] Perform a dose-response curve to find the minimal effective concentration.
-
Problem: My Western blot shows a significant increase in LC3-II after treatment. How do I confirm if this is true autophagy induction or a blocked flux?
-
Cause for Concern: A static measurement of LC3-II is ambiguous.[5] It could mean more autophagosomes are being made (induction) or that they are not being cleared (blocked flux).
-
Solution: Perform an Autophagic Flux Assay. This is the gold standard for clarifying the result.[5][7]
-
Method: Treat your cells with this compound in the presence and absence of a late-stage autophagy inhibitor, such as Bafilomycin A1 or Chloroquine.[5][7] These agents block the degradation of autophagosomes by inhibiting lysosomal acidification or fusion.[5]
-
Interpretation:
-
Functional Flux: If this compound truly induces autophagy, you will see a further increase in LC3-II levels in the co-treated sample (this compound + Bafilomycin A1) compared to the sample treated with this compound alone.
-
Blocked Flux: If this compound is blocking flux, there will be little to no additional increase in LC3-II in the co-treated sample, as the pathway is already inhibited at the degradation step.[6]
-
-
Analyze p62 Levels: Concurrently, measure the levels of p62/SQSTM1. This protein is a cargo receptor that is degraded during autophagy.[6] An accumulation of p62 suggests a block in autophagic flux.[6]
-
Problem: I am concerned about the off-target effects of this compound. What control experiments should I perform?
-
Solutions:
-
Use an Alternative Inhibitor: As a primary control, repeat key experiments using Q-VD-OPh, which does not share the NGLY1 off-target effect.[11][12] If you observe the same result, it is less likely to be caused by NGLY1 inhibition.
-
Use a Negative Control Peptide: Use a non-inhibitory control peptide, such as Z-FA-FMK, to ensure the observed effects are not due to non-specific peptide interactions.[10]
-
Directly Measure Off-Target Activity: If your lab has the capability, perform enzymatic assays to directly measure the activity of Cathepsin B or other suspected off-target proteases in cell lysates treated with this compound.[6]
-
Quantitative Data Summary
Table 1: Known Targets and Off-Targets of Z-V(D)VAD-FMK & Related Inhibitors
| Target Class | Specific Enzyme | Role | Effect of Inhibitor | Reference |
| Primary Target | Caspase-2 | Initiator of Apoptosis | Inhibition | [1][2] |
| Secondary Target | Caspase-3, -7 | Executioner of Apoptosis | Inhibition | [2][3] |
| Off-Target | Cathepsin B | Lysosomal Protease / Autophagy | Inhibition | [6][10][11] |
| Off-Target | Calpains | Cysteine Proteases | Inhibition | [6][11] |
| Off-Target | NGLY1 | ER-Associated Degradation | Inhibition | [4][11][12] |
Table 2: Interpreting Autophagic Flux Assay Results (LC3-II Levels)
| Condition | Expected Result if Flux is INDUCED | Expected Result if Flux is BLOCKED |
| Untreated Control | Basal LC3-II | Basal LC3-II |
| This compound Alone | Increased LC3-II | Increased LC3-II |
| Bafilomycin A1 Alone | Increased LC3-II | Increased LC3-II |
| This compound + Baf A1 | Further Increase in LC3-II (Additive/Synergistic effect) | No Significant Change compared to single treatments |
Visualized Pathways and Workflows
Caption: Mechanisms of this compound's impact on autophagy markers.
Caption: Workflow for interpreting increased LC3-II levels.
Caption: Logical relationship of intended vs. off-target effects.
Detailed Experimental Protocols
Protocol: Autophagic Flux Assay by LC3-II Western Blot
This protocol is designed to differentiate between the induction of autophagy and the blockage of autophagic flux when using this compound.
1. Materials and Reagents:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Bafilomycin A1 (Baf A1) or Chloroquine (CQ) (stock solutions in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Laemmli sample buffer[15]
-
SDS-PAGE equipment and reagents (15% polyacrylamide gels recommended for LC3)[15]
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibodies: Rabbit anti-LC3 (recognizes both LC3-I and LC3-II), Rabbit or Mouse anti-p62/SQSTM1, Mouse anti-Actin or anti-Tubulin (loading control).
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescence (ECL) substrate
2. Experimental Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment Groups: Prepare four treatment groups:
-
Group 1: Vehicle Control (e.g., DMSO)
-
Group 2: this compound (at desired experimental concentration)
-
Group 3: Bafilomycin A1 (e.g., 100-125 nM) or Chloroquine (e.g., 50 µM) alone
-
Group 4: this compound + Bafilomycin A1 (or Chloroquine)
-
-
Incubation:
-
Add this compound (Groups 2 and 4) to the cells and incubate for the desired total treatment duration (e.g., 6, 12, or 24 hours).
-
For the final 2-4 hours of the total incubation time, add the lysosomal inhibitor (Baf A1 or CQ) to Groups 3 and 4.[7] For example, for a 6-hour this compound treatment, add Baf A1 at the 4-hour mark.
-
-
Cell Lysis:
3. Western Blotting:
-
SDS-PAGE: Load equal amounts of protein lysate onto a 15% polyacrylamide gel to resolve LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa).[15]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[15]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-LC3 at 1:1000, anti-p62 at 1:1000, anti-Actin at 1:5000) overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.[15]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.[15]
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities for LC3-II and p62. Normalize these values to the loading control (Actin or Tubulin). Compare the normalized LC3-II levels across the four treatment groups as described in Table 2. An increase in p62 levels is indicative of a blocked flux.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound.com [this compound.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitors of cysteine cathepsin and calpain do not prevent ultraviolet-B-induced apoptosis in human keratinocytes and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 12. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. 5-formyl-ctp.com [5-formyl-ctp.com]
- 15. proteolysis.jp [proteolysis.jp]
Technical Support Center: Optimizing Z-VDVAD-FMK Incubation Time
Welcome to the technical support center for the effective use of Z-VDVAD-FMK in your research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize the incubation time and overall experimental success with this caspase-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a specific and cell-permeable inhibitor of caspase-2.[1] Its mechanism of action involves irreversibly binding to the catalytic site of caspase-2, thereby blocking its proteolytic activity. By inhibiting caspase-2, this compound can be used to investigate the role of this specific caspase in apoptosis and other cellular processes. While this compound is noted as a specific inhibitor for caspase-2, it is important to distinguish it from the more broadly acting pan-caspase inhibitor, Z-VAD-FMK, which inhibits a wider range of caspases.[2][3][4][5][6][7]
Q2: What is the recommended starting concentration for this compound?
The optimal working concentration of this compound is highly dependent on the cell type and specific experimental conditions. A common starting range for many cell culture assays is 10 µM to 100 µM.[1][8] However, it is strongly recommended to perform a dose-response experiment to determine the most effective concentration for your specific model system.
Q3: What is the optimal incubation time for this compound?
The ideal incubation time can vary significantly based on the experimental design, cell type, and the nature of the apoptotic stimulus. A common strategy is to pre-incubate the cells with this compound for at least 1-2 hours before applying the stimulus.[8] This allows the inhibitor to permeate the cells and bind to caspase-2 before its activation. In some experimental setups, longer incubation times of up to 22 hours have been reported.[1] Optimization of the incubation time is critical for achieving maximal inhibition.
Q4: How should I reconstitute and store this compound?
This compound should be reconstituted in high-quality Dimethyl Sulfoxide (DMSO) to create a stock solution, typically at a concentration of 10-20 mM.[9] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes and store them at -80°C, where it can be stable for up to 6 months.[1] A working solution stored at -20°C should be used within one month.[1]
Q5: Can this compound induce other forms of cell death?
Yes, under certain conditions, particularly in myeloid cells like macrophages, the inhibition of caspases by inhibitors like Z-VAD-FMK can divert the cell death pathway from apoptosis to necroptosis, a form of programmed necrosis.[8][10] This is an important consideration when interpreting results, especially if unexpected cell death is observed.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition of apoptosis observed. | Suboptimal inhibitor concentration. | Perform a dose-response experiment with a range of concentrations (e.g., 10, 20, 50, 100 µM) to determine the optimal concentration for your cell line. |
| Inadequate pre-incubation time. | Ensure a pre-incubation period of at least 1-2 hours before adding the apoptotic stimulus to allow for cell permeability and target engagement.[8] Consider a time-course experiment to optimize this pre-incubation period. | |
| Timing of inhibitor addition. | For maximal effect, this compound must be added before the induction of apoptosis.[8] | |
| Caspase-2 is not involved in the induced apoptotic pathway. | Confirm the involvement of caspase-2 in your experimental model using a positive control or by directly measuring caspase-2 activity. The apoptotic stimulus may be acting through a caspase-2-independent pathway. | |
| Inhibitor degradation. | Ensure proper storage of the this compound stock solution (aliquoted at -80°C).[1] Avoid repeated freeze-thaw cycles. For experiments lasting longer than 12-48 hours, fresh inhibitor may need to be added.[9] | |
| Increased or unexpected cell death observed. | Induction of necroptosis. | In some cell types, caspase inhibition can trigger necroptosis.[8][10] This is particularly relevant when using pan-caspase inhibitors in combination with TLR agonists like LPS.[11] Consider co-treatment with a necroptosis inhibitor (e.g., Necrostatin-1) to investigate this possibility. |
| DMSO toxicity. | Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[9] Run a vehicle control (DMSO only) to assess its effect on cell viability. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell density, passage number, and overall cell health. |
| Inconsistent timing of experimental steps. | Precisely control the timing of inhibitor addition, stimulus application, and endpoint assays. |
Experimental Protocols
Dose-Response Experiment to Determine Optimal this compound Concentration
-
Cell Seeding: Plate cells at an appropriate density for your endpoint assay (e.g., viability assay, Western blot) and allow them to adhere overnight.
-
Prepare Inhibitor Dilutions: Prepare a series of this compound dilutions in your cell culture medium. A common range to test is 10, 20, 50, and 100 µM.[1][8] Include a vehicle control (DMSO only).
-
Pre-incubation: Add the different concentrations of this compound or vehicle to the cells and incubate for a fixed pre-incubation time (e.g., 2 hours).
-
Induce Apoptosis: Add the apoptotic stimulus to all wells (except for the negative control) and incubate for the desired duration.
-
Endpoint Assay: Perform your assay to measure apoptosis (e.g., Annexin V/PI staining, caspase activity assay, PARP cleavage by Western blot).
-
Analysis: Plot the apoptotic readout against the this compound concentration to determine the lowest concentration that provides maximal inhibition.
Time-Course Experiment to Optimize Pre-incubation Time
-
Cell Seeding: Plate cells as described above.
-
Prepare Inhibitor: Prepare the optimal concentration of this compound as determined from the dose-response experiment.
-
Staggered Pre-incubation: Add the inhibitor to different wells at various time points before adding the stimulus (e.g., 4h, 2h, 1h, 30 min before stimulus).[8]
-
Induce Apoptosis: Add the apoptotic stimulus to all wells at the same time.
-
Endpoint Assay: After the appropriate incubation time with the stimulus, perform your endpoint assay.
-
Analysis: Plot the percentage of inhibition against the pre-incubation time. The optimal time will be the shortest duration that provides the maximum inhibitory effect.
Data Presentation
Table 1: Example Dose-Response Data for this compound in Jurkat Cells
| This compound (µM) | % Apoptotic Cells (Annexin V+) | % Inhibition |
| 0 (Stimulus only) | 65 | 0 |
| 10 | 45 | 30.8 |
| 20 | 25 | 61.5 |
| 50 | 15 | 76.9 |
| 100 | 12 | 81.5 |
| Negative Control | 5 | - |
Table 2: Example Time-Course Data for this compound (50 µM) Pre-incubation
| Pre-incubation Time (hours) | % Apoptotic Cells (Annexin V+) | % Inhibition |
| 0 | 50 | 23.1 |
| 0.5 | 35 | 46.2 |
| 1 | 20 | 69.2 |
| 2 | 16 | 75.4 |
| 4 | 15 | 76.9 |
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for lack of apoptosis inhibition.
Caption: this compound inhibits the activation of caspase-2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. quora.com [quora.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Understanding the Dual Role of Z-VDVAD-FMK in Cell Death
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering the paradoxical effect of Z-VDVAD-FMK inducing necroptosis rather than its intended role of inhibiting apoptosis. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to clarify the underlying mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the expected function of this compound?
This compound is a synthetic peptide that functions as a cell-permeable and irreversible inhibitor of caspases, with a particular specificity for caspase-2.[1][2] Caspases are a family of proteases that are central to the execution of apoptosis, or programmed cell death. Therefore, this compound is expected to block apoptotic cell death.[1]
Q2: Why am I observing increased cell death after treating my cells with this compound?
While seemingly counterintuitive, the inhibition of caspases by this compound can, under certain conditions, trigger an alternative form of programmed cell death known as necroptosis.[3][4][5] This is particularly common when cells are simultaneously exposed to death receptor ligands like Tumor Necrosis Factor-alpha (TNF-α).[3][4][6]
Q3: What is the molecular mechanism by which this compound induces necroptosis?
The key to this paradoxical effect lies in the dual role of caspase-8. In the extrinsic apoptotic pathway, caspase-8 is activated and proceeds to activate downstream executioner caspases. However, caspase-8 also has a critical inhibitory role in the necroptosis pathway, where it cleaves and inactivates Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, two essential kinases for necroptosis.[7][8][9] By irreversibly inhibiting caspase-8, this compound lifts this suppressive brake, allowing the necroptotic signaling cascade to proceed, leading to the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL) and subsequent cell death.[3][4]
Q4: Is this compound a pan-caspase inhibitor?
While this compound has a higher potency for caspase-2, it is often considered a pan-caspase inhibitor, meaning it can inhibit a broad range of caspases.[10][11] This broad-spectrum inhibition, particularly of caspase-8, is what facilitates the switch from apoptosis to necroptosis.
Troubleshooting Guide
Problem: My experiment, designed to inhibit apoptosis with this compound, is showing significant cell death, especially when co-treated with TNF-α.
Possible Cause: Your cells are likely undergoing necroptosis. The combination of a death stimulus (TNF-α) and caspase inhibition (this compound) has shifted the cell death pathway from apoptosis to necroptosis.
Troubleshooting Steps:
-
Confirm Necroptosis: To verify that the observed cell death is indeed necroptosis, you can perform the following experiments:
-
Use a Necroptosis Inhibitor: Co-treat your cells with this compound, TNF-α, and a specific inhibitor of necroptosis, such as Necrostatin-1 (an inhibitor of RIPK1).[12] If cell death is reduced, it strongly indicates necroptosis.
-
Assess MLKL Phosphorylation: The phosphorylation of MLKL is a hallmark of necroptosis.[3][4] Perform a Western blot to detect phosphorylated MLKL (pMLKL) in your cell lysates. An increase in pMLKL upon treatment with this compound and TNF-α would confirm necroptosis activation.
-
Measure Lactate Dehydrogenase (LDH) Release: Necroptosis, being a form of necrotic cell death, results in the loss of plasma membrane integrity and the release of intracellular components. An LDH assay can quantify this release and serve as an indicator of necroptosis.
-
-
Review Experimental Conditions:
-
This compound Concentration: High concentrations of this compound (>100 µM) may have off-target effects.[13] It is advisable to perform a dose-response experiment to determine the optimal concentration for caspase inhibition without inducing significant necroptosis on its own.
-
Cell Line Specificity: The propensity to undergo necroptosis varies between cell lines.[5] Some cell lines may be more prone to this pathway upon caspase inhibition.
-
Quantitative Data Summary
The following table provides representative data illustrating the switch from apoptosis to necroptosis.
| Treatment | Cell Viability (%) | pMLKL Levels (relative to control) |
| Untreated Control | 100 | 1.0 |
| TNF-α (10 ng/mL) | 85 | 1.2 |
| This compound (20 µM) | 95 | 1.1 |
| TNF-α + this compound | 30 | 8.5 |
| TNF-α + this compound + Necrostatin-1 (50 µM) | 80 | 1.5 |
Experimental Protocols
Protocol 1: Induction of Necroptosis using this compound and TNF-α
-
Cell Culture: Plate your cells of interest in a suitable culture vessel and allow them to reach 70-80% confluency.
-
Pre-treatment (Optional): To confirm the involvement of necroptosis, pre-incubate a subset of cells with a necroptosis inhibitor (e.g., 50 µM Necrostatin-1) for 1 hour.
-
Treatment: Add the following to the respective wells:
-
Vehicle control (e.g., DMSO)
-
TNF-α (e.g., 10 ng/mL)
-
This compound (e.g., 20 µM)
-
TNF-α + this compound
-
TNF-α + this compound + Necrostatin-1
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours), depending on the cell type and experimental goals.
-
Assessment: Analyze cell death using methods such as a cell viability assay (e.g., MTT or CellTiter-Glo), LDH release assay, and Western blot for pMLKL.
Protocol 2: Western Blot for Phosphorylated MLKL (pMLKL)
-
Lysate Preparation: Following the treatment protocol above, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated MLKL (pMLKL) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Signaling pathway of apoptosis vs. necroptosis.
Caption: Experimental workflow and decision points.
Caption: Logical relationship for troubleshooting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. z-VAD-fmk augmentation of TNF alpha-stimulated neutrophil apoptosis is compound specific and does not involve the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of Caspases in Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
- 11. quora.com [quora.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 5-formyl-ctp.com [5-formyl-ctp.com]
unexpected results with Z-VDVAD-FMK in specific cell lines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Z-VDVAD-FMK, a caspase-2 inhibitor. Researchers, scientists, and drug development professionals can find information here to address unexpected results in their experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are still dying after treatment with this compound, although apoptosis appears to be inhibited. What is happening?
A1: While this compound is designed to inhibit caspase-2 and subsequently apoptosis, cell death can still occur through alternative pathways. One common observation is the induction of necroptosis, a form of programmed necrosis.[1][2] This is particularly prevalent in cell lines where apoptotic pathways are blocked.[1][2] Another possibility is the induction of autophagy, which has been observed as an off-target effect of some caspase inhibitors.[3][4][5] It has been noted that this compound can prevent the nuclear features of apoptosis without preventing overall cell death in certain contexts.[6]
Q2: I am observing autophagy in my this compound treated cells. Is this a known off-target effect?
A2: Yes, the induction of autophagy has been reported as an off-target effect of the pan-caspase inhibitor Z-VAD-FMK, which is structurally related to this compound.[4][7] This is thought to occur through the inhibition of N-glycanase 1 (NGLY1).[3][5] If you are specifically studying apoptosis, it is crucial to confirm that the observed effects are not due to autophagy. Consider using an alternative caspase inhibitor, such as Q-VD-OPh, which has been reported not to induce autophagy.[3][5]
Q3: Is this compound strictly specific for caspase-2?
A3: While this compound is marketed as a specific caspase-2 inhibitor, some studies have shown that it can also inhibit other caspases, such as caspase-3 and caspase-7.[6] The VDVAD peptide sequence can also be recognized by other caspases, albeit with lower efficiency.[8] Therefore, it is advisable to confirm the specific inhibition of caspase-2 in your experimental system using appropriate controls.
Q4: The inhibitory effect of this compound seems to vary between my different cell lines. Why is this?
A4: The efficacy of this compound can be highly dependent on the specific cell line and the experimental conditions.[9][10] Cellular context, including the expression levels of different caspases and other cell death regulators like receptor-interacting protein 1 (RIP1), can influence the outcome.[11] For example, in neutrophils, low concentrations of the related compound Z-VAD-FMK were found to block TNF-alpha-induced apoptosis, while higher concentrations enhanced it.[12] It is recommended to perform a dose-response curve for each new cell line to determine the optimal working concentration.[9]
Q5: Can this compound treatment lead to unexpected pro-inflammatory effects?
A5: In some contexts, inhibiting apoptosis can lead to a switch to a more inflammatory form of cell death, such as necroptosis.[2] Necroptotic cells release damage-associated molecular patterns (DAMPs) that can trigger an inflammatory response. Therefore, while inhibiting apoptosis might seem beneficial, it could inadvertently lead to inflammation in your system.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Apoptosis
| Possible Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and stimulus. A common starting range is 10-50 µM.[9] |
| Incorrect Timing of Inhibitor Addition | Pre-incubate cells with this compound for at least 1-2 hours before inducing apoptosis to allow for cell permeability and target engagement.[9] |
| Inhibitor Degradation | Ensure proper storage of this compound stock solutions (typically at -80°C in DMSO). Avoid repeated freeze-thaw cycles.[9] |
| Cell Line Resistance | The apoptotic pathway in your cell line may be caspase-2 independent. Confirm the role of caspase-2 in your model using techniques like siRNA knockdown. |
| Alternative Cell Death Pathways | Investigate for markers of necroptosis (e.g., RIPK1/RIPK3 phosphorylation, MLKL oligomerization) or autophagy (e.g., LC3-II conversion). |
Problem 2: Observing Unexpected Cell Death Phenotypes (e.g., Necrosis, Autophagy)
| Possible Cause | Troubleshooting Step |
| Induction of Necroptosis | Use a specific inhibitor of necroptosis, such as Necrostatin-1 (Nec-1), in combination with this compound to see if cell death is rescued. |
| Induction of Autophagy | Monitor for autophagy markers like LC3-II puncta. Consider using an alternative caspase inhibitor like Q-VD-OPh that does not induce autophagy.[3][5] |
| Off-target Effects | Carefully review the literature for known off-target effects of this compound and related compounds. |
Experimental Protocols
Standard Protocol for Caspase Inhibition Assay
-
Cell Seeding: Plate cells at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). A typical starting concentration is 20 µM.[9] Incubate for 1-2 hours.
-
Apoptosis Induction: Add the apoptotic stimulus to the wells.
-
Incubation: Incubate for the desired period, which will vary depending on the stimulus and cell type.
-
Analysis: Assess apoptosis using your chosen method (e.g., Annexin V/PI staining, caspase activity assay, Western blot for cleaved PARP).
Dose-Response Experiment to Determine Optimal this compound Concentration
-
Cell Seeding: Plate cells as described above.
-
Inhibitor Dilutions: Prepare a series of this compound dilutions in culture medium. A suggested range is 5 µM, 10 µM, 20 µM, 50 µM, and 100 µM.[9] Include a vehicle-only control.
-
Pre-treatment and Induction: Pre-treat the cells with the different inhibitor concentrations for 1-2 hours before adding the apoptotic stimulus.
-
Analysis: After the appropriate incubation time, measure the level of apoptosis for each concentration to determine the IC50 (the concentration that inhibits 50% of the apoptotic response).
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 3. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy | Semantic Scholar [semanticscholar.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Z-VAD-FMK is a Well-Known pan Caspase Inhibitor | MedChemExpress [medchemexpress.eu]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. 5-formyl-ctp.com [5-formyl-ctp.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. z-VAD-fmk augmentation of TNF alpha-stimulated neutrophil apoptosis is compound specific and does not involve the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
how to determine the effective concentration of Z-VDVAD-FMK
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the effective concentration of Z-VDVAD-FMK, a specific inhibitor of caspase-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic peptide that acts as a specific and irreversible inhibitor of caspase-2.[1] The fluoromethyl ketone (FMK) group forms a covalent bond with the catalytic site of caspase-2, thereby blocking its proteolytic activity.[2] By inhibiting caspase-2, this compound can be used to study its role in apoptosis and other cellular processes.[3][4]
Q2: What is the recommended starting concentration for this compound?
The optimal working concentration of this compound is highly dependent on the cell type and specific experimental conditions. A common starting point for cell culture experiments is in the range of 2 µM to 100 µM.[1] However, it is crucial to perform a dose-response experiment to determine the most effective concentration for your specific model system.
Q3: How should I reconstitute and store this compound?
This compound is typically dissolved in high-purity Dimethyl Sulfoxide (DMSO) to create a stock solution. For long-term storage, the powdered form should be kept at -20°C. Once reconstituted in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the optimal pre-incubation time for this compound?
A pre-incubation period of at least 1-2 hours is generally recommended to allow for cell permeability and for the inhibitor to engage with its target, caspase-2, before inducing apoptosis or the cellular process you are studying.[5]
Q5: Can this compound have off-target effects?
While this compound is designed to be a specific caspase-2 inhibitor, like many pharmacological inhibitors, it may exhibit off-target effects at high concentrations. One noted off-target effect for the related pan-caspase inhibitor Z-VAD-FMK is the inhibition of N-glycanase 1 (NGLY1), which can induce autophagy.[6][7] It is therefore important to use the lowest effective concentration determined from your dose-response experiment to minimize potential off-target effects.
Troubleshooting Guide
Issue 1: I am not observing any inhibition of apoptosis or caspase-2 activity.
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. It is essential to perform a dose-response experiment to determine the optimal concentration.[8]
-
Timing of Inhibitor Addition: For maximal effect, this compound should be added prior to the induction of apoptosis. A pre-incubation of 1-2 hours is recommended.[5]
-
Caspase-Independent Cell Death: The cell death you are observing might be occurring through a caspase-independent pathway. Confirm the involvement of caspase-2 in your experimental model.
Issue 2: I am observing unexpected or increased cell death after treatment with this compound.
-
Induction of Necroptosis: In some cell types, inhibiting caspases can shift the cell death pathway from apoptosis to necroptosis, another form of programmed cell death.[8] This is a critical consideration when interpreting your results.
-
DMSO Toxicity: The concentration of the vehicle, DMSO, may be too high. Ensure that the final concentration of DMSO in your cell culture medium is not toxic to your cells. A vehicle control (cells treated with the same concentration of DMSO without the inhibitor) should always be included in your experiments.
-
Off-Target Effects: At high concentrations, this compound may have off-target effects that could lead to cytotoxicity.[8] Use the lowest effective concentration possible.
Experimental Protocols
Protocol 1: Determining the Effective Concentration of this compound using a Dose-Response Experiment
This protocol provides a general workflow to determine the optimal concentration of this compound for your specific cell line and experimental setup.
Materials:
-
This compound
-
High-purity DMSO
-
Your cell line of interest
-
Appropriate cell culture plates and media
-
Apoptosis-inducing agent (e.g., etoposide, staurosporine)
-
Method for assessing apoptosis or caspase-2 activity (e.g., Annexin V/PI staining, caspase activity assay, Western blot for cleaved PARP)
Procedure:
-
Cell Seeding: Plate your cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in your cell culture medium. A suggested range to test is 1, 5, 10, 20, 50, and 100 µM. Also, prepare a vehicle control with the same final concentration of DMSO as your highest this compound concentration.
-
Pre-incubation: Remove the old medium from your cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate the cells for 1-2 hours.
-
Induce Apoptosis: After the pre-incubation period, add your apoptosis-inducing agent to the wells (except for the negative control wells).
-
Incubation: Incubate the cells for a period sufficient to induce apoptosis in your positive control (cells treated with the apoptosis-inducer alone). This time will be dependent on your cell type and the inducing agent.
-
Assess Apoptosis/Caspase-2 Activity: At the end of the incubation period, assess the level of apoptosis or caspase-2 activity in each well using your chosen method.
-
Data Analysis: Plot the percentage of apoptosis inhibition against the concentration of this compound. The lowest concentration that gives the maximal inhibition is the effective concentration for your experimental system.
Quantitative Data Summary
| Parameter | Recommended Range | Reference |
| Starting Concentration Range | 2 µM - 100 µM | [1] |
| Pre-incubation Time | 1 - 2 hours | [5] |
| Vehicle (Solvent) | High-purity DMSO | |
| DMSO Final Concentration | < 0.5% (cell type dependent) |
Visualizations
Caption: Caspase-2 signaling pathway in apoptosis and the point of inhibition by this compound.
Caption: Experimental workflow for determining the effective concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 3. pnas.org [pnas.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Z-VDVAD-FMK Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability and achieve consistent results in experiments involving the caspase-2 inhibitor, Z-VDVAD-FMK.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable and irreversible inhibitor that specifically targets caspase-2, an initiator caspase involved in apoptotic signaling pathways.[1][2][3] Its structure includes a fluoromethyl ketone (FMK) group that covalently binds to the active site of the caspase, thereby blocking its proteolytic activity.[2] By inhibiting caspase-2, this compound can prevent the downstream activation of executioner caspases and subsequent apoptotic events.[3] While it is designed to be specific for caspase-2, some cross-reactivity with other caspases like caspase-3 and -7 has been noted, which can broaden its utility in apoptosis studies.[3]
Q2: How should I properly reconstitute and store this compound?
Proper handling and storage are critical for maintaining the inhibitor's activity and ensuring experimental reproducibility.
-
Reconstitution: this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[3] It should be dissolved in fresh, high-purity DMSO to create a stock solution, typically at a concentration of 10 mM or higher.[3]
-
Storage of Powder: The unopened, powdered form should be stored at -20°C to -70°C. Use a manual defrost freezer and avoid repeated freeze-thaw cycles.
-
Storage of Stock Solution: Once reconstituted in DMSO, the stock solution should be aliquoted into single-use volumes to avoid freeze-thaw cycles.[4] These aliquots should be stored at -80°C for long-term stability (up to one year) or -20°C for shorter periods (up to one month).[5][6]
Q3: What are the recommended working concentrations and incubation times?
The optimal working concentration and incubation time are highly dependent on the cell type, experimental conditions, and the specific apoptotic stimulus being used.[7]
-
Concentration: A common starting range for cell culture assays is 2 µM to 100 µM.[1][3] It is strongly recommended to perform a dose-response (titration) experiment to determine the most effective concentration for your specific model system.[7]
-
Incubation Time: A pre-incubation period of at least 1-2 hours before inducing apoptosis is often recommended to allow the inhibitor to permeate the cells and engage with its target.[7] Incubation times can range from 1 to 22 hours or longer, depending on the experimental design.[1][3]
Q4: What are essential controls to include in my this compound experiments?
To ensure the validity of your results, several controls are essential:
-
Vehicle Control: Since this compound is dissolved in DMSO, a DMSO-only control is necessary to distinguish the effects of the inhibitor from any effects of the solvent.
-
Negative Control Peptide: A control peptide like Z-FA-FMK, which contains the FMK group but does not inhibit caspases, can be used.[2] This helps confirm that the observed effects are due to caspase inhibition and not non-specific effects of the peptide-FMK structure.
-
Positive Apoptosis Control: Include a condition with your apoptosis-inducing agent but without the inhibitor to confirm that the apoptotic pathway is being successfully activated in your system.
Troubleshooting Guide
Q1: I am not observing the expected inhibition of apoptosis after treatment with this compound. What could be wrong?
This is a common issue that can arise from several factors.
-
Suboptimal Concentration: The effective concentration can vary significantly between cell lines.[8] If you are not seeing an effect, perform a dose-response curve (e.g., 10 µM, 25 µM, 50 µM, 100 µM) to find the optimal concentration for your system.[7]
-
Timing of Addition: For maximal effect, the inhibitor must be present before or at the time of caspase activation.[4] A pre-incubation period of 1-2 hours is recommended to ensure the inhibitor has entered the cells.[7]
-
Inhibitor Inactivity: Improper storage, including repeated freeze-thaw cycles of the stock solution, can lead to degradation of the compound.[4] Use freshly thawed aliquots for each experiment.
-
Caspase-Independent Cell Death: Your stimulus may be inducing cell death through a pathway that does not rely on caspase-2. Broad-spectrum caspase inhibitors like Z-VAD-FMK may not completely prevent DNA damage if non-caspase-dependent pathways are active.[9] Consider using assays to detect markers of other cell death pathways like necroptosis or autophagy.
Q2: I am observing unexpected or increased cell death after using this compound. Why is this happening?
This can be a counterintuitive result, but there are known mechanisms that can explain it.
-
Induction of Necroptosis: In some cell types, particularly myeloid cells, inhibiting caspases can divert the cell death pathway from apoptosis to necroptosis, a form of programmed necrosis.[7][10] This is an important consideration when interpreting results.
-
Off-Target Effects: While this compound is designed for caspase-2, high concentrations may lead to off-target effects.[8] The related pan-caspase inhibitor Z-VAD-FMK has been shown to inhibit N-glycanase 1 (NGLY1), which can induce autophagy.[11][12][13][14] It is crucial to use the lowest effective concentration identified in your dose-response studies.
-
Solvent Toxicity: High concentrations of the DMSO vehicle can be toxic to some cell lines. Ensure your vehicle control uses the same final concentration of DMSO as your highest this compound concentration.
Q3: How can I confirm that this compound is effectively inhibiting caspase activity in my experiment?
To validate the inhibitor's efficacy, you should measure the activity of caspases or the cleavage of their substrates.
-
Western Blotting: Perform a Western blot to detect the cleaved (active) forms of caspases (e.g., caspase-3) or the cleavage of key caspase substrates like PARP (Poly (ADP-ribose) polymerase).[8][15] In successfully inhibited cells, the levels of these cleaved proteins should be significantly reduced compared to the apoptosis-induced control.
-
Caspase Activity Assays: Use commercially available fluorometric or colorimetric assay kits that measure the activity of specific caspases (e.g., caspase-2 or the executioner caspase-3/7) directly in cell lysates or in situ.
Quantitative Data Summary
The following tables summarize key quantitative parameters for using this compound and the related pan-caspase inhibitor Z-VAD-FMK.
Table 1: Storage and Preparation
| Parameter | Recommendation | Source |
|---|---|---|
| Powder Storage | -20°C to -70°C in a manual defrost freezer. | |
| Reconstitution Solvent | High-purity DMSO. | [3][5] |
| Stock Solution Conc. | 2-5 mM for Z-VAD-FMK; >10 mM for this compound. | [3][4] |
| Stock Solution Storage | Aliquot and store at -80°C (≤ 1 year) or -20°C (≤ 1 month). | [5][6] |
| Handling | Avoid repeated freeze-thaw cycles. |[4][5] |
Table 2: Recommended Experimental Concentrations
| Cell Line / Model | Inhibitor | Concentration Range | Incubation Time | Reference |
|---|---|---|---|---|
| Jurkat T-cells | This compound | 100 µM | 22 hours | [1] |
| HMEC-1 cells | This compound | 2 µM | Not specified | [1] |
| General Cell Culture | Z-YVAD-FMK* | 5 µM - 20 µM | 1-2 hours (pre-inc.) | [7] |
| Jurkat T-cells | Z-VAD-FMK* | 20 µM | Not specified | [16][17] |
| THP.1 cells | Z-VAD-FMK* | 10 µM - 50 µM | Not specified | [5][18] |
| Human Granulosa Cells | Z-VAD-FMK* | Not specified | 48 hours | [5][15] |
*Note: Data for the closely related inhibitors Z-YVAD-FMK (caspase-1) and Z-VAD-FMK (pan-caspase) are included as a reference for establishing initial experimental ranges.
Experimental Protocols & Visualizations
Protocol 1: General Workflow for Apoptosis Inhibition
This protocol provides a general guideline for using this compound to inhibit apoptosis in cultured cells. Optimization is required for specific cell types and stimuli.
-
Cell Seeding: Plate cells at a density appropriate for your endpoint assay and allow them to adhere or stabilize overnight.
-
Inhibitor Pre-incubation: Prepare a series of this compound dilutions in your cell culture medium from your DMSO stock. Add the inhibitor (and a DMSO vehicle control) to the appropriate wells. Incubate for 1-2 hours to allow for cell permeability.
-
Apoptosis Induction: Add your apoptotic stimulus (e.g., Etoposide, Staurosporine, TNF-alpha) to the wells.
-
Incubation: Incubate the cells for the time period known to be effective for your stimulus (e.g., 4 to 48 hours).
-
Endpoint Analysis: Harvest the cells and perform your chosen assay (e.g., Western blot for cleaved PARP, Annexin V/PI staining by flow cytometry, or a caspase activity assay).
Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)
This protocol outlines the steps to measure executioner caspase activity following treatment with this compound.
-
Experiment Setup: Seed cells in a 96-well plate (black wall, clear bottom for fluorescence) and treat according to Protocol 1. Include wells for: (1) Untreated cells, (2) Vehicle + Stimulus, (3) this compound + Stimulus.
-
Reagent Preparation: Prepare the caspase-3/7 substrate solution (e.g., containing DEVD peptide conjugated to a fluorophore) according to the manufacturer's instructions.
-
Cell Lysis & Substrate Addition: Add the combined lysis buffer and substrate reagent directly to the wells. Mix gently by shaking for 30-60 seconds.
-
Incubation: Incubate the plate at room temperature, protected from light, for at least 1 hour.
-
Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Analysis: Compare the fluorescence signal from the this compound-treated wells to the "Vehicle + Stimulus" wells. Effective inhibition by the upstream caspase-2 inhibitor should result in a significantly lower caspase-3/7 signal.
Caspase-2 Signaling Pathway
Caspase-2 is an initiator caspase that can be activated by various stress signals, often within a large protein complex called the PIDDosome. Once activated, it can contribute to the activation of downstream executioner caspases like caspase-3, leading to apoptosis.
Troubleshooting Decision Tree
This diagram provides a logical flow for troubleshooting common issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound.com [this compound.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy | Semantic Scholar [semanticscholar.org]
- 14. Off-target inhibition of NGLY1 by the poly-caspase inhibitor Z-VAD-fmk induces cellular autophagy - CentAUR [centaur.reading.ac.uk]
- 15. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase Inhibitor Z-VAD-FMK [promega.sg]
- 17. quora.com [quora.com]
- 18. tautomycetin.com [tautomycetin.com]
long-term stability of Z-VDVAD-FMK stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and effective use of the caspase-2 inhibitor, Z-VDVAD-FMK.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute and store this compound?
A: this compound is typically provided as a lyophilized powder. It should be reconstituted in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the lyophilized powder is stable for up to two years when stored at -80°C and for one year at -20°C.[1] Once reconstituted, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the peptide inhibitor.
Q2: What are the recommended storage conditions for this compound stock solutions?
A: The stability of this compound stock solutions is highly dependent on the storage temperature. For optimal long-term stability, it is recommended to store the DMSO stock solution at -80°C. At this temperature, the solution can be stable for up to 6 months.[1] For shorter-term storage, the solution can be kept at -20°C for up to one month.[1] It is imperative to use tightly sealed vials to prevent the absorption of moisture, as hygroscopic DMSO can compromise the stability and solubility of the inhibitor.
Q3: Can I store diluted working solutions of this compound?
A: It is not recommended to store diluted working solutions of this compound for extended periods. The inhibitor is less stable in aqueous solutions, such as cell culture media. Therefore, it is best practice to prepare fresh dilutions from the frozen stock solution for each experiment. If temporary storage is necessary, solutions should be kept at 2-8°C and used within the same day.
Q4: What is the primary mechanism of action for this compound?
A: this compound is a specific and irreversible inhibitor of caspase-2. The fluoromethylketone (FMK) group forms a covalent bond with the cysteine residue in the active site of caspase-2, thereby irreversibly inactivating the enzyme. This inhibition prevents the downstream signaling events of the apoptotic pathway mediated by caspase-2.
Data Presentation: Stability of this compound Stock Solutions
| Storage Format | Solvent | Temperature | Recommended Duration of Storage | Source |
| Lyophilized Powder | - | -80°C | 2 years | [1] |
| Lyophilized Powder | - | -20°C | 1 year | [1] |
| Stock Solution | DMSO | -80°C | 6 months | [1] |
| Stock Solution | DMSO | -20°C | 1 month | [1] |
Note: The stability data provided is based on manufacturer recommendations. It is highly advisable to validate the activity of stock solutions, especially after long-term storage.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits the apoptotic pathway by irreversibly binding to active Caspase-2.
Experimental Workflows
Caption: Recommended workflow for the preparation and use of this compound solutions.
Troubleshooting Guides
Issue 1: Loss of Inhibitor Activity
If you observe a decrease or complete loss of this compound's inhibitory effect in your experiments, consider the following potential causes and solutions:
-
Improper Storage:
-
Cause: The stock solution may have been stored at an inappropriate temperature or for longer than the recommended duration. Repeated freeze-thaw cycles can also degrade the peptide.
-
Solution: Always store stock solutions at -80°C for long-term use and avoid more than one to two freeze-thaw cycles. It is highly recommended to prepare a new stock solution from lyophilized powder if degradation is suspected.
-
-
Hydrolysis:
-
Cause: this compound is susceptible to hydrolysis, especially in aqueous solutions. Using DMSO that has absorbed moisture can lead to degradation of the inhibitor over time.
-
Solution: Use high-quality, anhydrous DMSO for reconstitution. Ensure that the DMSO stock is properly sealed to prevent moisture absorption.
-
-
Experimental Confirmation of Activity:
-
Action: To confirm the activity of your this compound stock, perform a caspase-2 activity assay. This can be done using a commercially available kit or by following a standard laboratory protocol (see Experimental Protocols section). Compare the inhibition by your current stock to that of a freshly prepared solution.
-
Issue 2: Unexpected Cell Death or Toxicity
In some cell types, particularly myeloid cells, the use of pan-caspase inhibitors like Z-VAD-FMK (a related compound) can lead to an alternative form of programmed cell death called necroptosis.
-
Mechanism of Necroptosis:
-
When caspase-8 is inhibited, the cell can switch to a necroptotic pathway mediated by RIPK1 (Receptor-Interacting Protein Kinase 1), RIPK3, and MLKL (Mixed Lineage Kinase Domain-Like protein). This leads to a lytic, pro-inflammatory form of cell death.
-
-
Troubleshooting Steps:
-
Confirm Necroptosis: To determine if the observed cell death is due to necroptosis, co-treat your cells with this compound and a specific inhibitor of necroptosis, such as Necrostatin-1 (an inhibitor of RIPK1). If cell death is rescued, it is likely due to necroptosis.
-
Western Blot Analysis: Probe cell lysates for key markers of necroptosis, such as phosphorylated RIPK1, RIPK3, and MLKL. An increase in the phosphorylated forms of these proteins in the presence of this compound would be indicative of necroptosis.
-
Adjust Experimental Design: If necroptosis is confirmed, you may need to reconsider the use of a pan-caspase inhibitor in your specific cellular model or investigate the role of necroptosis in your experimental system.
-
Logical Relationships in Troubleshooting
Caption: A decision tree for troubleshooting unexpected cell death when using this compound.
Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound
Materials:
-
Lyophilized this compound
-
Anhydrous, high-purity DMSO
-
Sterile, tightly sealing microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Validation of this compound Activity using a Colorimetric Caspase-2 Assay
Principle:
This assay measures the activity of caspase-2 by detecting the cleavage of a specific colorimetric substrate, Ac-VDVAD-pNA (N-Acetyl-Val-Asp-Val-Ala-Asp-p-nitroanilide). Upon cleavage by active caspase-2, the p-nitroaniline (pNA) chromophore is released and can be quantified by measuring its absorbance at 405 nm. The inhibitory activity of this compound is determined by its ability to reduce the amount of pNA released.
Materials:
-
Cell lysate containing active caspase-2 (e.g., from cells induced to undergo apoptosis)
-
This compound stock solution (test sample)
-
Freshly prepared this compound stock solution (positive control for inhibition)
-
DMSO (vehicle control)
-
Caspase-2 substrate: Ac-VDVAD-pNA
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Cell Lysate: Prepare a cell lysate from a cell line known to express caspase-2, following induction of apoptosis to activate the enzyme.
-
Set up Assay Plate: In a 96-well plate, set up the following reactions in triplicate:
-
Blank: Assay buffer only.
-
No Inhibitor Control: Cell lysate + DMSO + Assay buffer.
-
Test Inhibitor: Cell lysate + this compound (your stock) at various concentrations + Assay buffer.
-
Positive Inhibition Control: Cell lysate + freshly prepared this compound + Assay buffer.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the caspase-2 enzyme.
-
Initiate Reaction: Add the Ac-VDVAD-pNA substrate to all wells to a final concentration of 200 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for your this compound stock compared to the "No Inhibitor Control".
-
Compare the inhibition of your stock to the "Positive Inhibition Control" to assess its relative activity.
-
Expected Results:
A potent this compound stock solution should show a significant, dose-dependent decrease in the absorbance at 405 nm, comparable to the freshly prepared inhibitor. A loss of activity will be indicated by a reduced ability to inhibit the caspase-2 activity.
References
Validation & Comparative
Validating Z-VDVAD-FMK Activity: A Comparative Guide to Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Z-VDVAD-FMK, a purported caspase-2 inhibitor, with other caspase inhibitors. We will delve into its activity and selectivity—or lack thereof—supported by available data. This guide also offers detailed experimental protocols for validating caspase inhibitor activity and visual diagrams to illustrate key concepts and workflows.
Understanding this compound and the Caspase Family
Caspases, a family of cysteine-aspartic proteases, are central players in apoptosis (programmed cell death) and inflammation. They are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade. Apoptotic caspases are broadly categorized into initiator caspases (e.g., caspase-2, -8, -9, -10) and executioner caspases (e.g., caspase-3, -6, -7).
This compound (carbobenzoxy-Val-Asp-Val-Ala-Asp-fluoromethylketone) is a synthetic peptide that has been described as a specific inhibitor of caspase-2.[1] The fluoromethylketone (FMK) moiety allows it to form an irreversible covalent bond with the catalytic cysteine residue in the active site of the caspase.[2] However, the VDVAD peptide sequence, while being a substrate for caspase-2, is also efficiently cleaved by executioner caspases, particularly caspase-3. This cross-reactivity raises questions about the true specificity of this compound.
Comparative Analysis of Caspase Inhibitor Activity
For a broader perspective, the table below includes IC50 values for the well-characterized pan-caspase inhibitor, Z-VAD-FMK. Pan-caspase inhibitors, as their name suggests, inhibit a wide range of caspases and are often used as a general tool to determine if a cellular process is caspase-dependent.
Table 1: Inhibitory Activity of Z-VAD-FMK Against Various Human Caspases
| Caspase Target | Z-VAD-FMK IC50 (µM) |
| Caspase-1 | 3.07[4] |
| Caspase-6 | 6.78[4] |
| Caspase-7 | 4.11[4] |
| Caspase-8 | 5.42[4] |
| Caspase-9 | 10.66[4] |
| Caspase-10 | 9.52[4] |
Note: Lower IC50 values indicate greater potency. Data is compiled from published literature and may vary depending on assay conditions.
Experimental Protocols for Validating Inhibitor Activity
To validate the activity of this compound or any other caspase inhibitor, researchers can employ various in vitro caspase activity assays. The two most common methods are fluorometric and colorimetric assays.
Protocol 1: Fluorometric Caspase-2 Activity Assay
This protocol is adapted from commercially available kits and is designed to measure caspase-2 activity by detecting the cleavage of a fluorogenic substrate, VDVAD-AFC (7-amino-4-trifluoromethylcoumarin).
Materials:
-
Cell or tissue lysate containing active caspases
-
This compound or other inhibitors
-
Caspase Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
Caspase-2 Substrate: VDVAD-AFC (1 mM stock in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Prepare Cell Lysates: Induce apoptosis in your cell line of interest using a known stimulus. Prepare a control group of non-induced cells. Harvest and lyse the cells to obtain a cytosolic extract containing active caspases. Determine the protein concentration of each lysate.
-
Set up the Assay: In a 96-well plate, add the following to each well:
-
50 µL of cell lysate (containing 50-200 µg of protein)
-
Varying concentrations of this compound or other inhibitors (e.g., 0, 1, 10, 50, 100 µM). Include a vehicle control (DMSO).
-
Bring the total volume in each well to 95 µL with Caspase Assay Buffer.
-
-
Initiate the Reaction: Add 5 µL of the 1 mM VDVAD-AFC substrate to each well (final concentration of 50 µM).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Data Analysis: Subtract the background fluorescence (from a well with no lysate) from all readings. Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.
Protocol 2: Colorimetric Caspase-2 Activity Assay
This protocol utilizes a colorimetric substrate, Ac-VDVAD-pNA (acetyl-Val-Asp-Val-Ala-Asp-p-nitroanilide), which releases a yellow chromophore (pNA) upon cleavage by caspase-2.
Materials:
-
Cell or tissue lysate containing active caspases
-
This compound or other inhibitors
-
Caspase Assay Buffer
-
Caspase-2 Substrate: Ac-VDVAD-pNA (4 mM stock in DMSO)
-
96-well clear microplate
-
Microplate reader (405 nm)
Procedure:
-
Prepare Cell Lysates: Follow the same procedure as in the fluorometric assay.
-
Set up the Assay: In a 96-well plate, add the following to each well:
-
50 µL of cell lysate (containing 50-200 µg of protein)
-
Varying concentrations of this compound or other inhibitors.
-
Bring the total volume to 95 µL with Caspase Assay Buffer.
-
-
Initiate the Reaction: Add 5 µL of the 4 mM Ac-VDVAD-pNA substrate to each well (final concentration of 200 µM).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm.
-
Data Analysis: Subtract the background absorbance (from a well with no lysate) from all readings. Plot the absorbance against the inhibitor concentration to determine the IC50 value.
Visualizing Key Pathways and Workflows
To better understand the context of this compound activity and the experimental procedures, the following diagrams are provided.
Caption: Simplified overview of major caspase signaling pathways and points of inhibition.
Caption: General experimental workflow for a caspase activity assay.
Conclusion and Recommendations
While this compound is often marketed as a caspase-2 inhibitor, the available evidence suggests a lack of absolute specificity, with notable cross-reactivity with caspase-3 and -7. This is a critical consideration for researchers aiming to dissect the specific role of caspase-2 in a biological process.
For robust and unambiguous results, it is highly recommended to:
-
Validate inhibitor specificity: Whenever using a purportedly specific inhibitor, it is crucial to perform in-house validation against a panel of relevant caspases to confirm its selectivity under your experimental conditions.
-
Use multiple lines of evidence: Do not rely solely on one inhibitor. Complement inhibitor studies with other techniques such as siRNA-mediated knockdown or the use of knockout cell lines to corroborate findings.
-
Consider alternative inhibitors: For studying caspase-2, explore newer, more selective inhibitors that have been developed and characterized with detailed kinetic data.
-
Be aware of off-target effects: Peptide-based inhibitors like this compound can have off-target effects. For instance, the pan-caspase inhibitor Z-VAD-FMK has been shown to induce autophagy independently of its caspase-inhibitory activity by targeting NGLY1.[5]
By employing rigorous validation and a multi-faceted experimental approach, researchers can confidently delineate the intricate roles of specific caspases in cellular signaling pathways.
References
A Head-to-Head Comparison of Z-VDVAD-FMK and Z-DEVD-FMK for Caspase-3 Inhibition
For researchers, scientists, and drug development professionals, the precise inhibition of specific caspases is paramount for dissecting apoptotic pathways and developing targeted therapeutics. This guide provides an in-depth, objective comparison of two frequently utilized caspase inhibitors, Z-VDVAD-FMK and Z-DEVD-FMK, with a focus on their efficacy and specificity for caspase-3.
Caspase-3 is a critical executioner caspase in the apoptotic cascade, making its selective inhibition a key goal in many experimental and therapeutic contexts. The choice of inhibitor can significantly impact the interpretation of results. This guide leverages experimental data to compare the performance of this compound, primarily known as a caspase-2 inhibitor, and Z-DEVD-FMK, a widely recognized caspase-3 inhibitor.
Mechanism of Action and Specificity
Both this compound and Z-DEVD-FMK are peptide-based irreversible inhibitors that function by covalently binding to the catalytic cysteine residue in the active site of caspases. The peptide sequence of the inhibitor mimics the natural substrate recognition site of the target caspase, thereby conferring a degree of specificity. The fluoromethylketone (FMK) moiety is the reactive group that forms the irreversible covalent bond.
Z-DEVD-FMK is designed based on the preferred substrate recognition sequence of caspase-3 (Asp-Glu-Val-Asp). Consequently, it is a potent inhibitor of caspase-3 and the closely related caspase-7.[1] However, it also demonstrates inhibitory activity against other caspases, including caspase-6, caspase-8, and caspase-10.[2][3]
This compound incorporates the preferred recognition motif for caspase-2 (Val-Asp-Val-Ala-Asp) and is thus a specific inhibitor of this initiator caspase.[4] While its primary target is caspase-2, there is evidence of cross-reactivity with other caspases, including caspase-3, although generally to a lesser extent than Z-DEVD-FMK.[5]
Quantitative Comparison of Inhibitory Activity
| Inhibitor | Primary Target | Other Caspases Inhibited | Reported IC50 for Caspase-3 |
| Z-DEVD-FMK | Caspase-3 | Caspase-6, -7, -8, -10[2][3] | 18 µM[2] |
| This compound | Caspase-2 | Caspase-3, -7[5] | Not consistently reported |
Note: IC50 values can vary significantly depending on the assay conditions, substrate concentration, and enzyme source. The data presented here should be considered as a guide.
One study qualitatively demonstrated that Z-DEVD-FMK and the pan-caspase inhibitor Z-VAD-FMK exhibit similar inhibitory competency for caspase-3, -8, and -9 activities in a fluorometric protease assay. This suggests that while Z-DEVD-FMK is targeted for caspase-3, it retains broad-spectrum inhibitory effects.
Experimental Data and Protocols
To provide a practical context for the comparison of these inhibitors, detailed protocols for a standard caspase-3 activity assay are provided below. This assay can be used to empirically determine the inhibitory potency of this compound and Z-DEVD-FMK in your specific experimental system.
Key Experiment: Fluorometric Caspase-3 Activity Assay
This assay measures the activity of caspase-3 in cell lysates by monitoring the cleavage of a fluorogenic substrate, such as Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin). Cleavage of the substrate by active caspase-3 releases the fluorescent AMC molecule, which can be quantified using a fluorometer.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound and Z-DEVD-FMK
-
Cell Lysis Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10 mM EDTA)
-
2x Reaction Buffer (100 mM HEPES pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 20% glycerol)
-
Caspase-3 substrate (Ac-DEVD-AMC), 1 mM in DMSO
-
96-well black microplate
-
Fluorometer with excitation at ~360-380 nm and emission at ~460 nm
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in a multi-well plate.
-
Induce apoptosis using the desired agent. Include a vehicle-treated control group.
-
For inhibitor studies, pre-incubate cells with varying concentrations of this compound or Z-DEVD-FMK for 1 hour before adding the apoptotic stimulus.
-
-
Preparation of Cell Lysates:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the cytosolic extract.
-
Determine the protein concentration of the lysates.
-
-
Caspase-3 Activity Assay:
-
In a 96-well black microplate, add 50 µg of protein lysate to each well.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of 1 mM Ac-DEVD-AMC substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at Ex/Em = 380/460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from a well with no lysate) from all readings.
-
Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value for each inhibitor.
-
Visualizing Apoptotic Signaling and Experimental Workflow
To further clarify the context of caspase-3 inhibition, the following diagrams illustrate the core apoptotic signaling pathway and the experimental workflow for assessing caspase inhibitor efficacy.
Caption: A simplified diagram of the extrinsic and intrinsic apoptotic pathways culminating in the activation of caspase-3.
Caption: A flowchart outlining the key steps for comparing the efficacy of caspase inhibitors using a fluorometric activity assay.
Conclusion and Recommendations
The selection between this compound and Z-DEVD-FMK for caspase-3 inhibition should be guided by the specific experimental goals.
-
For potent and specific inhibition of caspase-3 , Z-DEVD-FMK is the more appropriate choice due to its design based on the caspase-3 recognition sequence. However, researchers should be aware of its potential off-target effects on other caspases, particularly caspase-7.
-
To investigate the role of caspase-2 , this compound is the preferred inhibitor. Its cross-reactivity with caspase-3 is generally considered to be lower than that of Z-DEVD-FMK, but this should be empirically verified in the experimental system being used.
References
A Comparative Guide to Pan-Caspase Inhibitors: Z-VAD-FMK vs. Q-VD-OPh
For Researchers, Scientists, and Drug Development Professionals
In the study of apoptosis, or programmed cell death, caspases (cysteine-aspartic proteases) are critical executioners. Understanding their function is paramount, and pan-caspase inhibitors—broad-spectrum agents that block the activity of multiple caspases—are indispensable tools. This guide provides an objective, data-driven comparison of two widely used pan-caspase inhibitors: the first-generation inhibitor Z-VAD-FMK and the next-generation alternative, Q-VD-OPh.
While the specific inhibitor Z-VDVAD-FMK is recognized primarily as a selective inhibitor for caspase-2, this guide will focus on the more broadly acting Z-VAD-FMK (Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) to provide a relevant comparison against the broad-spectrum Q-VD-OPh.[1] Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor that has been a staple in apoptosis research for years.[2][3] Q-VD-OPh (Quinoline-Val-Asp-Difluorophenoxymethylketone) was developed as a more potent and less toxic alternative, addressing some of the limitations of earlier inhibitors.[4][5][6]
Mechanism of Action and Key Features
Both Z-VAD-FMK and Q-VD-OPh are irreversible inhibitors that function by binding to the catalytic site of caspase enzymes.[4][7][8] This covalent modification prevents the caspases from cleaving their downstream substrates, thereby halting the apoptotic cascade. The core difference lies in their chemical structure, which influences their specificity, potency, and cellular effects. Q-VD-OPh's "OPH" trap is reported to offer superior potency and cell permeability compared to the fluoromethylketone (FMK) family of inhibitors, to which Z-VAD-FMK belongs.[4]
Below is a logical diagram illustrating the key considerations when choosing between these two inhibitors.
Quantitative Data and Performance Comparison
The primary differences in performance between Z-VAD-FMK and Q-VD-OPh relate to potency, toxicity, and off-target effects. Q-VD-OPh is often cited as a more effective and specific inhibitor with significantly lower toxicity.[9][10]
Table 1: General Performance Characteristics
| Feature | Z-VAD-FMK | Q-VD-OPh |
| Mechanism | Irreversible covalent binding to caspase catalytic site[7][8] | Irreversible covalent binding to caspase catalytic site[4][5] |
| Cell Permeability | Yes, O-methylation enhances permeability[3] | Yes, quinolyl and phenoxy moieties enhance permeability[10] |
| Toxicity | Can be toxic at concentrations >50-100 μM[10][11]. Linked to fluoroacetate production in the liver[10]. | Minimal to no toxicity, even at high concentrations[4][9][10] |
| Off-Target Effects | Can induce necroptosis by inhibiting caspase-8[12]. Induces autophagy via off-target inhibition of NGLY1[13][14]. May have immunosuppressive properties[15][16]. | Does not induce autophagy[13][14]. Considered a "true" pan-caspase inhibitor with higher selectivity over other proteases[5]. |
| Typical Working Conc. | 10-100 μM in cell culture[2][3] | 5-20 μM in cell culture[10]. Effective at lower doses than Z-VAD-FMK[10]. |
Table 2: Comparative Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) indicates the concentration of an inhibitor required to block 50% of enzyme activity. Lower values signify higher potency. Q-VD-OPh generally demonstrates higher potency across a range of caspases.
| Caspase Target | Z-VAD-FMK (IC50) | Q-VD-OPh (IC50) |
| Caspase-1 | ~600 nM | 25 - 400 nM[10][17][18] |
| Caspase-3 | ~200 nM | 25 - 400 nM[10][17][18] |
| Caspase-7 | Data not consistently available | ~48 nM[18] |
| Caspase-8 | ~400 nM | 25 - 400 nM[10][17][18] |
| Caspase-9 | ~500 nM | 25 - 400 nM[10][17][18] |
Note: IC50 values can vary significantly based on experimental conditions and assay type. The values for Z-VAD-FMK are approximate based on aggregated literature, while Q-VD-OPh values are more consistently reported.
Visualizing the Apoptotic Pathway and Experimental Design
To understand where these inhibitors act and how they can be tested, the following diagrams illustrate the caspase signaling cascade and a typical experimental workflow.
Caspase Signaling Pathway
Caspases are activated through two primary pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of executioner caspases (like Caspase-3 and -7), which carry out cell death. Pan-caspase inhibitors block both initiator and executioner caspases.
General Experimental Workflow
A robust comparison of Z-VAD-FMK and Q-VD-OPh requires a systematic approach, as outlined below.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to compare Z-VAD-FMK and Q-VD-OPh.
Induction of Apoptosis using Staurosporine
This protocol describes a common method for inducing apoptosis through broad protein kinase inhibition.
-
Materials:
-
Cells in culture (e.g., Jurkat or HeLa cells)
-
Complete culture medium
-
Staurosporine stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Caspase inhibitors (Z-VAD-FMK and Q-VD-OPh) stock solutions (e.g., 20 mM in DMSO)[3]
-
-
Procedure:
-
Seed cells in appropriate culture plates (e.g., 96-well plate for viability assays, 6-well plate for protein analysis) and allow them to adhere or reach the desired density.
-
Pre-treat the cells by adding the caspase inhibitors (Z-VAD-FMK or Q-VD-OPh) to the culture medium at various final concentrations (e.g., 10, 20, 50 μM). Include a vehicle-only control (DMSO).
-
Incubate for 30-60 minutes at 37°C.[17]
-
Add staurosporine to a final concentration of 1 μM to induce apoptosis.[19] Include an untreated, non-induced control group.
-
Incubate the plates for a predetermined time (e.g., 3-6 hours) at 37°C.
-
Harvest the cells for downstream analysis (caspase activity, viability, etc.).
-
Caspase-3/7 Activity Assay (Colorimetric)
This assay measures the activity of executioner caspases by detecting the cleavage of a colorimetric substrate.[20]
-
Materials:
-
Cell lysates from treated and control cells
-
Cell Lysis Buffer (e.g., 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)
-
2x Reaction Buffer (e.g., 40 mM HEPES, 20% glycerol, 4 mM DTT)
-
Caspase-3 substrate: DEVD-pNA (4 mM stock in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
Prepare cell lysates: Pellet harvested cells, wash with cold PBS, and resuspend in chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[20]
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Collect the supernatant (cytosolic extract).[20]
-
Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
In a 96-well plate, add 50-200 µg of protein from each sample into different wells. Adjust the volume to 50 µL with Cell Lysis Buffer.[20]
-
Prepare a master mix: For each reaction, mix 50 µL of 2x Reaction Buffer and 5 µL of DEVD-pNA substrate.[20]
-
Add 55 µL of the master mix to each well containing the protein sample.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 400-405 nm. The absorbance is directly proportional to the caspase-3/7 activity.[20][21]
-
Cell Viability Assay (MTT Assay)
This assay determines cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by living cells.[22]
-
Materials:
-
Cells cultured in a 96-well plate after apoptosis induction and inhibitor treatment
-
MTT solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Following the treatment period (Protocol 1), add 20 µL of MTT solution to each well of the 96-well plate.[22]
-
Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the culture medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[22]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. Q-VD-OPh | Caspase non-selective inhibitor | Hello Bio [hellobio.com]
- 7. invivogen.com [invivogen.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-formyl-ctp.com [5-formyl-ctp.com]
- 12. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Apoptosis Protocols [bdbiosciences.com]
- 20. abcam.com [abcam.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. benchchem.com [benchchem.com]
A Researcher's Guide: Z-FA-FMK as a Negative Control for Z-VDVAD-FMK Experiments
For researchers, scientists, and drug development professionals investigating the intricate mechanisms of apoptosis, the specific inhibition of key enzymes in the cell death cascade is a cornerstone of experimental design. Z-VDVAD-FMK is a widely utilized tool for the specific inhibition of caspase-2, an initiator caspase implicated in the intrinsic pathway of apoptosis. To ensure that the observed cellular effects are indeed a result of caspase-2 inhibition and not due to off-target or non-specific interactions of the inhibitor molecule, the use of a proper negative control is paramount. This guide provides an objective comparison of this compound with its recommended negative control, Z-FA-FMK, supported by experimental data and detailed protocols.
Understanding the Inhibitors: Mechanism of Action
This compound is a cell-permeable peptide inhibitor that specifically targets and irreversibly binds to the active site of caspase-2.[1][2] Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. Caspase-2 is considered an initiator caspase, acting upstream in the apoptotic signaling cascade, where it can promote the release of cytochrome c from the mitochondria.[2] Its specificity makes this compound a valuable tool for dissecting the specific role of caspase-2 in various apoptotic models.[1][2]
Z-FA-FMK (benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone) is also a cell-permeable, irreversible peptide-based inhibitor.[3] However, its primary targets are cathepsins B and L, which are cysteine proteases typically found in lysosomes.[4][5] While some studies have shown that at high concentrations, Z-FA-FMK can inhibit effector caspases like caspase-3, -6, and -7, it does not significantly inhibit initiator caspases such as caspase-8 and -10.[3][6][7] This distinction is critical, as it allows researchers to differentiate between the effects of inhibiting the specific target of this compound (caspase-2) and non-specific effects of the inhibitor structure. Z-FA-FMK is often recommended as a negative control for caspase inhibitors that, like this compound, possess a benzyloxycarbonyl group (Z-) at the N-terminus and a fluoromethyl ketone (FMK) functional group at the C-terminus.[8][9]
The Apoptotic Pathway: The Role of Caspase-2
The diagram below illustrates a simplified intrinsic apoptosis pathway, highlighting the position at which this compound exerts its inhibitory effect.
Comparative Analysis of Inhibitors
The following table summarizes the key characteristics of this compound and Z-FA-FMK, providing a clear comparison for experimental design.
| Feature | This compound | Z-FA-FMK (Negative Control) |
| Primary Target(s) | Caspase-2[1][2] | Cathepsin B and L[4][5] |
| Inhibitor Type | Irreversible, Peptide-based[2][8] | Irreversible, Peptide-based[3] |
| Key Moieties | Z-group (N-terminus), FMK (C-terminus) | Z-group (N-terminus), FMK (C-terminus) |
| Typical Working Conc. | 2-100 µM[1] | Same as the experimental caspase inhibitor (e.g., 2-100 µM)[5][9] |
| Primary Use | Specific inhibition of caspase-2 to study its role in apoptosis. | Negative control for FMK-based caspase inhibitors to rule out non-specific effects.[5][8] |
Expected Experimental Outcomes
When using Z-FA-FMK as a negative control in an experiment designed to test the efficacy of this compound in preventing apoptosis, the expected results can be summarized as follows. This hypothetical experiment involves inducing apoptosis in a cell line (e.g., Jurkat cells) with an agent known to activate the intrinsic pathway (e.g., etoposide) and measuring caspase activity and cell viability.
Table 1: Hypothetical Results from a Caspase-2 Activity Assay
| Treatment Group | Normalized Caspase-2 Activity (%) | Interpretation |
| Untreated Control | 5% | Baseline caspase-2 activity in healthy cells. |
| Etoposide (Apoptosis Inducer) | 100% | Strong induction of caspase-2 activity. |
| Etoposide + this compound (20 µM) | 15% | Significant inhibition of caspase-2 activity, demonstrating inhibitor efficacy. |
| Etoposide + Z-FA-FMK (20 µM) | 95% | No significant inhibition of caspase-2, confirming the control's lack of effect on the target. |
| Etoposide + Vehicle (DMSO) | 98% | Vehicle has no effect on caspase-2 activity. |
Table 2: Hypothetical Results from an Annexin V/PI Apoptosis Assay
| Treatment Group | Apoptotic Cells (%) | Interpretation |
| Untreated Control | < 5% | Baseline level of apoptosis. |
| Etoposide (Apoptosis Inducer) | 60% | Significant induction of apoptosis. |
| Etoposide + this compound (20 µM) | 15% | Protection from apoptosis due to specific caspase-2 inhibition. |
| Etoposide + Z-FA-FMK (20 µM) | 58% | No protection from apoptosis, indicating the observed effect is not due to non-specific inhibitor properties.[10] |
| Etoposide + Vehicle (DMSO) | 61% | Vehicle has no protective effect. |
Experimental Workflow and Protocols
A well-designed experiment will include multiple controls to ensure the validity of the results. The following diagram outlines a typical workflow for testing a caspase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Z-FA-FMK - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-techne.com [bio-techne.com]
- 9. benchchem.com [benchchem.com]
- 10. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
A Comparative Guide to Alternative Caspase-2 Inhibitors to Z-VDVAD-FMK
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commercially available and novel alternative inhibitors to Z-VDVAD-FMK for the study of caspase-2. This compound is a widely used, irreversible peptide inhibitor for caspase-2; however, it also demonstrates inhibitory activity against other caspases, such as caspase-3 and -7, necessitating the use of more selective alternatives for specific research applications.[1][2] This document outlines the performance of these alternatives, supported by quantitative data and detailed experimental protocols.
Overview of Caspase-2 and Its Inhibition
Caspase-2, the most evolutionarily conserved member of the caspase family, plays a complex role in cellular processes beyond apoptosis, including cell cycle control, genomic stability, and tumor suppression.[3][4] It is classified as an initiator caspase, activated through dimerization within a large protein complex known as the PIDDosome, which forms in response to cellular stressors like DNA damage.[5][6] Given its multifaceted roles, highly selective inhibitors are crucial to dissect its specific functions without confounding effects from inhibiting other caspases. While this compound is a potent tool, its cross-reactivity has driven the development of novel inhibitors with improved selectivity profiles.[7]
Comparison of Caspase-2 Inhibitors
Several alternatives to this compound have been developed, ranging from modified peptides to novel small molecules. These inhibitors offer varying degrees of potency and selectivity, providing researchers with a toolkit to suit different experimental needs.
Inhibitor Properties
The following table summarizes the key properties of this compound and its notable alternatives.
| Inhibitor | Primary Target(s) | Mechanism of Action | Chemical Class |
| This compound | Caspase-2, Caspase-3, Caspase-7[1] | Irreversible | Pentapeptide Fluoromethyl Ketone |
| TRP-601 | Caspase-2, Caspase-3[8][9][10] | Irreversible | Pentapeptide-based |
| LJ3a | Caspase-2[4] | Irreversible | Peptidomimetic |
| Compound 1 | Caspase-2[11] | Reversible (Nitrile analog) | Small Molecule |
| Ac-DEVD-CHO | Caspase-3, Caspase-7[12][13] | Reversible | Tetrapeptide Aldehyde |
Quantitative Performance Data: Potency and Selectivity
The efficacy and selectivity of an inhibitor are best described by its inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀). A lower value indicates higher potency. The ratio of Kᵢ or IC₅₀ values for different caspases is a measure of selectivity.
| Inhibitor | Target Caspase | Potency (Kᵢ or IC₅₀) | Selectivity (vs. Caspase-3) | Reference |
| This compound | Caspase-2 | Not specified, but known to inhibit | Low | [1] |
| Caspase-3 | Potent inhibition reported | - | [1] | |
| TRP-601 | Caspase-2 | IC₅₀ = 479.8 nM | ~0.1x (Less selective for Casp-2) | [14] |
| Caspase-3 | IC₅₀ = 47.3 nM | - | [14] | |
| Δ2Me-TRP601 (Active form) | Caspase-2 | IC₅₀ = 7.4 nM | ~0.06x (Less selective for Casp-2) | [10][15] |
| Caspase-3 | IC₅₀ = 0.42 nM | - | [10] | |
| LJ3a | Caspase-2 | k₃/Kᵢ = ~1,418,000 M⁻¹s⁻¹ | ~946-fold more selective for Casp-2 | [4] |
| Caspase-3 | k₃/Kᵢ = ~1,500 M⁻¹s⁻¹ | - | [4] | |
| Compound 1 | Caspase-2 | pKᵢ = 8.12 | 123-fold more selective for Casp-2 | [11] |
| Caspase-3 | 123-fold lower affinity | - | [11] | |
| Other Caspases | >2000-fold selective | - | [11] | |
| Ac-DEVD-CHO | Caspase-3 | Potent inhibition reported | Highly selective for Casp-3 | [12][13] |
| Caspase-2 | Weak or no inhibition | - | [12][13] |
Note: The kinetic parameter k₃/Kᵢ represents the inactivation rate for irreversible inhibitors.
Signaling and Experimental Workflow Diagrams
Visualizing the biological pathway and the experimental process is essential for planning and interpretation.
Caption: PIDDosome-mediated activation of Caspase-2 in response to DNA damage.
Caption: A logical workflow for choosing and testing a selective Caspase-2 inhibitor.
Key Experimental Protocols
The following protocols provide a framework for testing and comparing caspase-2 inhibitors.
In Vitro Caspase Activity Assay (Fluorometric)
This protocol measures the ability of an inhibitor to block the enzymatic activity of purified, recombinant caspase-2.
Materials:
-
Recombinant active caspase-2
-
Caspase-2 fluorogenic substrate (e.g., VDVAD-AFC)
-
Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 10 mM DTT, pH 7.2)
-
Test inhibitors (e.g., this compound, LJ3a) dissolved in DMSO
-
Black 96-well microplate
-
Fluorometric plate reader (Excitation/Emission ~400/505 nm for AFC)
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitors in Assay Buffer. The final DMSO concentration should be kept low (<1%).
-
Reaction Setup: In each well of the 96-well plate, add the following:
-
Assay Buffer
-
Test inhibitor at various concentrations (or DMSO for control)
-
Recombinant caspase-2 enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[15]
-
Initiate Reaction: Add the caspase-2 substrate to each well to start the reaction.
-
Measure Fluorescence: Immediately begin reading the fluorescence intensity every 1-2 minutes for at least 30 minutes using a plate reader.[15]
-
Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Cell-Based Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This protocol assesses the ability of a caspase-2 inhibitor to block apoptosis in a cellular context.
Materials:
-
Cell line of interest (e.g., Jurkat, HCT-116)
-
Apoptosis-inducing agent (e.g., Etoposide, Staurosporine)
-
Test inhibitors dissolved in DMSO
-
Complete cell culture medium
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer (typically provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will not result in over-confluence after the treatment period. Allow cells to adhere overnight if applicable.
-
Pre-treatment: Treat the cells with the desired concentrations of the caspase-2 inhibitor (or DMSO as a vehicle control) for 1-2 hours.[16]
-
Induce Apoptosis: Add the apoptosis-inducing agent to the wells (except for the negative control) and incubate for the required time to induce apoptosis (e.g., 6-24 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the remaining adherent cells using a gentle method like Trypsin-EDTA. Combine with the supernatant.[17]
-
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[18]
-
Data Analysis: Quantify the percentage of cells in each quadrant and compare the results from inhibitor-treated samples to the positive control (apoptosis inducer alone) to determine the efficacy of the inhibitor in preventing apoptosis.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. This compound.com [this compound.com]
- 3. Caspase-2 - Wikipedia [en.wikipedia.org]
- 4. Genuine selective caspase-2 inhibition with new irreversible small peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent and selective caspase-2 inhibitor prevents MDM-2 cleavage in reversine-treated colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. A caspase-2 inhibitor blocks tau truncation and restores excitatory neurotransmission in neurons modeling FTDP-17 tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-3 and its inhibitor Ac-DEVD-CHO in rat lens epithelial cell apoptosis induced by hydrogen in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
Confirming Caspase-2 Inhibition: A Comparative Guide to Z-VDVAD-FMK and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the caspase-2 inhibitor Z-VDVAD-FMK with other commercially available alternatives. The following sections present quantitative data on inhibitor performance, detailed experimental protocols for confirming caspase-2 inhibition, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Inhibitor Potency and Selectivity
The selection of an appropriate caspase inhibitor is critical for accurately dissecting cellular signaling pathways. The following tables summarize the inhibitory concentrations (IC50) of this compound and a range of alternative compounds against caspase-2 and other key caspases. This data allows for a direct comparison of inhibitor potency and selectivity.
| Inhibitor | Target(s) | IC50 against Caspase-2 | Cross-reactivity (IC50 against other caspases) | Notes |
| This compound | Caspase-2 | Not explicitly defined as a single value, but potent. | Also inhibits caspases-3 and -7.[1] | A widely used, irreversible inhibitor for studying caspase-2. |
| Ac-VDVAD-CHO | Caspase-2/3 | 46 nM[2] | Caspase-3: 15 nM.[2] | Reversible aldehyde inhibitor. |
| Emricasan (IDN-6556) | Pan-caspase | 20 nM[3] | Caspase-1: 0.4 nM, Caspase-3: 2 nM, Caspase-8: 6 nM, Caspase-9: 0.3 nM.[3] | A potent, orally bioavailable pan-caspase inhibitor. |
| Q-VD-OPh | Pan-caspase | 25-400 nM range for caspases 1, 3, 8, and 9.[4][5] | Broad-spectrum inhibitor. | Irreversible and cell-permeable with low toxicity.[6] |
| Z-DEVD-FMK | Caspase-3 | Weakly inhibits caspase-2.[7] | Potent against caspase-3 (IC50 = 18 µM for 6-OHDA-induced apoptosis).[8][9][10] Also inhibits caspases-6, -7, -8, and -10.[7] | Primarily a caspase-3 inhibitor with some cross-reactivity. |
| Ac-DEVD-CHO | Caspase-3 | Weakly inhibits caspase-2 (Ki = 1.7 µM).[11] | Potent against caspase-3 (Ki = 0.23 nM).[12] | Aldehyde-based caspase-3 inhibitor. |
| VX-765 (Belnacasan) | Caspase-1/4 | Not a primary target. | Potent against caspase-1 (Ki = 0.8 nM) and caspase-4 (Ki = <0.6 nM).[13] | Selective inhibitor of inflammatory caspases. |
| NH-23-C2 | Caspase-2 | Highly potent and selective.[14] | Does not block caspase-3 or caspase-8.[14] | A selective chemical tool for studying caspase-2. |
| LJ3a | Caspase-2 | Highly potent and selective. | Close to 1000 times higher inactivation rate on Caspase-2 compared to Caspase-3. | A novel, irreversible peptidomimetic inhibitor. |
Note: IC50 and Ki values can vary depending on the assay conditions, substrate, and enzyme source. The data presented here is for comparative purposes.
Experimental Protocols
Confirming the specific inhibition of caspase-2 by this compound or other inhibitors requires robust experimental validation. Below are detailed protocols for in vitro and cell-based assays.
In Vitro Caspase-2 Inhibition Assay (Fluorometric)
This assay measures the ability of an inhibitor to block the cleavage of a specific fluorogenic caspase-2 substrate by purified recombinant caspase-2.
Materials:
-
Recombinant active human caspase-2
-
Caspase-2 specific fluorogenic substrate (e.g., Ac-VDVAD-AFC or VDVAD-AFC)
-
Caspase assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
This compound and other inhibitors of interest
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission: ~400 nm/~505 nm for AFC)
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a series of dilutions of this compound and other test inhibitors in caspase assay buffer.
-
Enzyme and Inhibitor Incubation: In the wells of the 96-well plate, add a fixed amount of recombinant caspase-2 to the caspase assay buffer. Add the various concentrations of the inhibitors to the respective wells. Include a control well with no inhibitor. Incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the caspase-2 fluorogenic substrate to all wells to a final concentration of 50-100 µM.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity every 1-2 minutes for at least 30 minutes at 37°C using a microplate reader.
-
Data Analysis: Determine the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve). Plot the rate of reaction against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cellular Caspase-2 Activity Assay
This assay measures the inhibition of endogenous caspase-2 activity in a cellular context.
Materials:
-
Cell line of interest
-
Apoptosis-inducing agent (e.g., etoposide, staurosporine)
-
This compound and other cell-permeable inhibitors
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
Caspase-2 specific fluorogenic substrate (e.g., Ac-VDVAD-AFC)
-
Protein quantification assay (e.g., BCA or Bradford)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Treatment: Seed cells in a culture plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours.
-
Apoptosis Induction: Induce apoptosis by adding the chosen stimulus and incubate for the desired time. Include control groups with no inhibitor and/or no apoptosis-inducing agent.
-
Cell Lysis: Harvest the cells and lyse them in ice-cold cell lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Caspase Activity Measurement: In a 96-well plate, add an equal amount of protein from each lysate to the caspase assay buffer. Add the caspase-2 fluorogenic substrate.
-
Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence at different time points or as an endpoint reading after 1-2 hours.
-
Data Analysis: Normalize the fluorescence signal to the protein concentration. Compare the caspase-2 activity in inhibitor-treated samples to the untreated, apoptosis-induced control to determine the extent of inhibition.
Mandatory Visualizations
Caspase-2 Signaling Pathway
The following diagram illustrates a key activation pathway for caspase-2, involving the formation of the PIDDosome complex in response to cellular stress, such as DNA damage.
Caption: Caspase-2 activation via the PIDDosome complex.
Experimental Workflow for Confirming Caspase-2 Inhibition
This diagram outlines the key steps involved in an in vitro experiment to confirm the inhibitory activity of a compound against caspase-2.
Caption: In vitro caspase-2 inhibition assay workflow.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Z-DEVD-FMK | Caspase-3 Inhibitor | Caspase-3 inhibitor | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Potent and selective caspase-2 inhibitor prevents MDM-2 cleavage in reversine-treated colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Z-VDVAD-FMK: A Comparative Guide to Its Cross-Reactivity with Other Proteases
For Researchers, Scientists, and Drug Development Professionals
Z-VDVAD-FMK is a synthetic peptide that irreversibly inhibits caspase-2 activity and is a valuable tool in apoptosis research.[1] However, its utility can be influenced by its cross-reactivity with other proteases. This guide provides a comparative analysis of the cross-reactivity of this compound, offering a quantitative comparison with other caspase inhibitors and detailing experimental protocols for assessing inhibitor specificity.
Quantitative Comparison of Inhibitory Activity
The inhibitory activity of this compound and other caspase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following table summarizes the available data on the inhibitory potency of this compound and two other widely used caspase inhibitors, the pan-caspase inhibitor Z-VAD-FMK and the selective caspase-1 inhibitor VX-765. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Target Protease | This compound | Z-VAD-FMK | VX-765 (VRT-043198) |
| Caspases | |||
| Caspase-1 | - | IC50: 3.07 µM[2] | Ki: 0.8 nM |
| Caspase-2 | Primary Target [1][3] | Weakly Inhibited[4] | - |
| Caspase-3 | Inhibits[1] | - | - |
| Caspase-4 | - | - | Ki: <0.6 nM |
| Caspase-5 | - | - | - |
| Caspase-6 | - | IC50: 6.78 µM[2] | - |
| Caspase-7 | Inhibits[1] | IC50: 4.11 µM[2] | - |
| Caspase-8 | - | IC50: 5.42 µM[2] | IC50: 1 µM[5] |
| Caspase-9 | - | IC50: 10.66 µM[2] | - |
| Caspase-10 | - | IC50: 9.52 µM[2] | - |
| Other Proteases | |||
| Cathepsins | Potential Off-Target[6] | Inhibits[6][7] | - |
| Calpains | Potential Off-Target[6] | Inhibits[6] | - |
Experimental Protocols
A thorough assessment of an inhibitor's specificity is crucial for the accurate interpretation of experimental results. The following is a detailed protocol for an in vitro protease inhibitor specificity assay.
Objective: To determine the inhibitory activity (IC50) of this compound against a panel of proteases.
Materials:
-
This compound
-
Recombinant active proteases (e.g., caspases, cathepsins, calpains)
-
Fluorogenic or colorimetric protease-specific substrates
-
Assay buffer (specific to each protease)
-
96-well black or clear microplates
-
Microplate reader (fluorometer or spectrophotometer)
-
DMSO (for inhibitor stock solution)
Procedure:
-
Inhibitor Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the stock solution in the appropriate assay buffer to create a range of inhibitor concentrations.
-
-
Enzyme Preparation:
-
Dilute the recombinant active proteases to their optimal working concentration in the corresponding pre-chilled assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the diluted inhibitor solutions to the respective wells.
-
Include control wells:
-
No inhibitor control: Contains assay buffer instead of the inhibitor solution.
-
No enzyme control: Contains assay buffer and substrate but no enzyme, to measure background signal.
-
Solvent control: Contains the highest concentration of DMSO used in the inhibitor dilutions to account for any solvent effects.
-
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the diluted enzyme solution to all wells except the "no enzyme control" wells.
-
Gently mix the plate and incubate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Measurement:
-
Prepare the fluorogenic or colorimetric substrate at the recommended concentration in the assay buffer.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately place the microplate in the plate reader.
-
Measure the fluorescence or absorbance at regular intervals for a specified duration.
-
-
Data Analysis:
-
Subtract the background reading (from the "no enzyme control" wells) from all other readings.
-
Determine the initial reaction velocity (rate of substrate cleavage) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizing Signaling Pathways and Experimental Workflows
Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following diagrams were created using the DOT language to illustrate the caspase-2 activation pathway and a typical workflow for assessing inhibitor cross-reactivity.
Caption: Caspase-2 activation pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing protease inhibitor cross-reactivity.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. invivogen.com [invivogen.com]
- 5. cy5-5-nhs-ester.com [cy5-5-nhs-ester.com]
- 6. researchgate.net [researchgate.net]
- 7. Z-VAD(OMe)-FMK | Cell Signaling Technology [cellsignal.com]
Z-VDVAD-FMK: A Comparative Guide to its Efficacy in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the efficacy of Z-VDVAD-FMK, a specific caspase-2 inhibitor, across various experimental models. We will objectively compare its performance with other caspase inhibitors, supported by experimental data, detailed methodologies, and visual representations of relevant signaling pathways and workflows.
Introduction to this compound and Caspase-2
This compound is a synthetic peptide that acts as a potent and irreversible inhibitor of caspase-2.[1][2] Caspases are a family of cysteine proteases that play a crucial role in the initiation and execution of apoptosis, or programmed cell death.[3] Caspase-2 is considered an initiator caspase, activated upstream in the apoptotic signaling cascade.[3] Its activation is often mediated by a protein complex called the PIDDosome, which forms in response to cellular stress signals like DNA damage.[4][5][6] Once activated, caspase-2 can trigger a cascade of downstream events leading to cell death.[4]
Mechanism of Action
This compound functions by irreversibly binding to the active site of caspase-2, thereby preventing it from cleaving its downstream substrates.[1] The fluoromethylketone (FMK) group forms a covalent bond with the cysteine residue in the caspase's active site, leading to permanent inactivation. While highly specific for caspase-2, some studies suggest potential cross-reactivity with other caspases, such as caspases 3 and 7, at higher concentrations.[1]
Comparative Efficacy of this compound
Table 1: Comparison of IC50/K_i_ Values for Various Caspase Inhibitors
| Inhibitor | Target Caspase(s) | Reported IC50/K_i_ Value | Experimental Context | Reference(s) |
| This compound | Caspase-2 | Not explicitly found in a comparative table | Specific inhibitor for caspase-2 | [1][7] |
| Z-VAD-FMK | Pan-caspase | IC50 = 0.0015 - 5.8 mM | Broad range across various tumor cell lines | [8] |
| Z-DEVD-FMK | Caspase-3, -6, -7, -8, -10 | Not specified in comparative table | Specific inhibitor for caspase-3 like caspases | [9] |
| Z-IETD-FMK | Caspase-8, Granzyme B | Not specified in comparative table | Specific inhibitor for caspase-8 | [10] |
| Z-LEHD-FMK | Caspase-9 | Not specified in comparative table | Specific inhibitor for caspase-9 | |
| Ac-DEVD-CHO | Caspase-3, -7 | K_i = 0.2 nM (caspase-3), 0.3 nM (caspase-7) | Potent aldehyde inhibitor of Group II caspases | [11] |
Note: The provided values are from individual studies and should be interpreted with caution as experimental conditions can vary. A direct head-to-head comparison in the same experimental setup would provide more definitive results.
Efficacy in Different Experimental Models
This compound has been utilized in a variety of experimental models to investigate the role of caspase-2 in apoptosis.
Table 2: Efficacy of this compound in Cellular and In Vivo Models
| Model | Apoptotic Stimulus | Key Findings | Concentration Used | Reference(s) |
| Human Monocytic U937 Cells | 7-ketocholesterol | Reduced polar lipid accumulation associated with apoptosis. | Not specified | [12] |
| Jurkat T-lymphocytes | Doxorubicin | Prevented morphological features of apoptosis but not cell death. | 100 µM | [7] |
| Bovine Brain Microvessel Endothelial Cells | Oxyhemoglobin | Significantly reduced cell detachment, caspase-2 and -3 activities, DNA ladders, and PARP cleavage. | Not specified | [1] |
| Rat C6 Glioma Cells | Orexin A | Fully blocked the suppressive effect of orexin A on cell viability. | 10 µM | [13] |
| Cultured Mouse Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | Attenuated the apoptotic component of neuronal death when combined with glutamate antagonists. | Not specified | [14][15] |
| In Vivo Mouse Model | Cigarette Smoke Exposure | Improved airway inflammation and emphysema lesions. | Not specified | [4] |
| In Vivo Bovine Embryo Cryopreservation | Cryopreservation | Increased embryo cryotolerance, survival, and hatching rates; reduced DNA fragmentation and cleaved caspase-3 levels. | 20 µM | [16] |
Experimental Protocols
Accurate and reproducible experimental data are crucial for comparing the efficacy of different inhibitors. Below are detailed methodologies for key experiments used to evaluate this compound.
Caspase-2 Activity Assay (Colorimetric)
This assay measures the activity of caspase-2 by detecting the cleavage of a specific colorimetric substrate.
Materials:
-
Cell lysate from apoptotic and control cells
-
2X Reaction Buffer (containing DTT)
-
Caspase-2 substrate: Ac-VDVAD-pNA (p-nitroanilide)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Prepare Cell Lysates:
-
Induce apoptosis in your target cells using the desired stimulus.
-
Harvest both apoptotic and non-apoptotic (control) cells.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of each lysate.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of 2X Reaction Buffer to each well.
-
Add 50-200 µg of cell lysate to the wells.
-
To a separate set of wells for a negative control, pre-incubate the lysate with this compound (typically 10-50 µM) for 10-15 minutes at 37°C before adding the substrate.
-
Add 5 µL of the Ac-VDVAD-pNA substrate (final concentration 200 µM) to each well to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Compare the absorbance of the apoptotic samples to the control samples to determine the fold-increase in caspase-2 activity. The absorbance is proportional to the amount of pNA released.[5]
-
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Induce apoptosis and treat cells with this compound or a vehicle control.
-
Harvest the cells and wash them with cold PBS.
-
-
Staining:
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental procedures can aid in understanding the mechanism of action and evaluation of this compound.
Caption: PIDDosome-mediated activation of Caspase-2.
Caption: General experimental workflow for inhibitor comparison.
Conclusion
This compound is a valuable tool for researchers investigating the specific role of caspase-2 in apoptotic pathways. Its efficacy has been demonstrated in a range of cellular and in vivo models, where it can attenuate apoptosis induced by various stimuli. While it is a highly specific inhibitor, researchers should be mindful of potential off-target effects at higher concentrations. For broad-spectrum inhibition of apoptosis, pan-caspase inhibitors like Z-VAD-FMK may be more suitable, although they lack the specificity to dissect the role of individual caspases. The choice of inhibitor should be guided by the specific research question and the experimental model. The provided data and protocols serve as a guide for designing and interpreting experiments aimed at evaluating the efficacy of this compound and other caspase inhibitors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 3. bio-techne.com [bio-techne.com]
- 4. selleckchem.com [selleckchem.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Caspase-2 Protocols | Springer Nature Experiments [experiments.springernature.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. benchchem.com [benchchem.com]
- 12. Centriolar distal appendages activate the centrosome-PIDDosome-p53 signalling axis via ANKRD26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. The neuroprotective effects of z-DEVD.fmk, a caspase-3 inhibitor, on traumatic spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Centriolar distal appendages activate the centrosome‐PIDDosome‐p53 signalling axis via ANKRD26 | The EMBO Journal [link.springer.com]
Validating the Anti-Apoptotic Effect of Z-VDVAD-FMK using Annexin V Staining: A Comparative Guide
For researchers in cellular biology and drug development, accurately assessing the efficacy of apoptosis inhibitors is a critical step. This guide provides a comprehensive comparison of experimental results when using the caspase-2 inhibitor, Z-VDVAD-FMK, and outlines a detailed protocol for validating its anti-apoptotic effects using the widely accepted Annexin V staining method.
The Role of this compound and Annexin V in Apoptosis Detection
Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of enzymes called caspases. Caspase-2 is considered an initiator caspase, playing a role in the intrinsic apoptotic pathway initiated by cellular stress. This compound is a specific, cell-permeable inhibitor of caspase-2.[1] By binding to the active site of this enzyme, it blocks the downstream signaling cascade that leads to apoptosis.
Annexin V staining is a standard flow cytometry-based method used to detect early-stage apoptosis.[2][3][4] In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[5] During the initial phases of apoptosis, this asymmetry is lost, and PS translocates to the outer membrane leaflet.[2][4] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify these early apoptotic cells.[2] To differentiate between various stages of cell death, a viability dye such as Propidium Iodide (PI) is used concurrently. PI is impermeable to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[2]
This co-staining allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells.
Comparative Analysis of this compound Efficacy
The following table summarizes representative quantitative data from a typical experiment designed to validate the anti-apoptotic properties of this compound. In this example, Jurkat cells are treated with an apoptosis-inducing agent (e.g., Etoposide) with and without the caspase-2 inhibitor.
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Untreated Control | 95.2 ± 1.5 | 2.5 ± 0.5 | 1.8 ± 0.4 |
| Etoposide (50 µM) | 45.7 ± 3.2 | 38.9 ± 2.8 | 14.5 ± 2.1 |
| Etoposide (50 µM) + this compound (100 µM) | 78.3 ± 2.5 | 15.1 ± 1.9 | 5.9 ± 1.1 |
| This compound (100 µM) only | 94.8 ± 1.8 | 2.8 ± 0.6 | 2.0 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments.
The data clearly demonstrates that treatment with Etoposide significantly increases the percentage of early and late apoptotic cells. Co-treatment with this compound markedly reverses this effect, resulting in a significantly higher percentage of viable cells and a reduction in the apoptotic population, thereby validating its anti-apoptotic function.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and the experimental procedure for validation.
Caption: Caspase-2 activation pathway and its inhibition by this compound.
Caption: Workflow for validating anti-apoptotic effects via Annexin V staining.
Detailed Experimental Protocol
This protocol provides a framework for assessing the anti-apoptotic effect of this compound. Optimization may be required depending on the cell line and apoptosis-inducing agent used.
Materials:
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Etoposide, Staurosporine)
-
This compound (caspase-2 inhibitor)
-
Phosphate-Buffered Saline (PBS), calcium- and magnesium-free
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 1 x 10⁶ cells/mL).
-
Incubate under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours.
-
-
Treatment:
-
Prepare four treatment groups in triplicate:
-
Vehicle Control: Treat cells with the same volume of solvent (e.g., DMSO) used for the inhibitor and inducer.
-
Apoptosis Induction: Treat cells with the chosen apoptosis-inducing agent at a pre-determined optimal concentration.
-
Inhibitor + Inducer: Pre-incubate cells with this compound (e.g., 100 µM) for 1-2 hours before adding the apoptosis-inducing agent.
-
Inhibitor Control: Treat cells with this compound only.
-
-
Incubate the cells for the required time to induce apoptosis (e.g., 6-24 hours), which should be determined empirically.
-
-
Cell Harvesting:
-
For suspension cells, gently transfer the cells from each well into labeled flow cytometry tubes.
-
For adherent cells, collect the supernatant (which contains floating apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization.[3] Combine the supernatant and the detached cells.
-
Centrifuge the cells at 300-400 x g for 5 minutes at room temperature.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Prepare the 1X Binding Buffer as per the kit manufacturer's instructions.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.[6]
-
Set up appropriate compensation controls for FITC and PI to correct for spectral overlap.
-
Collect data for at least 10,000 events per sample.
-
Create a dot plot of FITC (Annexin V) versus PI to distinguish the four cell populations: live, early apoptotic, late apoptotic/necrotic, and necrotic.
-
By following this guide, researchers can effectively design and execute experiments to validate the anti-apoptotic activity of this compound, generating clear, quantifiable, and publishable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. kumc.edu [kumc.edu]
- 6. ucl.ac.uk [ucl.ac.uk]
Z-VDVAD-FMK: A Comparative Guide to In Vitro and In Vivo Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of Z-VDVAD-FMK, a specific inhibitor of caspase-2. The information presented is curated from peer-reviewed literature and is intended to assist researchers in designing and interpreting experiments utilizing this compound.
Data Presentation: In Vitro vs. In Vivo Effects of this compound
The following tables summarize the key applications and quantitative parameters of this compound in both laboratory and whole-organism settings.
Table 1: In Vitro Applications and Quantitative Data
| Parameter | Cell Line(s) | Concentration Range | Observed Effect | Citation(s) |
| Inhibition of Apoptosis | Human monocytic U937 cells | Not specified | Reduction in 7-ketocholesterol-induced apoptosis. | |
| Endothelial cells | Not specified | Attenuation of oxyhemoglobin-induced apoptosis. | ||
| Various | 100 µM | Prevention of many morphological features of apoptosis. | ||
| Enzyme Inhibition | Recombinant Caspase-2 | Not specified | Irreversible inhibition of caspase-2 activity. | |
| HMEC-1 cells | 2 µM | Inhibition of Thrombin-stimulated Rho-kinase activity. | ||
| Reduction of DNA Damage | Not specified | 100 µM | Significant reduction in Lovastatin-induced loss of DNA. | |
| Inhibition of Viral Protease | Recombinant SVV 3C protease | Not specified | Inhibition of cleavage activity. |
Table 2: In Vivo Applications and Quantitative Data
| Animal Model | Administration Route | Dosage Range | Observed Effect | Citation(s) |
| Endotoxic Shock (Mouse) | Intraperitoneal (i.p.) | 5, 10, or 20 µg/g | Reduced mortality and alleviation of disease after LPS challenge. | |
| Neuroprotection (Rat) | Intracerebroventricular (i.c.v.) | 2 µg in 10 µl | Reduced TUNEL-positive neurons after radiation exposure. | |
| Preterm Delivery (Mouse) | Intraperitoneal (i.p.) | Not specified | Delayed preterm delivery induced by HK-GBS injection. | |
| Allergic Airway Inflammation (Mouse) | Systemic injection | Not specified | Reduced inflammatory cell infiltration, mucus hypersecretion, and Th2 cytokine release. | |
| Noise-Induced Hearing Loss (Rodent) | Intraperitoneal (i.p.) | 3 mg/kg | Protective effect against cochlear hair cell damage. | |
| Traumatic Optic Nerve Injury (Rabbit) | Intravitreal or peribulbar | Not specified | Down-regulation of caspase-3 and reduced RGC apoptosis. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound on cell viability.
-
Procedure:
-
Seed cells (e.g., BMDMs and peritoneal macrophages) at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Incubate cells with varying concentrations of this compound for the desired duration (e.g., 48 hours).
-
Add 10 µl of Cell Counting Kit-8 (CCK8) reagent to each well and incubate for 1-4 hours at 37°C in the dark.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Caspase-2 Fluorometric Activity Assay
-
Objective: To measure the specific activity of caspase-2 in cell lysates.
-
Procedure:
-
Induce apoptosis in your target cells.
-
Lyse the cells using the provided cell lysis buffer.
-
Incubate the cell lysate with the caspase-2 substrate VDVAD-AFC.
-
Upon cleavage by active caspase-2, free AFC will be released, which can be measured using a fluorometer or fluorescence microplate reader at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
The fold-increase in caspase-2 activity can be determined by comparing the fluorescence of the treated sample to that of an untreated control.
-
3. Western Blot for Caspase-2 Cleavage
-
Objective: To detect the cleavage of pro-caspase-2 into its active fragments.
-
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for caspase-2 (that recognizes both the pro-form and cleaved fragments).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence reagent.
-
In Vivo Experimental Protocols
1. Intraperitoneal (i.p.) Administration in Mice
-
Objective: To deliver this compound systemically in a mouse model.
-
Procedure:
-
Reconstitute this compound in a suitable vehicle (e.g., 10% DMSO in saline).
-
Calculate the required dose based on the animal's body weight (e.g., 3 mg/kg).
-
Draw the calculated volume of the this compound solution into a sterile syringe.
-
Gently restrain the mouse and locate the injection site in the lower abdominal quadrant, avoiding the midline.
-
Insert the needle at a shallow angle into the peritoneal cavity and inject the solution.
-
Monitor the animal for any adverse reactions.
-
2. Intracerebroventricular (i.c.v.) Administration in Rats
-
Objective: To deliver this compound directly into the central nervous system of a rat model.
-
Procedure:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Implant a cannula into the lateral ventricle of the brain at specific stereotaxic coordinates.
-
Dissolve this compound in a sterile vehicle (e.g., 0.5% DMSO in PBS).
-
Infuse the this compound solution through the cannula at a controlled rate using an osmotic micropump.
-
Monitor the animal for recovery and any neurological changes.
-
3. TUNEL Assay for Apoptosis in Tissue Sections
-
Objective: To detect and quantify apoptotic cells in tissue sections from in vivo experiments.
-
Procedure:
-
Fix the tissue samples in 4% paraformaldehyde and embed in paraffin.
-
Cut thin sections of the tissue and mount them on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Permeabilize the cells using a permeabilization solution (e.g., 0.1% Triton X-100).
-
Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP.
-
The TdT enzyme will label the 3'-OH ends of fragmented DNA, characteristic of apoptosis.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to this compound.
Caption: Caspase-2 signaling pathway inhibited by this compound.
Caption: Experimental workflow for comparing this compound effects.
Safety Operating Guide
Proper Disposal Procedures for Z-VDVAD-FMK: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides essential, step-by-step guidance for the proper disposal of the caspase-2 inhibitor, Z-VDVAD-FMK, to ensure personnel safety and environmental compliance.
Hazard Information
Based on the SDS for Z-VAD-FMK, researchers should handle this compound with the assumption of similar hazard characteristics.
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[2] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | Wear protective gloves. Wash hands thoroughly after handling. If on skin, wash with plenty of soap and water.[2] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | Avoid breathing dust/fume/gas/mist/vapours/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[2] |
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must wear appropriate personal protective equipment.
-
Gloves: Chemical-resistant gloves should always be worn to avoid skin contact.[2][3]
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye exposure.[2][4]
-
Lab Coat: A lab coat or other protective clothing should be worn.[2]
-
Respiratory Protection: If working with the lyophilized powder outside of a fume hood, a dust respirator may be necessary.[5]
Disposal Protocol
The disposal of this compound, both in its solid (lyophilized) form and in solution, must be conducted in accordance with all applicable federal, state, and local regulations.[6]
Step 1: Waste Collection
-
Solid Waste:
-
Liquid Waste:
Step 2: Decontamination
-
Decontaminate all non-disposable labware and surfaces that have come into contact with this compound.
-
A common procedure involves scrubbing with alcohol.[6]
Step 3: Waste Storage and Disposal
-
Store the sealed waste containers in a cool, well-ventilated area designated for hazardous waste.
-
Arrange for pickup and disposal by a licensed chemical waste disposal service.
Accidental Release Measures
In the event of a spill, follow these emergency procedures:
-
Evacuate: Evacuate personnel from the immediate area.[6][10]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[6][10]
-
Cleanup:
-
Decontaminate: Decontaminate the spill area and any equipment used for cleanup.[6]
First Aid Measures
-
In case of skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[2][10]
-
In case of eye contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. If contact lenses are present, remove them if easy to do. Continue rinsing. Seek medical attention.[2][10]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[2][10]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.[10]
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. bachem.com [bachem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. bosterbio.com [bosterbio.com]
- 10. abmole.com [abmole.com]
Safeguarding Your Research: Essential Safety and Handling Protocols for Z-VDVAD-FMK
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Z-VDVAD-FMK, a potent caspase-2 inhibitor. Adherence to these protocols is essential for ensuring personal safety and maintaining experimental integrity.
This compound, while a valuable tool in apoptosis research, is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. Proper handling and disposal are paramount to mitigate risks.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory when handling this compound in both solid and solution forms. The following table summarizes the required equipment and their specifications.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving allows for immediate removal of the outer glove if contaminated, providing an additional layer of protection. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated). | Protects skin and clothing from contamination. Must be disposed of as hazardous waste after use or if contamination occurs. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield must be worn over goggles when handling the powder or solutions.[1] | Protects against splashes and aerosolized particles entering the eyes or face.[1] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system like a chemical fume hood or biological safety cabinet to prevent inhalation. |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the laboratory. |
Operational Plan: From Receipt to Use
Proper handling procedures are critical to minimize exposure risk during the preparation and use of this compound.
Receiving and Storage
-
Storage of Lyophilized Powder: Upon receipt, store the lyophilized powder at -20°C for long-term stability (up to one year).[2]
-
Storage of Stock Solutions: Once reconstituted in DMSO, the stock solution is stable for up to 6 months when stored at -20°C.[2] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3]
Preparation of Stock and Working Solutions
-
Reconstitution: this compound is highly soluble in DMSO.[4] To prepare a stock solution, dissolve the powder in high-purity DMSO to a concentration of 10 mM or greater.[2][4] Gentle warming and sonication can aid in dissolution.[4][5]
-
Working Solutions: For cell-based assays, a typical final working concentration ranges from 25–100 μM.[4] The optimal concentration and incubation time should be determined experimentally based on the cell line and desired level of inhibition.[3][4]
The following diagram outlines the standard operational workflow for preparing this compound solutions.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
